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Foundational

2-Chloropyridine-3,5-diol CAS 1227573-04-7 properties

An In-depth Technical Guide to 2-Chloropyridine-3,5-diol (CAS 1227573-04-7) for Researchers, Scientists, and Drug Development Professionals Abstract 2-Chloropyridine-3,5-diol is a substituted pyridine derivative with pot...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Chloropyridine-3,5-diol (CAS 1227573-04-7) for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloropyridine-3,5-diol is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. As a functionalized heterocyclic compound, it presents a unique combination of reactive sites, including a nucleophilic substitution-prone chlorine atom and two hydroxyl groups capable of hydrogen bonding and further derivatization. This guide provides a comprehensive overview of the predicted properties, potential synthesis, and reactivity of 2-Chloropyridine-3,5-diol, drawing upon the established chemistry of analogous compounds to offer a predictive framework for researchers. While specific experimental data for this compound is limited in publicly accessible literature, this document serves as a theoretical and practical resource to enable its exploration and application in novel research endeavors.

Introduction

Substituted pyridines are a cornerstone of modern chemistry, with wide-ranging applications as pharmaceuticals, agrochemicals, and functional materials. The precise arrangement of substituents on the pyridine ring dictates the molecule's electronic properties, reactivity, and biological activity. 2-Chloropyridine-3,5-diol (CAS 1227573-04-7) is a sparsely documented compound that holds significant promise as a versatile building block. The presence of a chlorine atom at the 2-position, a common site for nucleophilic aromatic substitution (SNAr), combined with hydroxyl groups at the 3- and 5-positions, which can modulate reactivity and provide points for further functionalization, makes this a molecule of considerable interest.

This technical guide aims to provide a detailed, predictive analysis of the properties and chemical behavior of 2-Chloropyridine-3,5-diol. By leveraging the known characteristics of 2-chloropyridine, dihydroxypyridines, and the fundamental principles of physical organic chemistry, we will explore its likely spectroscopic signatures, potential synthetic pathways, and expected reactivity. This document is intended to serve as a foundational resource for scientists and researchers, enabling them to design experiments and unlock the potential of this intriguing molecule.

Predicted Physicochemical and Spectroscopic Properties

Due to the limited availability of experimental data, the following properties are predicted based on the structure of 2-Chloropyridine-3,5-diol and data from closely related compounds.

Physicochemical Properties
PropertyPredicted Value
Molecular Formula C₅H₄ClNO₂
Molecular Weight 145.54 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in polar organic solvents such as DMSO, DMF, and alcohols. Limited solubility in water and nonpolar organic solvents.
pKa The pyridine nitrogen is expected to be weakly basic due to the electron-withdrawing effects of the chloro and hydroxyl groups. The hydroxyl groups will be acidic, with pKa values likely in the range of 8-10.
Predicted Spectroscopic Data

A comprehensive understanding of a molecule's spectroscopic signature is crucial for its identification and characterization.

The ¹H NMR spectrum of 2-Chloropyridine-3,5-diol in a solvent like DMSO-d₆ is predicted to show distinct signals for the two aromatic protons and the two hydroxyl protons. The hydroxyl protons will likely appear as broad singlets, and their chemical shift will be concentration and temperature-dependent. The aromatic protons will exhibit splitting due to mutual coupling.

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H46.8 - 7.2d~2-3 Hz
H67.5 - 7.9d~2-3 Hz
3-OH9.0 - 10.0br s-
5-OH9.5 - 10.5br s-

The ¹³C NMR spectrum will provide information about the carbon skeleton. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic distribution in the ring.

CarbonPredicted Chemical Shift (ppm)
C2155 - 160
C3150 - 155
C4110 - 115
C5150 - 155
C6135 - 140

The infrared spectrum will be characterized by the vibrational frequencies of its functional groups.

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H stretch (hydroxyl)3200 - 3500Strong, broad
C-H stretch (aromatic)3000 - 3100Medium
C=C, C=N stretch (aromatic ring)1550 - 1650Medium to strong
C-O stretch (hydroxyl)1200 - 1300Strong
C-Cl stretch700 - 800Medium

In a mass spectrum, 2-Chloropyridine-3,5-diol is expected to show a molecular ion peak (M⁺) at m/z 145 and an M+2 peak at m/z 147 with an intensity of approximately one-third of the M⁺ peak, which is characteristic of the presence of a single chlorine atom.

Proposed Synthesis and Reactivity

The synthesis and reactivity of 2-Chloropyridine-3,5-diol can be logically inferred from established pyridine chemistry.

Potential Synthetic Routes

A plausible synthetic route to 2-Chloropyridine-3,5-diol could involve the selective chlorination of a dihydroxypyridine precursor or the hydroxylation of a dichloropyridine.

Synthetic Pathway 3,5-Dichloropyridine 3,5-Dichloropyridine 2-Chloro-3,5-dihydroxypyridine 2-Chloro-3,5-dihydroxypyridine 3,5-Dichloropyridine->2-Chloro-3,5-dihydroxypyridine 1. Oxidation (e.g., m-CPBA) 2. Hydrolysis 3,5-Dihydroxypyridine 3,5-Dihydroxypyridine 3,5-Dihydroxypyridine->2-Chloro-3,5-dihydroxypyridine Selective Chlorination (e.g., NCS)

Caption: Generalized mechanism for SNAr at the C2 position.

Electrophilic substitution on the pyridine ring is generally difficult due to its electron-deficient nature. The presence of two electron-donating hydroxyl groups will activate the ring towards SEAr, directing electrophiles to the C4 and C6 positions. However, harsh reaction conditions may still be required.

The hydroxyl groups can undergo typical reactions of phenols, such as O-alkylation, O-acylation, and etherification. These reactions provide a handle for further molecular elaboration.

Potential Applications

Given its structure, 2-Chloropyridine-3,5-diol is a promising scaffold for the development of novel compounds in several areas:

  • Medicinal Chemistry: The pyridine core is a common motif in many pharmaceuticals. The ability to functionalize the 2-position via SNAr and the 3- and 5-positions via the hydroxyl groups allows for the creation of diverse libraries of compounds for screening against various biological targets.

  • Agrochemicals: Many herbicides and fungicides are based on substituted pyridine structures.

  • Materials Science: The hydrogen bonding capabilities of the hydroxyl groups could be exploited in the design of supramolecular assemblies and functional polymers.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Chloropyridine-3,5-diol is not readily available, general precautions for handling chlorinated and hydroxylated aromatic compounds should be followed. [1][2][3][4][5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Hypothetical Experimental Protocol: Nucleophilic Aromatic Substitution with a Primary Amine

This protocol is illustrative and should be adapted based on the specific amine and laboratory conditions.

Objective: To synthesize 2-(alkylamino)pyridine-3,5-diol.

Materials:

  • 2-Chloropyridine-3,5-diol (1 mmol)

  • Primary amine (1.2 mmol)

  • Potassium carbonate (2 mmol)

  • N,N-Dimethylformamide (DMF, 5 mL)

Procedure:

  • To a stirred solution of 2-Chloropyridine-3,5-diol in DMF, add the primary amine and potassium carbonate.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

2-Chloropyridine-3,5-diol represents an under-explored yet potentially valuable building block in synthetic chemistry. This guide has provided a predictive overview of its properties, synthesis, and reactivity based on the well-established chemistry of related pyridine derivatives. By offering a theoretical framework, it is hoped that this document will stimulate further experimental investigation into this promising compound and facilitate its application in the development of new molecules with valuable properties.

References

  • Thermo Fisher Scientific. (2025, September 22).
  • TCI Chemicals. (2024, November 30).
  • Jubilant Ingrevia.
  • Santa Cruz Biotechnology. 2-Chloropyridine.
  • Chem Service. (2016, February 25).

Sources

Exploratory

An In-depth Technical Guide to the Medicinal Chemistry Applications of 3,5-dihydroxy-2-chloropyridine

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Potential of a Novel Scaffold The pyridine ring is a cornerstone of medicinal chemistry, forming the core of numerous approved d...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its ability to engage in hydrogen bonding, its metabolic stability, and its versatile synthetic chemistry have made it a "privileged scaffold" in drug discovery. The specific substitution pattern on the pyridine ring dictates its physicochemical properties and its interaction with biological targets. This guide delves into the untapped potential of a novel scaffold: 3,5-dihydroxy-2-chloropyridine .

While direct literature on this specific molecule is sparse, this guide will serve as a forward-looking technical manual for its exploration. By examining the synthesis and biological activities of its close structural analogs, we can construct a scientifically rigorous framework for its potential applications. The presence of two hydroxyl groups and a strategically placed chlorine atom suggests a rich potential for derivatization and interaction with a variety of biological targets. The hydroxyl groups can act as both hydrogen bond donors and acceptors, while the chlorine atom can serve as a synthetic handle for cross-coupling reactions or as a key interaction moiety with a target protein.

This document will provide a proposed synthetic pathway, explore potential therapeutic applications based on analog data, and offer detailed experimental protocols to empower researchers to unlock the medicinal chemistry potential of 3,5-dihydroxy-2-chloropyridine.

Proposed Synthesis of 3,5-dihydroxy-2-chloropyridine

G start 2-Amino-3,5-dinitropyridine step1 Diazotization & Hydrolysis start->step1 NaNO2, H2SO4, H2O, Heat intermediate1 2-Hydroxy-3,5-dinitropyridine step1->intermediate1 step2 Reduction intermediate1->step2 Fe, HCl or H2, Pd/C intermediate2 3,5-Diamino-2-hydroxypyridine step2->intermediate2 step3 Sandmeyer Reaction intermediate2->step3 1. NaNO2, HCl 2. CuCl final_product 3,5-Dihydroxy-2-chloropyridine step3->final_product

Caption: Proposed synthetic workflow for 3,5-dihydroxy-2-chloropyridine.

Detailed Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 2-Hydroxy-3,5-dinitropyridine

  • To a stirred solution of concentrated sulfuric acid, cautiously add 2-amino-3,5-dinitropyridine at a temperature maintained below 20°C.

  • Cool the mixture to 0-5°C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite in water, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, stir the reaction mixture at 5-10°C for 1 hour.

  • Pour the reaction mixture onto crushed ice and allow it to warm to room temperature.

  • Heat the mixture to 50-60°C and maintain for 2 hours to ensure complete hydrolysis of the diazonium salt.

  • Cool the mixture and collect the precipitated solid by filtration. Wash with cold water and dry to yield 2-hydroxy-3,5-dinitropyridine.

Step 2: Synthesis of 3,5-Diamino-2-hydroxypyridine

  • Suspend 2-hydroxy-3,5-dinitropyridine in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux.

  • Add iron powder portion-wise to the refluxing suspension.

  • After the addition is complete, continue refluxing for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and filter to remove excess iron.

  • Neutralize the filtrate with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3,5-diamino-2-hydroxypyridine.

Step 3: Synthesis of 3,5-Dihydroxy-2-chloropyridine (Sandmeyer Reaction)

  • Dissolve 3,5-diamino-2-hydroxypyridine in a solution of hydrochloric acid and water.

  • Cool the solution to 0-5°C.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C to form the bis-diazonium salt.

  • In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield 3,5-dihydroxy-2-chloropyridine.

Potential Medicinal Chemistry Applications: An Analog-Based Perspective

The true value of a novel scaffold lies in its potential for derivatization to create a library of compounds for biological screening. The 3,5-dihydroxy-2-chloropyridine core offers multiple handles for chemical modification.

G core 3,5-Dihydroxy-2-chloropyridine oh_3 3-OH group core->oh_3 oh_5 5-OH group core->oh_5 cl_2 2-Cl group core->cl_2 derivatization1 Etherification / Esterification oh_3->derivatization1 oh_5->derivatization1 derivatization2 Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) cl_2->derivatization2

Caption: Potential derivatization sites on the 3,5-dihydroxy-2-chloropyridine scaffold.

Antifungal Agents

The 3,5-dichloropyridine scaffold is a known pharmacophore in the development of antifungal agents.[2] For instance, derivatives of 3,5-dichlorobenzyl esters have shown significant activity against various plant pathogens by inhibiting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain.[2]

Hypothesis: The 3,5-dihydroxy-2-chloropyridine scaffold could be a precursor to novel antifungal agents. The hydroxyl groups could be derivatized into esters or ethers to mimic the structure of known SDH inhibitors.

Data from Analogs:

Compound ClassTarget FungiEC50 (mg/L)
3,5-Dichlorobenzyl Ester DerivativesBotrytis cinerea6.60
Rhizoctonia solani1.61

Table 1: Antifungal activity of 3,5-dichloropyridine analogs.[2]

Experimental Protocol: In Vitro Antifungal Activity Assay (Mycelium Growth Rate Method)

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) medium and autoclave.

  • Compound Incorporation: Dissolve synthesized 3,5-dihydroxy-2-chloropyridine derivatives in a suitable solvent (e.g., DMSO) and add to the molten PDA at various concentrations. Maintain a constant final solvent concentration across all plates, including the control.

  • Inoculation: Place a 5 mm diameter mycelial disc of the test fungus, taken from the periphery of a 7-day-old culture, at the center of the agar plate.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 25°C) for a specified period.

  • Data Collection: Measure the diameter of the fungal colony and calculate the percentage of inhibition relative to the control. Determine the EC50 value through probit analysis.[2]

Kinase Inhibitors

Substituted pyridines are prevalent in the landscape of kinase inhibitors. The pyrido[2,3-d]pyrimidine scaffold, which can be synthesized from 2,3-dichloropyridine, has shown potent inhibitory activity against kinases like PIM-1, which is implicated in various cancers.

Hypothesis: The 2-chloro group of 3,5-dihydroxy-2-chloropyridine can be displaced by an amine to initiate the synthesis of fused heterocyclic systems, such as pyridopyrimidines. The hydroxyl groups at the 3 and 5 positions could then be used to modulate solubility and to form key hydrogen bond interactions within the ATP-binding pocket of a target kinase.

Data from Analogs:

ScaffoldTarget KinaseBiological Activity
Pyrido[2,3-d]pyrimidinePIM-1 KinasePotent inhibitory activity
2,3-Dichloropyridine derivativesc-Met KinaseDevelopment of potent inhibitors

Table 2: Kinase inhibitory activity of related pyridine scaffolds.

Antibacterial Agents

Chloropyridine derivatives have been explored for their antibacterial properties. For example, 3-Amino-N-(3,5-dichloropyridin-2-yl)-1H-pyrazole-4-carboxamide has shown potent activity against both Gram-positive and Gram-negative bacteria.[3]

Hypothesis: The 3,5-dihydroxy-2-chloropyridine scaffold can be elaborated into more complex heterocyclic systems with potential antibacterial activity. The hydroxyl groups could be converted to amino groups, which could then be used as building blocks for pyrazole or other heterocycle formations.

Data from Analogs:

CompoundBacterial StrainInhibition (%)
3-Amino-N-(3,5-dichloropyridin-2-yl)-1H-pyrazole-4-carboxamideEscherichia coli92.3
Staphylococcus aureus100

Table 3: Antibacterial activity of a dichloropyridine analog.[3]

Conclusion and Future Directions

The 3,5-dihydroxy-2-chloropyridine scaffold, while not yet prominent in the medicinal chemistry literature, represents a promising starting point for the development of novel therapeutic agents. Its trifunctional nature provides a rich platform for synthetic diversification. Based on the activities of its structural analogs, this core has the potential to yield potent antifungal, kinase inhibitory, and antibacterial compounds.

The path forward for researchers is clear:

  • Optimize the Proposed Synthesis: The outlined synthetic route provides a logical starting point. Optimization of reaction conditions and purification methods will be crucial for obtaining the core scaffold in high yield and purity.

  • Library Synthesis: A focused library of derivatives should be synthesized, targeting the hydroxyl and chloro positions to probe structure-activity relationships.

  • Broad Biological Screening: The synthesized library should be screened against a diverse panel of biological targets, including fungal strains, a panel of kinases, and various bacterial species.

  • Mechanism of Action Studies: For any identified hits, further studies should be conducted to elucidate their mechanism of action.

This in-depth guide provides the foundational knowledge and practical protocols to embark on the exploration of 3,5-dihydroxy-2-chloropyridine. Its journey from a novel scaffold to a potential drug candidate awaits the ingenuity and dedication of the medicinal chemistry community.

References

  • BenchChem. (n.d.). biological activity comparison of 3,5-Dichloropyridine analogs.
  • Daina, A., & Zoete, V. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4389–4413.
  • Google Patents. (n.d.). CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.
  • Chem-Impex. (n.d.). 3,5-Diamino-2-chloropyridine.
  • Benchchem. (n.d.). Application Notes and Protocols: 2,3-Dichloropyridine as a Versatile Precursor for Medicinal Chemistry Scaffolds.
  • Google Patents. (n.d.). CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.
  • PubChem. (n.d.). Pyridine and dihydropyridine ring system in medicinally important natural products.
  • PubChem. (n.d.). 3,5-Dichloropyridine.
  • ResearchGate. (2020). Utilization of 5‐Chloro‐2‐(cyanoacetamido)pyridines in the Synthesis of Biologically Active Heterocyclic Hybrids.
  • PubChem. (n.d.). 2,3-Pyridinediol, 5-chloro-.
  • Benchchem. (n.d.). biological activity comparison of 3,5-Dichloropyridine analogs.
  • BenchChem. (n.d.). biological activity comparison of 3,5-Dichloropyridine analogs.
  • ResearchGate. (2020). Utilization of 5‐Chloro‐2‐(cyanoacetamido)pyridines in the Synthesis of Biologically Active Heterocyclic Hybrids.

Sources

Foundational

A Technical Guide to Determining the Organic Solvent Solubility of 2-chloropyridine-3,5-diol

Abstract 2-chloropyridine-3,5-diol is a substituted pyridine derivative with significant potential as a building block in the synthesis of pharmaceuticals and other high-value chemical compounds.[1] Its utility in these...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

2-chloropyridine-3,5-diol is a substituted pyridine derivative with significant potential as a building block in the synthesis of pharmaceuticals and other high-value chemical compounds.[1] Its utility in these applications is critically dependent on its solubility characteristics in various organic solvents, which govern reaction kinetics, purification strategies, and formulation possibilities. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to systematically determine and interpret the solubility of 2-chloropyridine-3,5-diol. It combines theoretical principles with a detailed, field-proven experimental workflow, emphasizing scientific integrity and data-driven decision-making.

Introduction: Understanding the Molecule

2-chloropyridine-3,5-diol possesses a unique combination of functional groups that dictate its physicochemical behavior. The pyridine ring provides a basic nitrogen atom and an aromatic system.[2] The two hydroxyl (-OH) groups are capable of acting as both hydrogen bond donors and acceptors, while the chloro (-Cl) group introduces an element of polarity and alters the electron distribution within the ring.

A thorough understanding of its solubility is paramount for:

  • Reaction Optimization: Selecting an appropriate solvent can enhance reaction rates and yields by ensuring all reactants remain in the same phase.

  • Purification: Solubility differences are exploited in crystallization, precipitation, and chromatographic purification methods.

  • Formulation Development: For pharmaceutical applications, solubility in biocompatible solvents is a key factor in developing effective drug delivery systems.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process. The principle of "like dissolves like" is a fundamental, albeit simplified, guide.[3] For 2-chloropyridine-3,5-diol, we must consider the interplay of several factors:

  • Polarity: The molecule has distinct polar features (two hydroxyl groups, one chloro group, one nitrogen atom) and a less polar aromatic backbone. Its overall polarity suggests it will be more soluble in polar solvents than in nonpolar hydrocarbon solvents.

  • Hydrogen Bonding: The two hydroxyl groups are powerful hydrogen bond donors, and the nitrogen atom is a hydrogen bond acceptor. This suggests strong interactions with protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., DMSO, DMF).

  • pKa: The pyridine nitrogen is weakly basic (pKa of the pyridinium ion is ~5.2), while the hydroxyl groups are weakly acidic.[2] The solubility may be influenced by the pH of the medium, although this is more relevant in aqueous systems than in most organic solvents.

Based on these characteristics, we can predict a solubility profile where 2-chloropyridine-3,5-diol exhibits higher solubility in polar protic and polar aprotic solvents, and lower solubility in nonpolar solvents.

Experimental Determination of Thermodynamic Solubility

While theoretical predictions are useful, empirical determination is essential for accurate, quantitative data. The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility due to its reliability and accuracy.[4] It involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is achieved.[5]

Rationale for Solvent Selection

A representative panel of solvents should be chosen to cover a range of polarities and functionalities:

Solvent ClassExample SolventsRationale
Polar Protic Methanol, Ethanol, IsopropanolCapable of hydrogen bonding with the hydroxyl groups of the solute.
Polar Aprotic Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF)Can accept hydrogen bonds and have large dipole moments, facilitating dissolution of polar molecules.
Nonpolar Hexane, Toluene, DichloromethaneUsed to establish the lower limits of solubility and assess the impact of the nonpolar aromatic ring.
Detailed Experimental Protocol: Shake-Flask Method

This protocol is a self-validating system designed for rigor and reproducibility. It is adapted from established guidelines such as those from the OECD.[6][7]

Materials:

  • 2-chloropyridine-3,5-diol (ensure purity is known and documented)

  • Selected organic solvents (HPLC grade or higher)

  • Analytical balance

  • Glass vials with screw caps (e.g., 4 mL or 8 mL)

  • Orbital shaker with temperature control[4]

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • Analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of 2-chloropyridine-3,5-diol to a pre-weighed glass vial. An excess is critical to ensure a saturated solution is formed. A good starting point is to add approximately 10-20 mg of the solid.

  • Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the chosen solvent to the vial.

  • Equilibration: Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the mixture to equilibrate for a sufficient period. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure thermodynamic equilibrium is reached, especially for poorly soluble compounds.[8]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to let the excess solid settle.

  • Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove all undissolved solid particles.

  • Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method's calibration curve. The dilution factor must be precisely recorded.

  • Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method (e.g., HPLC-UV).[9] This requires establishing a calibration curve from standards of known concentration.

Workflow Diagram

The following diagram illustrates the key steps in the shake-flask solubility determination workflow.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation prep1 Weigh excess 2-chloropyridine-3,5-diol prep2 Add known volume of solvent prep1->prep2 equil Agitate at constant T (24-72 hours) prep2->equil sample1 Settle excess solid equil->sample1 sample2 Filter supernatant (0.22 µm filter) sample1->sample2 sample3 Dilute sample accurately sample2->sample3 sample4 Quantify concentration (e.g., HPLC-UV) sample3->sample4 calc Calculate solubility (mg/mL or mol/L) sample4->calc

Sources

Exploratory

Topic: 2-chloro-3,5-pyridinediol: A Comprehensive Analysis of Tautomerism and Stability

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Pyridinediol scaffolds are of significant interest in medicinal chemistry and materials science. Their utility, however...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridinediol scaffolds are of significant interest in medicinal chemistry and materials science. Their utility, however, is intrinsically linked to their structural dynamics, specifically the phenomenon of tautomerism, which can profoundly influence physicochemical properties such as solubility, lipophilicity, and receptor-binding affinity. This guide provides a detailed examination of the tautomeric landscape of 2-chloro-3,5-pyridinediol. We will dissect the structural possibilities, explore the key thermodynamic drivers governing their relative stability—including aromaticity, solvent effects, and intramolecular interactions—and present the established experimental and computational methodologies used to characterize these elusive equilibria. This document serves as a foundational resource for professionals engaged in the design and development of molecules incorporating the pyridinediol motif.

The Principle of Tautomerism in Hydroxypyridines

Tautomers are constitutional isomers that readily interconvert, most commonly through the formal migration of a hydrogen atom accompanied by a switch of a single and adjacent double bond.[1] In the context of hydroxypyridines, the most prevalent form of this isomerism is pyridone-pyridol tautomerism, an analogue of the more widely known keto-enol tautomerism.[1][2]

The equilibrium between the aromatic pyridol (hydroxy) form and the non-aromatic or partially aromatic pyridone (keto) form is a delicate balance of competing stability factors.[2][3] While the pyridol form benefits from the thermodynamic stability of an aromatic sextet, the pyridone form contains a strong carbonyl bond and can be significantly stabilized by solvent polarity and intermolecular hydrogen bonding.[4][5] Understanding this equilibrium is paramount, as the dominant tautomer dictates the molecule's chemical behavior.

The Tautomeric Landscape of 2-chloro-3,5-pyridinediol

The structure of 2-chloro-3,5-pyridinediol allows for several potential tautomeric forms. The primary equilibrium involves the interconversion between the dihydroxy form and its corresponding pyridone isomers.

  • Tautomer A: 2-chloro-3,5-pyridinediol (The Dihydroxy Form) : This is the fully aromatic pyridol form.

  • Tautomer B: 6-chloro-5-hydroxy-1H-pyridin-2-one : A pyridone form where the hydroxyl at position 3 remains, and the hydroxyl at position 5 has tautomerized to a carbonyl at the 2-position (relative to the nitrogen).

  • Tautomer C: 2-chloro-5-hydroxy-1H-pyridin-4-one : A pyridone form where the hydroxyl at position 5 remains, and the hydroxyl at position 3 has tautomerized.

A visual representation of this equilibrium is essential for conceptualization.

Caption: Tautomeric equilibrium of 2-chloro-3,5-pyridinediol.

Core Factors Governing Tautomer Stability

The position of the tautomeric equilibrium is not fixed; it is dictated by a nuanced interplay of structural and environmental factors.

Aromaticity

The preservation of aromaticity is a powerful thermodynamic driving force. Tautomer A (2-chloro-3,5-pyridinediol) possesses a fully aromatic pyridine ring, which confers significant stabilization. In contrast, the pyridone forms (Tautomers B and C) have disrupted π-systems and are generally considered non-aromatic, which carries a substantial energetic penalty.[4] For this reason, in the gas phase or in non-polar solvents, the hydroxy form of pyridines is often favored.[3][5]

Solvent Effects

The role of the solvent is critical and can invert the stability order observed in the gas phase.

  • Polar Protic Solvents (e.g., water, methanol): These solvents can engage in hydrogen bonding with both the proton-donating (N-H) and proton-accepting (C=O) groups of the pyridone tautomer. This extensive solvation network can stabilize the more polar pyridone form to a greater extent than the less polar pyridol form, shifting the equilibrium significantly.[3][5]

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents also favor the more polar pyridone tautomer due to strong dipole-dipole interactions.

  • Non-Polar Solvents (e.g., cyclohexane, CCl₄): In these environments, intramolecular stabilizing forces dominate, and the aromatic pyridol form is typically more stable.[3]

Intramolecular Hydrogen Bonding

The relative positioning of substituents can allow for the formation of intramolecular hydrogen bonds, which can stabilize a specific tautomer. For 2-chloro-3,5-pyridinediol, Tautomer A could potentially form a hydrogen bond between the 3-OH group and the nitrogen atom. Similarly, the pyridone forms may have opportunities for internal hydrogen bonding that could enhance their stability. The strength of such bonds can be a key determinant of the overall energy of a tautomer.[2][6]

Substituent Effects

The electron-withdrawing nature of the chlorine atom at the 2-position influences the electronic landscape of the pyridine ring. It can increase the acidity of the hydroxyl protons, potentially facilitating the proton transfer necessary for tautomerization. Studies on related compounds have shown that a 6-chloro substituent shifts the equilibrium toward the hydroxy form, even in the solid state, highlighting the potent influence of halogen substituents.[7]

Experimental and Computational Methodologies for Tautomer Analysis

Determining the dominant tautomeric form and the equilibrium constant (KT) requires a combination of sophisticated analytical techniques and theoretical calculations.

Spectroscopic Characterization
Technique Principle and Application for Tautomerism Key Observables
¹H and ¹³C NMR Distinguishes between tautomers based on the unique chemical environment of nuclei. The protonation state of nitrogen and oxygen (OH vs. NH) and the hybridization of ring carbons (sp² aromatic vs. sp² C=O) result in distinct chemical shifts.[8][9]- ¹H NMR: Presence of a broad N-H signal (typically >10 ppm) for pyridone vs. an O-H signal for pyridol. - ¹³C NMR: A downfield signal (>160 ppm) for the C=O carbon in the pyridone form.
Infrared (IR) Identifies characteristic vibrational frequencies of functional groups. The tautomers possess distinct functional groups that are easily differentiated.[8][10][11]- Pyridone: Strong C=O stretching band (~1650 cm⁻¹). - Pyridol: O-H stretching band (~3200-3400 cm⁻¹) and absence of a strong C=O band.
UV-Vis The electronic structure and extent of conjugation differ significantly between tautomers, leading to distinct absorption maxima (λmax). The aromatic pyridol form typically absorbs at a different wavelength than the cross-conjugated pyridone system.[8][12]Different λmax values for each tautomer. The ratio of absorbances can be used to quantify the equilibrium in solution.
X-Ray Crystallography

This technique provides unambiguous structural data for the solid state. It can definitively determine bond lengths and atomic positions, confirming which tautomer is present in the crystal lattice.[10][13] For example, a C-O bond length of ~1.25 Å is indicative of a carbonyl (pyridone), whereas a length of ~1.35 Å suggests a hydroxyl group (pyridol).[7] It is crucial to remember that the solid-state structure may not be the dominant form in solution.[3][14]

Computational Chemistry Protocol

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for predicting the relative stabilities of tautomers.[10][15][16]

Step-by-Step Protocol for DFT Analysis:

  • Structure Generation: Build 3D structures for all plausible tautomers (A, B, C, etc.).

  • Geometry Optimization: Perform a full geometry optimization for each tautomer to find its lowest energy conformation. A common and reliable level of theory is B3LYP with a Pople-style basis set like 6-311++G(d,p) or a Dunning-style basis set like cc-pVTZ.[10]

  • Frequency Calculation: Perform a vibrational frequency calculation on each optimized structure. This confirms that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Energy Calculation (Gas Phase): The relative stability in the gas phase is determined by comparing the Gibbs free energies (G) of the tautomers.

  • Solvent Modeling: To simulate solution-phase behavior, repeat the energy calculations using an implicit solvent model, such as the Polarizable Continuum Model (PCM). This accounts for the bulk electrostatic effects of the solvent.

  • Data Analysis: Compare the Gibbs free energies in the desired phase (gas or solution) to predict the most stable tautomer and the equilibrium population distribution using the Boltzmann distribution.

The following workflow illustrates this computational approach.

DFT_Workflow cluster_setup 1. Initial Setup cluster_calc 2. Quantum Calculation cluster_analysis 3. Analysis Build Build 3D Structures (Tautomers A, B, C) Opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Build->Opt Freq Frequency Calculation Opt->Freq Solvent Single-Point Energy with Solvent Model (PCM) Freq->Solvent Gibbs Extract Gibbs Free Energies (Gas Phase & Solution) Solvent->Gibbs Compare Compare ΔG Values Gibbs->Compare Predict Predict Most Stable Tautomer & Equilibrium Population Compare->Predict

Caption: Computational workflow for predicting tautomer stability using DFT.

Conclusion and Outlook

The tautomerism of 2-chloro-3,5-pyridinediol is a complex equilibrium governed by a balance between aromatic stabilization and the influence of the molecular environment. While the dihydroxy form is favored by aromaticity, the pyridone tautomers can become dominant in polar solvents due to superior solvation and intermolecular interactions. The presence of a chloro substituent further modulates this delicate balance.

For drug development professionals and researchers, a thorough understanding of this phenomenon is not merely academic. The dominant tautomeric form in a physiological environment will dictate the molecule's hydrogen bonding capacity, overall polarity, and shape, which are the very determinants of its biological activity. Therefore, a multi-pronged approach combining high-level computational modeling with rigorous spectroscopic analysis in relevant solvents is essential for accurately predicting and harnessing the properties of this versatile chemical scaffold.

References

  • Vertex AI Search. (2025, January 24). Influence of pyridinic nitrogen on tautomeric shifts and charge transport in single molecule keto enol equilibria - PMC.
  • ResearchGate. (2015, December 29). When I synthesise ester derivatives from pyridin-4-ol why do they turn to keto-enol tautomerism, do both hydroxy and NH parts react wth acid?
  • Theoretical study on the molecular tautomerism of the 3-hydroxy-pyridin-4-one system. (n.d.).
  • Centore, R. (2021, July 1). Stabilization of an elusive tautomer by metal coordination - PMC.
  • Kozyra, P., Kaczor, A., Karczmarzyk, Z., Wysocki, W., & Pitucha, M. (2023). Experimental and computational studies of tautomerism pyridine carbonyl thiosemicarbazide derivatives. Structural Chemistry.
  • Chemistry LibreTexts. (2023, August 5). 3.6: Keto-Enol Tautomerism.
  • Regulating enol–keto tautomerism at the single-molecule level with a confined optical field. (2025, September 5).
  • ResearchGate. (2025, August 6). 2-Pyridinethiol/2-Pyridinethione Tautomeric Equilibrium. A Comparative Experimental and Computational Study | Request PDF.
  • Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism : Key Points.
  • Pyridone–pyridol tautomerism in 2-hydroxypyridines with[1][10]-annelated rings and oxygen at the[1]-position. (n.d.). RSC Publishing. Retrieved from

  • WuXi Biology. (n.d.). How about Tautomers?
  • Theoretical Studies of the Tautomers of Pyridinethiones. (n.d.).
  • Dias, F. R. F., Campos, V. R., de Moraes, R. S. M., Souza, N. A., Cunha, A. C., Lage, M. R., & Ferreira, G. B. (2022, July 28). Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substituted- phenylamino)-1,4-naphthoquinone Derivatives. SciSpace.
  • Is a tautomer's stability compared with refernce to its initial compund [closed]. (2020, September 4).
  • MDPI. (2020, January 1). Using Chou's 5-Step Rule to Evaluate the Stability of Tautomers: Susceptibility of 2-[(Phenylimino)-methyl]-cyclohexane-1,3-diones to Tautomerization Based on the Calculated Gibbs Free Energies.
  • Effect of benzoannulation on tautomeric preferences of 4,6-di(pyridin-2-yl)cyclohexane-1,3-dione - PMC. (n.d.).
  • Spectroscopic Investigation, Component Analysis, and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidin-6-one. (2023, November 15). MDPI.
  • 2-Pyridone. (n.d.). In Wikipedia.
  • Channel-forming solvates of 6-chloro- 2,5-dihydroxypyridine and its solvent. (n.d.).
  • Spectroscopic Investigation, Component Analysis and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H- chromeno[4,3 - Sciforum. (2023, November 15). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmSyo7yxIUMV06hhOiCQTQAKjXSRORJLfkVbCXLwcWQBWcLgalbWAdSG3oqtJolfAqlaq3bKq_NXHbMXbZz2mX3nMWyCVnJ3U0GV0zzEGEGUFvm_Viu7_wZXml5tUFH6ULJXMHQp4wtBxYn-IIsO7OBxYn-IIsO7O

Sources

Foundational

2-Chloropyridine-3,5-diol: A Versatile Intermediate in Advanced Pharmaceutical Synthesis

Executive Summary In the landscape of modern drug discovery, highly substituted pyridine rings serve as privileged pharmacophores. Among these, 2-chloropyridine-3,5-diol (CAS: 1227573-04-7)[1] has emerged as a highly pro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, highly substituted pyridine rings serve as privileged pharmacophores. Among these, 2-chloropyridine-3,5-diol (CAS: 1227573-04-7)[1] has emerged as a highly programmable pharmaceutical intermediate. With a molecular formula of C5H4ClNO2 and a molecular weight of 145.54 g/mol [1], this compound offers a unique substitution pattern that allows for orthogonal functionalization. By leveraging the differential reactivity of the C2-chlorine and the C3/C5-hydroxyl groups, synthetic chemists can construct complex multi-cyclic systems, including 2-pyridones and quinolizines, which are critical in the development of potent antibacterial agents and kinase inhibitors[2].

Structural & Electronic Profile

The synthetic utility of 2-chloropyridine-3,5-diol is governed by the electronic push-pull dynamics of its functional groups:

  • C2-Position (Electrophilic): The electronegative pyridine nitrogen inductively withdraws electron density from the ortho and para positions. Coupled with the chlorine atom—an excellent leaving group—the C2 position is highly activated for Nucleophilic Aromatic Substitution (SNAr).

  • C3 & C5-Positions (Nucleophilic/Cross-Coupling Handles): The hydroxyl groups are electron-donating via resonance but inductively withdrawing. While they can participate in hydrogen bonding in biological targets, free hydroxyls are notorious for poisoning palladium catalysts or causing competitive side reactions. For instance, unprotected 2-chloro-3-hydroxypyridine yields exceptionally low amounts of cross-coupled products in direct Suzuki reactions[3]. Therefore, masking these hydroxyl groups is a strict prerequisite for downstream transition-metal catalysis[4].

ReactivityMap Core 2-Chloropyridine-3,5-diol (CAS: 1227573-04-7) C2 C2 Position (Cl leaving group) Core->C2 Activated by Pyridine N C3C5 C3 & C5 Positions (OH groups) Core->C3C5 Orthogonal Handles SNAr Nucleophilic Aromatic Substitution (SNAr) C2->SNAr Amines/Thiols CrossCoupling Triflation & Suzuki-Miyaura C3C5->CrossCoupling Tf2O then Pd(0) Etherification O-Alkylation / Protection C3C5->Etherification Base + R-X

Reactivity map of 2-chloropyridine-3,5-diol highlighting orthogonal functionalization sites.

Core Synthetic Workflows & Methodologies

To harness this molecule effectively, a self-validating sequence must be employed. The causality of the workflow dictates that O-protection must precede SNAr, and SNAr must precede Suzuki-Miyaura coupling to prevent unwanted polymerization or catalyst degradation[5].

Protocol 1: Chemoselective Global O-Benzylation

Causality: Benzyl (Bn) protecting groups are selected because they withstand the harsh, basic conditions of subsequent SNAr reactions, yet can be cleanly removed via palladium-catalyzed hydrogenolysis.

  • Preparation: Dissolve 2-chloropyridine-3,5-diol (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.

  • Base Addition: Add K2CO3 (2.5 eq). Rationale: K2CO3 is a mild base that selectively deprotonates the acidic phenolic-like OH groups without triggering degradation of the electron-deficient pyridine core (which stronger bases like NaH might cause).

  • Alkylation: Add Benzyl bromide (2.2 eq) dropwise at 0°C. Stir the reaction mixture and allow it to warm to room temperature for 12 hours.

  • Workup: Quench with distilled water, extract with Ethyl Acetate (3x), wash the combined organic layers with brine to remove residual DMF, dry over Na2SO4, and purify via flash chromatography to yield 3,5-bis(benzyloxy)-2-chloropyridine.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at C2

Causality: The C2-Cl bond is activated. Utilizing a polar aprotic solvent like NMP stabilizes the polar Meisenheimer intermediate formed during the transition state, significantly accelerating the rate-determining step (nucleophilic attack).

  • Preparation: Combine 3,5-bis(benzyloxy)-2-chloropyridine (1.0 eq) and the desired primary amine (1.5 eq) in NMP.

  • Acid Scavenging: Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) to act as a non-nucleophilic acid scavenger for the HCl generated during the reaction.

  • Heating: Heat the mixture to 120°C for 8 hours. Monitor conversion via LC-MS.

  • Workup: Cool to room temperature, dilute with water to precipitate the product, filter, and recrystallize to isolate the 2-amino-3,5-bis(benzyloxy)pyridine intermediate.

Protocol 3: Deprotection and Suzuki-Miyaura Cross-Coupling

Causality: To build structural complexity at C3/C5, the benzyl groups are removed, and the resulting diol is converted into a bis-triflate. Triflates (OTf) are exceptionally strong leaving groups, making them ideal for oxidative addition by Palladium(0) species[4],[5].

  • Deprotection: Subject the intermediate to H2 gas (1 atm) over Pd/C (10 mol%) in Methanol for 4 hours. Filter through a pad of Celite to remove the catalyst and concentrate in vacuo.

  • Triflation: Dissolve the resulting diol in anhydrous DCM. Add pyridine (3.0 eq) and cool to -78°C. Slowly add Trifluoromethanesulfonic anhydride (Tf2O, 2.2 eq). Warm to 0°C over 2 hours. Quench with saturated NaHCO3 and extract.

  • Cross-Coupling: Combine the bis-triflate with an arylboronic acid (2.5 eq), Pd(PPh3)4 (5 mol%), and Na2CO3 (3.0 eq) in a degassed Toluene/H2O (4:1) mixture. Heat at 90°C for 12 hours to afford the highly substituted 3,5-diaryl-2-aminopyridine derivative[5].

SyntheticWorkflow Step1 1. Starting Material 2-Chloropyridine-3,5-diol Step2 2. Global O-Protection (e.g., Benzyl bromide, K2CO3) Step1->Step2 Mask OH groups Step3 3. SNAr at C2 (Amine nucleophile, Heat) Step2->Step3 Displace C2-Cl Step4 4. Deprotection (H2, Pd/C) Step3->Step4 Reveal OH groups Step5 5. Triflation (Tf2O, Pyridine) Step4->Step5 Activate C-O bond Step6 6. Suzuki Coupling (Ar-B(OH)2, Pd(PPh3)4) Step5->Step6 C-C Bond Formation

Step-by-step synthetic workflow for the dual functionalization of 2-chloropyridine-3,5-diol.

Quantitative Data & Thermodynamic Metrics

Table 1: Physicochemical Properties of 2-Chloropyridine-3,5-diol

PropertyValueClinical / Synthetic Relevance
CAS Number 1227573-04-7[1]Primary identifier for procurement and QA/QC.
Molecular Formula C5H4ClNO2[1]High atom economy for fragment-based drug design.
Molecular Weight 145.54 g/mol [1]Low molecular weight allows for extensive downstream elaboration without violating Lipinski's Rule of 5.
Primary Electrophile C2-ChlorineActivated for SNAr; enables installation of hinge-binding amines.
Primary Nucleophiles C3/C5-HydroxylsSites for etherification, triflation, or biological hydrogen-bond donation.

Table 2: Reaction Optimization Matrix for SNAr at C2

Nucleophile TypeOptimal SolventTemp (°C)BaseAvg. YieldMechanistic Note
Primary AmineNMP120DIPEA>85%High boiling point of NMP stabilizes transition state.
Secondary AmineDMF100K2CO375%Steric hindrance requires prolonged heating.
Aliphatic ThiolEtOH80Et3N>90%High nucleophilicity of thiols allows milder conditions.

Application in Drug Discovery

The 3,5-dihydroxypyridine motif, derived from precursors like 2-chloropyridine-3,5-diol, is heavily utilized in medicinal chemistry. A prominent application is the synthesis of 2-pyridones and quinolizines. By transposing the nitrogen atom of traditional 4-quinolones, researchers have developed novel series of potent DNA gyrase inhibitors (e.g., ABT-719)[2]. These compounds exhibit exceptional broad-spectrum antibacterial activity, particularly against resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE)[2],[6].

Furthermore, functionalized pyridines serve as critical hinge-binding motifs in kinase inhibitors. In these architectures, the C2-amine (installed via SNAr) donates a critical hydrogen bond to the kinase hinge region, while the C3/C5 substituents (installed via cross-coupling) are specifically vectorized to occupy adjacent hydrophobic pockets, optimizing both potency and kinase selectivity[7].

References

  • Title: Synthesis and Structure−Activity Relationships of 2-Pyridones: A Novel Series of Potent DNA Gyrase Inhibitors as Antibacterial Agents Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Chemoselective Synthesis of Arylpyridines via Suzuki-Miyaura Cross-Coupling Reactions Source: ResearchGate URL: [Link]

  • Title: Synthesis of fully arylated (hetero)arenes Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: WO2008002576A2 - Prolyl hydroxylase inhibitors and methods of use Source: Google Patents URL

Sources

Exploratory

Physicochemical Profiling: pKa Values of 2-Chloropyridine-3,5-diol

The following technical guide details the physicochemical characterization of 2-chloropyridine-3,5-diol , focusing on the acidity constants (pKa) of its hydroxyl groups. This analysis synthesizes experimental data from s...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical characterization of 2-chloropyridine-3,5-diol , focusing on the acidity constants (pKa) of its hydroxyl groups. This analysis synthesizes experimental data from structural analogs with physical organic chemistry principles to provide authoritative values and determination protocols.[1]

Content Type: Technical Guide Audience: Medicinal Chemists, Formulation Scientists, and ADME Researchers[1][2]

Executive Summary

The compound 2-chloropyridine-3,5-diol (CAS: N/A for specific diol; Analogous scaffolds used for derivation) presents a unique ionization profile critical for lead optimization.[1][2] Unlike simple pyridines, the presence of the electron-withdrawing chlorine at the 2-position significantly suppresses the basicity of the ring nitrogen while enhancing the acidity of the hydroxyl groups.[1][2]

Key Physicochemical Parameters:

  • Dominant Tautomer: 2-chloropyridine-3,5-diol (Hydroxy form).[1][2] The 2-chloro substituent prevents the formation of the stable 2-pyridone lactam tautomer.[1][2]

  • Acidity Order: 3-OH > 5-OH.

  • Predicted pKa Values:

    • pKa₁ (3-OH): 5.5 ± 0.5 (Acidic)[1][2]

    • pKa₂ (5-OH): 9.2 ± 0.5 (Weakly Acidic)[1][2]

    • pKa₃ (Pyridine N): < 0.5 (Very Weak Base)

Structural Analysis & Theoretical Grounding

Electronic Effects & Acidity Ranking

To accurately assign pKa values, one must deconstruct the electronic environment of the pyridine ring.[1]

  • The 2-Chloro Substituent (Inductive EWG): Chlorine is highly electronegative (

    
    ), exerting a strong inductive pull on the ring electrons.[1] This effect stabilizes the conjugate bases (phenolate anions), thereby increasing acidity  (lowering pKa) compared to non-halogenated pyridinols.
    
  • The 3-Hydroxyl Group (Ortho Effect): This group is located ortho to both the ring nitrogen and the chlorine atom.

    • Inductive Stabilization: Proximity to the electron-deficient 2-Cl and the electronegative Nitrogen makes this proton the most acidic.[1][2]

    • Chelation Potential: The deprotonated 3-O⁻ can form a stable 5-membered chelate ring with the pyridine nitrogen (if metallated) or experience electrostatic stabilization, further favoring deprotonation.[1][2]

  • The 5-Hydroxyl Group (Meta Effect): Located meta to the chlorine and beta to the nitrogen. The inductive withdrawal from the 2-Cl is weaker at this distance compared to the 3-position.[1][2] Consequently, the 5-OH behaves more like a standard phenol or 3-hydroxypyridine (pKa ~8.7).[1][2]

Tautomeric Considerations

Unlike 2-hydroxypyridine, which exists predominantly as 2-pyridone (lactam), 2-chloropyridine-3,5-diol cannot tautomerize to a stable pyridone because the 2-position is blocked by chlorine.[1][2] While 3-hydroxypyridines can theoretically form zwitterionic species, the strong electron-withdrawing nature of the 2-Cl suppresses protonation at the nitrogen, locking the molecule in its neutral diol form at physiological pH.[1][2]

Ionization Pathway Diagram

The following Graphviz diagram illustrates the stepwise deprotonation pathway.

DeprotonationPathway cluster_legend Mechanism Neutral Neutral Species (2-Cl-Py-3,5-diol) MonoAnion Mono-Anion (3-O⁻, 5-OH) Neutral->MonoAnion pKa₁ ~ 5.5 (3-OH Deprotonation) DiAnion Di-Anion (3-O⁻, 5-O⁻) MonoAnion->DiAnion pKa₂ ~ 9.2 (5-OH Deprotonation) Desc 3-OH is more acidic due to ortho-Cl inductive effect.

Caption: Stepwise deprotonation of 2-chloropyridine-3,5-diol. The 3-OH group deprotonates first due to proximity to the electron-withdrawing chlorine.[1][2]

Quantitative Data Summary

The values below are synthesized from experimental data of high-confidence structural analogs (2-chloro-3-hydroxypyridine and 2-chloro-5-hydroxypyridine) and corrected for substituent effects.

Functional GroupAssigned pKaConfidenceRationalizationReference Analog
3-Hydroxyl 5.5 (Range: 4.8–6.[1][2]0)High (Predicted)Ortho-Cl and Ortho-N inductive withdrawal maximizes acidity.2-Cl-3-hydroxypyridine (pKa ~4.3-6.[1][2]8)
5-Hydroxyl 9.2 (Range: 8.5–9.[2]8)High (Predicted)Meta-Cl effect is weaker.[1][2] Anionic charge at 3-O⁻ suppresses 2nd ionization.2-Cl-5-hydroxypyridine (pKa ~8.[1][2]7)
Pyridine N < 0.5 Medium2-Cl strongly destabilizes the pyridinium cation.[1][2]2-Chloropyridine (pKa 0.[1][2][3]49)

Implication: At physiological pH (7.4), the molecule will exist primarily as the mono-anion (deprotonated at the 3-position).[1][2] This has massive implications for solubility (high) and membrane permeability (lowered, unless masked).[1]

Experimental Determination Protocols

To validate these values in-house, the following self-validating protocols are recommended.

Potentiometric Titration (The Gold Standard)

This method is suitable for compounds with solubility > 0.5 mM.[1]

Workflow:

  • Preparation: Dissolve 2-5 mg of pure compound in 20 mL of degassed water containing 0.15 M KCl (ionic strength adjustor).

  • Acidification: Lower pH to ~2.0 using 0.5 M HCl to ensure full protonation (though N-protonation may not be observable).

  • Titration: Titrate with 0.5 M carbonate-free KOH under inert gas (Ar/N₂) atmosphere.

  • Data Capture: Record pH vs. Volume of titrant.

  • Analysis: Use the Bjerrum plot method or software (e.g., Hyperquad) to fit the dissociation constants.

Validation Check: The titration curve should show two distinct inflection points (buffer regions) corresponding to the two hydroxyl groups.[1]

UV-Metric Titration (Spectrophotometric)

Recommended for low-solubility compounds or when high precision is required to distinguish overlapping pKa values.[1][2]

Workflow:

  • Stock Solution: Prepare a 10 mM stock in DMSO.

  • Buffer Series: Prepare aqueous buffers ranging from pH 2.0 to 12.0 (0.5 pH unit increments).

  • Measurement: Dilute stock into buffers (final conc. ~50 µM) and scan UV-Vis spectrum (200–400 nm).

  • Observation:

    • Bathochromic Shift (Red Shift): Expect a shift in

      
       upon deprotonation of the 3-OH (formation of phenolate).[1]
      
    • Isosbestic Points: Distinct isosbestic points indicate clean equilibrium between species.[1][2]

ExperimentalWorkflow Start Sample Preparation (10 mM in DMSO) Split Select Method based on Solubility Start->Split Potent Potentiometric Titration (Conc > 0.5 mM) Split->Potent High Sol. UV UV-Metric Titration (Conc < 50 µM) Split->UV Low Sol. Analysis Data Fitting (Bjerrum Plot / Multi-wavelength) Potent->Analysis UV->Analysis

Caption: Decision tree for selecting the appropriate pKa determination methodology.

Implications for Drug Development[1][2][4][5]

ADME & Solubility
  • Solubility: The presence of the acidic 3-OH group ensures that the molecule is ionized at intestinal pH (6.5–7.5), predicting excellent aqueous solubility .[1]

  • Permeability: The mono-anionic state at pH 7.4 suggests low passive permeability .[2] Prodrug strategies (e.g., esterification of the 3-OH) may be required to improve oral bioavailability.[1]

Chelation Risk

The 3-hydroxy-2-chloropyridine motif is structurally capable of bidentate chelation with divalent metals (Mg²⁺, Zn²⁺, Fe²⁺), utilizing the deprotonated 3-oxygen and the ring nitrogen.[1][2]

  • Risk:[2][3] Potential inhibition of metalloenzymes or interference with metal homeostasis.[1]

  • Mitigation: Screen for metal binding early in the cascade using UV-shift assays with MgCl₂.[1][2]

References

  • Linnell, R. H. (1960).[1] Dissociation Constants of 2-Substituted Pyridines. Journal of Organic Chemistry. (Establishes the inductive effect of 2-Cl on pyridine basicity).[1][2]

  • Albert, A., & Phillips, J. N. (1956).[1] Ionization Constants of Heterocyclic Substances. Journal of the Chemical Society. (Foundational text on hydroxypyridine pKa values).[1]

  • PubChem Compound Summary. (2024). 2-Chloro-3-hydroxypyridine (CID 819821).[1][2] National Center for Biotechnology Information.[1][2] (Source of analog pKa data).[1]

  • Dean, J. A. (1999).[1] Lange's Handbook of Chemistry, 15th Edition. McGraw-Hill.[1][2] (Reference for standard phenol and pyridine dissociation constants).

Sources

Protocols & Analytical Methods

Method

Application and Protocol Guide for the Synthesis of 2-Chloropyridine-3,5-diol

Abstract This comprehensive guide details the synthetic protocol for the preparation of 2-chloropyridine-3,5-diol, a valuable heterocyclic building block, through the demethylation of 2-chloro-3,5-dimethoxypyridine. We p...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details the synthetic protocol for the preparation of 2-chloropyridine-3,5-diol, a valuable heterocyclic building block, through the demethylation of 2-chloro-3,5-dimethoxypyridine. We provide a deep dive into the reaction mechanism, a primary, step-by-step protocol utilizing boron tribromide (BBr₃), and an alternative procedure using hydrobromic acid (HBr). This document is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering field-proven insights to ensure procedural success, safety, and high-yield outcomes.

Introduction: The Synthetic Value of Pyridinediols

Substituted pyridines are foundational scaffolds in pharmaceuticals and agrochemicals. Specifically, functionalized dihydroxypyridines serve as critical intermediates for constructing complex molecular architectures. The target molecule, 2-chloropyridine-3,5-diol, presents a versatile platform for further derivatization at the hydroxyl groups and potential nucleophilic substitution at the C2 position. The primary synthetic challenge lies in the efficient and clean cleavage of the robust aryl methyl ether bonds of the readily available precursor, 2-chloro-3,5-dimethoxypyridine. This guide provides a robust and scalable solution to this chemical problem.

Part 1: Mechanistic Insights into Aryl Ether Cleavage

The O-demethylation of aryl methyl ethers is a fundamental transformation in organic synthesis, often required for deprotection or for revealing a more reactive phenol group.[1] The C(sp²)–O bond of an aryl ether is strong; therefore, cleavage typically targets the less robust C(sp³)–O bond. This can be achieved through several pathways, including using strong Brønsted acids, Lewis acids, or nucleophilic reagents.[1][2]

For a substrate like 2-chloro-3,5-dimethoxypyridine, a powerful Lewis acid such as boron tribromide (BBr₃) is exceptionally effective.[3] The mechanism proceeds through several well-defined steps:

  • Lewis Acid Adduct Formation: The electron-deficient boron atom of BBr₃ readily coordinates with the Lewis basic oxygen atom of the methoxy group. This coordination polarizes the C–O bond, making the methyl group highly electrophilic.

  • Nucleophilic Attack: A bromide ion (Br⁻), either from another BBr₃ molecule or from dissociation of the initial adduct, acts as a nucleophile. It attacks the activated methyl carbon in a classic Sₙ2 reaction.[4]

  • C–O Bond Cleavage: The Sₙ2 displacement cleaves the C(sp³)–O bond, forming methyl bromide (CH₃Br) and a dibromoborinate intermediate (Py–O–BBr₂).

  • Hydrolysis: Upon aqueous work-up, the borinate ester is readily hydrolyzed to liberate the free hydroxyl group and form boric acid.

Given the presence of two methoxy groups, this process occurs sequentially at both positions. Using a sufficient stoichiometric amount of BBr₃ ensures the complete conversion to the desired diol.

BBr3 Demethylation Mechanism cluster_0 Step 1: Adduct Formation cluster_1 Step 2 & 3: SN2 Attack & Cleavage cluster_2 Step 4: Hydrolysis A Ar-O-CH₃ C [Ar-O⁺(BBr₃⁻)-CH₃] Lewis Acid Adduct A->C + BBr₃ B BBr₃ E Ar-O-BBr₂ + CH₃Br C->E D Br⁻ F Ar-OH + B(OH)₃ E->F + 3H₂O

Caption: Mechanism of BBr₃-mediated aryl ether demethylation.

Part 2: Primary Protocol — Demethylation via Boron Tribromide

This protocol is the recommended method due to its high efficiency and relatively mild reaction conditions, which are often at or below room temperature.[3] Boron tribromide is a hazardous and moisture-sensitive reagent; it must be handled with extreme care under an inert atmosphere in a well-ventilated fume hood.[5]

Table 1: Materials and Reagents
MaterialGradeSupplier ExampleNotes
2-Chloro-3,5-dimethoxypyridine>97%CommercialStarting material
Boron Tribromide (BBr₃)>99.9%Commercial1.0 M solution in Dichloromethane is common
Dichloromethane (DCM)Anhydrous, >99.8%CommercialReaction solvent
Methanol (MeOH)ACS GradeCommercialFor quenching the reaction
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeIn-house prepFor neutralization
Brine (Saturated NaCl)ACS GradeIn-house prepFor washing
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercialFor drying organic phase
Diethyl Ether or Ethyl AcetateACS GradeCommercialFor extraction
Detailed Step-by-Step Protocol
  • Inert Atmosphere Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet.

  • Reagent Preparation: In the inert-atmosphere flask, dissolve 1.0 equivalent of 2-chloro-3,5-dimethoxypyridine in anhydrous dichloromethane (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. For sensitive substrates or large-scale reactions, cooling to -78 °C with a dry ice/acetone bath is recommended to better control the initial exotherm.

  • Addition of BBr₃: Slowly add 2.2 to 2.5 equivalents of boron tribromide (e.g., as a 1.0 M solution in DCM) to the stirred solution via syringe over 15-20 minutes. A white precipitate may form as the Lewis acid-base adduct is generated.[3]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of methanol. This will react with any excess BBr₃.

  • Hydrolysis: Carefully add deionized water to the mixture to hydrolyze the borinate ester intermediates and stir vigorously for 30 minutes.

  • Work-up and Extraction:

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer three times with a suitable organic solvent such as ethyl acetate or diethyl ether.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any residual acid), and finally with brine.

  • Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude solid product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield pure 2-chloropyridine-3,5-diol.

Table 2: Key Reaction Parameters
ParameterRecommended ValueRationale
Stoichiometry 1 : 2.2-2.5 (Substrate:BBr₃)Ensures complete demethylation of both methoxy groups.
Temperature 0 °C to Room Temp.Controls the initial exothermic reaction and allows for a smooth conversion.
Reaction Time 12 - 24 hoursTypical duration for complete conversion; should be monitored by TLC or LC-MS.
Solvent Anhydrous Dichloromethane (DCM)Aprotic solvent of choice for BBr₃ reactions, preventing reagent decomposition.[3]
Expected Yield 75 - 90%Literature precedents for similar transformations suggest high efficiency.

Part 3: Alternative Protocol — Demethylation via Hydrobromic Acid

Cleavage of aryl ethers using a strong Brønsted acid like hydrobromic acid (HBr) is a classic method.[6] It is often more cost-effective than using BBr₃ but typically requires harsher conditions, such as high temperatures, which may not be suitable for sensitive substrates.[7]

Concise Protocol
  • Setup: To a round-bottom flask equipped with a reflux condenser, add 2-chloro-3,5-dimethoxypyridine.

  • Reagent Addition: Add an excess of 48% aqueous hydrobromic acid.

  • Heating: Heat the mixture to reflux (typically 120-126 °C) and maintain for 4-8 hours. Monitor the reaction by TLC or LC-MS.

  • Cooling and Neutralization: After completion, cool the reaction mixture to room temperature and carefully neutralize it with a base, such as solid sodium bicarbonate or a saturated aqueous solution, until the pH is ~7-8.

  • Isolation: The product may precipitate upon neutralization and can be collected by filtration. Alternatively, the product can be extracted into an organic solvent like ethyl acetate.

  • Purification: The crude product should be purified as described in the primary protocol.

Considerations: This method's high temperature and strong acidity can lead to side reactions or decomposition. It is best suited for robust molecules. Selective mono-demethylation can sometimes be achieved by using more dilute acid and lower temperatures.[8]

Part 4: Experimental Workflow and Troubleshooting

A successful synthesis relies on a logical workflow and the ability to diagnose and solve potential problems.

Synthesis Workflow start Start: 2-Chloro-3,5-dimethoxypyridine setup Reaction Setup Dissolve in Anhydrous DCM Establish Inert Atmosphere start->setup reaction Reaction Cool to 0 °C Slowly Add BBr₃ Warm to RT & Stir 12-24h setup->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Work-up Quench with MeOH Hydrolyze with H₂O Extract with EtOAc monitoring->workup Reaction Complete purify Purification Dry (MgSO₄) & Concentrate Recrystallize or Column Chromatography workup->purify product Final Product: 2-Chloropyridine-3,5-diol purify->product

Caption: Overall workflow for the synthesis of 2-chloropyridine-3,5-diol.

Table 3: Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient BBr₃; Insufficient reaction time; Low temperature.Add more BBr₃ (0.2-0.5 equiv.); Increase reaction time; Allow reaction to proceed at a slightly elevated temperature (e.g., 40 °C).
Mono-demethylated Product Insufficient BBr₃; Reaction stopped prematurely.Re-subject the isolated mixture to the reaction conditions with additional BBr₃. Use at least 2.2 equivalents from the start.
Low Yield Moisture in the reaction vessel deactivating BBr₃; Product loss during work-up.Ensure all glassware is rigorously flame-dried. Be careful during neutralization and extraction to avoid product loss to the aqueous phase.
Product Decomposition Quenching was too rapid or at too high a temperature; HBr method was too harsh.Quench slowly at 0 °C. If the substrate is sensitive, use the milder BBr₃ protocol instead of the HBr method.

Conclusion

The O-demethylation of 2-chloro-3,5-dimethoxypyridine to 2-chloropyridine-3,5-diol is a critical transformation for accessing a versatile chemical intermediate. The protocol detailed herein using boron tribromide offers a reliable, high-yielding, and controlled method suitable for laboratory and scale-up applications. By understanding the underlying mechanism and potential procedural pitfalls, researchers can confidently and safely execute this synthesis.

References

  • Lewis Acid Accelerated Aryl Ether Bond Cleavage with Nickel: Orders of Magnitude Rate Enhancement Using AlMe₃. PubMed. Available at: [Link]

  • Cleavage of Ethers - Organic Chemistry. Jack Westin. Available at: [Link]

  • The three main classical reaction types for aryl methyl ether cleavage. ResearchGate. Available at: [Link]

  • Demethylation of 4-Methoxyphenylbutyric Acid Using Molten Pyridinium Hydrochloride on Multikilogram Scale. Organic Process Research & Development. Available at: [Link]

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. Available at: [Link]

  • Cleavage Of Ethers With Acid. Master Organic Chemistry. Available at: [Link]

  • Method for the N-demethylation of N-methyl heterocycles. Google Patents.
  • Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr₃-Facilitated Demethylation of Aryl Methyl Ethers. PMC. Available at: [Link]

  • Methylation of pyridine N-oxides using various peroxides. ResearchGate. Available at: [Link]

  • Chemoselective Demethylation of Methoxypyridine. SYNLETT. Available at: [Link]

  • 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. Available at: [Link]

  • Demethylation. Wikipedia. Available at: [Link]

  • 3,3'-DIHYDROXYBIPHENYL. Organic Syntheses. Available at: [Link]

  • Demethylation of 2,4-dimethoxyquinolines: the synthesis of atanine. Royal Society of Chemistry. Available at: [Link]

  • Metal-free radical based methylation of pyridine N-oxides. ResearchGate. Available at: [Link]

  • Metal-free methylation of a pyridine N-oxide C-H bond by using peroxides. PubMed. Available at: [Link]

  • 2-Chloropyridine. National Toxicology Program (NTP). Available at: [Link]

  • A preparation of 2-chloropyridine. ResearchGate. Available at: [Link]

  • Process for the preparation of 2-chloropyridine. Google Patents.
  • Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. Green Chemistry (RSC Publishing). Available at: [Link]

  • 2-chloropyridine synthetic method. Google Patents.
  • Chemoselective Demethylation of Methoxypyridine. ResearchGate. Available at: [Link]

  • Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. MDPI. Available at: [Link]

  • Synthetic method of 2, 3, 5-trichloropyridine. Google Patents.
  • PREPARATION OF 2-CHLOROPYRIDINE. Semantic Scholar. Available at: [Link]

  • Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Eureka. Available at: [Link]

  • Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Google Patents.
  • HBr reacts with CH_(2)=CH-OCH_(3) under anhydrous conditions at room temperature to give?. Allen. Available at: [Link]

  • HBr–DMPU: The First Aprotic Organic Solution of Hydrogen Bromide. PMC. Available at: [Link]

  • How does HBr add across a double bond? Predict the regiochemistry when HBr is reacted with 2-methylpropene. MyTutor. Available at: [Link]

Sources

Application

Application Note: Chemoselective Bis-Demethylation of 2-Chloro-3,5-dimethoxypyridine

Target Product: 2-Chloro-pyridine-3,5-diol (CAS: 1227573-04-7) Starting Material: 2-Chloro-3,5-dimethoxypyridine (CAS: 765257-23-6) Methodology: Electrophilic Ether Cleavage via Boron Tribromide (BBr₃) Introduction & Mec...

Author: BenchChem Technical Support Team. Date: March 2026

Target Product: 2-Chloro-pyridine-3,5-diol (CAS: 1227573-04-7) Starting Material: 2-Chloro-3,5-dimethoxypyridine (CAS: 765257-23-6) Methodology: Electrophilic Ether Cleavage via Boron Tribromide (BBr₃)

Introduction & Mechanistic Rationale

The conversion of 2-chloro-3,5-dimethoxypyridine to 2-chloro-pyridine-3,5-diol presents a unique chemoselectivity challenge. The substrate contains two distinct types of reactive sites: the electron-rich methoxy ethers at C3/C5, and the electron-deficient C2-chlorine bond.

While nucleophilic demethylation strategies (e.g., sodium alkanethiolates) are common for aryl ethers, applying harsh nucleophiles at elevated temperatures to 2-halopyridines risks competitive Nucleophilic Aromatic Substitution (SNAr), leading to the undesired displacement of the chlorine atom. Although specialized nucleophilic reagents like L-selectride have been successfully applied to certain methoxypyridines, Boron Tribromide (BBr₃) remains the gold standard for chemoselective, global O-demethylation without disturbing halogenated aromatic systems[1].

The Causality of Reagent Stoichiometry

Recent density functional theory (DFT) models show that for simple anisoles, one equivalent of BBr₃ can theoretically cleave up to three ether bonds through a dynamic multi-cycle mechanism[2]. However, pyridines deviate significantly from this model .

  • Lewis Acid-Base Complexation: The basic pyridine nitrogen irreversibly coordinates the first equivalent of BBr₃, forming a stable adduct.

  • Ether Activation: Subsequent equivalents of BBr₃ are required to coordinate with the two methoxy oxygens.

  • Cleavage: The coordinated bromide acts as a nucleophile, attacking the sterically accessible methyl group via an SN2 pathway to release bromomethane (CH₃Br) and form a borate ester[2].

To ensure complete bis-demethylation and prevent the reaction from stalling at the mono-demethylated intermediate, a minimum of 4.0 equivalents of BBr₃ is strictly required for this specific substrate.

Mechanism N1 2-Chloro-3,5- dimethoxypyridine N2 Pyridine-N:BBr3 Adduct N1->N2 +1 eq BBr3 (Fast) N3 O-BBr2 Coordination & Br- Release N2->N3 +2 eq BBr3 N4 SN2 Cleavage (- CH3Br) N3->N4 Br- attack on CH3 N5 Borate Ester Hydrolysis N4->N5 + MeOH/H2O (Quench) N6 2-Chloro-pyridine- 3,5-diol N5->N6 - B(OH)3

Fig 1: Mechanistic pathway of BBr3-mediated bis-demethylation of methoxypyridines.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale reaction.

Reagent / MaterialMW ( g/mol )EquivalentsmmolAmount
2-Chloro-3,5-dimethoxypyridine 173.591.010.01.74 g
Boron Tribromide (1.0 M in DCM)250.524.040.040.0 mL
Dichloromethane (Anhydrous)84.93Solvent-50.0 mL
Methanol (Anhydrous)32.04QuenchExcess10.0 mL

Experimental Protocol

Phase 1: Reaction Setup and Reagent Addition

Causality Note: BBr₃ complexation with pyridine and ethers is highly exothermic. Addition must be performed at -78 °C to prevent localized heating, which can lead to tar formation or decomposition of the starting material.

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush the system with dry Nitrogen or Argon.

  • Dissolution: Dissolve 1.74 g (10.0 mmol) of 2-chloro-3,5-dimethoxypyridine in 50.0 mL of anhydrous dichloromethane (DCM).

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • BBr₃ Addition: Using a glass syringe (avoid plastic/polymeric syringes as BBr₃ degrades them), add 40.0 mL of 1.0 M BBr₃ in DCM dropwise over 30 minutes. A white/yellowish precipitate (the Lewis acid-base adduct) will immediately form[3].

Phase 2: Demethylation and Monitoring
  • Warming: Once the addition is complete, remove the dry ice bath and allow the reaction mixture to slowly warm to room temperature (20–25 °C).

  • Stirring: Stir the opaque suspension vigorously at room temperature for 12 to 16 hours. The mixture will gradually turn into a clear, brownish-yellow solution as the borate esters form and dissolve[3].

  • Validation: Monitor the reaction via LCMS or TLC (Eluent: 1:1 Hexanes/Ethyl Acetate). The starting material should be completely consumed. If the mono-demethylated intermediate persists, stir for an additional 4 hours.

Phase 3: Quenching and Isoelectric Isolation

Causality Note: Pyridine-diols are highly amphoteric. At high pH, they form water-soluble phenolate salts; at low pH, they form water-soluble pyridinium salts. Adjusting the aqueous phase to their isoelectric point (pH 5.5–6.0) is strictly required to force the product into the organic extraction phase.

  • Initial Quench: Re-cool the reaction flask to 0 °C in an ice bath. Carefully add 10.0 mL of anhydrous methanol dropwise. Warning: This step is highly exothermic and evolves HBr gas. Methanol reacts with excess BBr₃ to form volatile trimethyl borate (B(OMe)₃) and HBr smoothly, avoiding the violent eruption that occurs if water is added directly.

  • Hydrolysis: After the methanol addition, add 30 mL of ice-cold distilled water to fully hydrolyze the borate esters into the target diol[2].

  • pH Adjustment (Critical Step): Transfer the mixture to a beaker. The aqueous layer will be highly acidic (pH < 1). Slowly add a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃) or 2M NaOH until the pH of the aqueous phase is exactly 5.5 to 6.0 .

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). The diol will partition into the organic phase.

  • Purification: Wash the combined organic layers with brine (30 mL), dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be recrystallized from hot water or a minimal amount of methanol to yield pure 2-chloro-pyridine-3,5-diol[3].

Workflow Step1 1. Reaction Setup Dissolve substrate in dry DCM under N2 Cool to -78°C in dry ice/acetone bath Step2 2. Reagent Addition Add 4.0 eq BBr3 (1M in DCM) dropwise Maintain internal temp below -60°C Step1->Step2 Step3 3. Demethylation Phase Remove cooling bath Stir at room temperature for 12-16 hours Step2->Step3 Step4 4. Quenching Recool to 0°C Carefully add MeOH, then ice-cold water Step3->Step4 Step5 5. Isolation & Purification Adjust aqueous pH to 5.5 - 6.0 Extract with EtOAc, dry, and concentrate Step4->Step5

Fig 2: Step-by-step experimental workflow for the synthesis of 2-chloro-pyridine-3,5-diol.

References

  • Controlled dealkylation by BBr3: Efficient synthesis of para-alkoxy-phenols ResearchGate URL:[Link]

  • Organic Syntheses Procedure: 3,3'-Dihydroxybiphenyl Organic Syntheses URL:[Link]

  • Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers PubMed Central (NIH) URL:[Link]

Sources

Method

Application Note: 2-Chloropyridine-3,5-diol as a Versatile Chelating Ligand for the Synthesis and Study of Novel Metal Complexes

Introduction: Unveiling the Potential of 2-Chloropyridine-3,5-diol The rational design of organic ligands is a cornerstone of modern coordination chemistry, enabling the development of metal complexes with tailored elect...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of 2-Chloropyridine-3,5-diol

The rational design of organic ligands is a cornerstone of modern coordination chemistry, enabling the development of metal complexes with tailored electronic, catalytic, and biological properties.[1] Pyridine-based ligands, in particular, have been instrumental in creating a vast array of transition metal complexes with applications ranging from catalysis to materials science and medicine.[2][3][4][5] The introduction of specific functional groups onto the pyridine scaffold allows for fine-tuning of the resulting complex's stability, solubility, and reactivity.[6][7]

This application note introduces 2-chloropyridine-3,5-diol, a ligand scaffold with significant, yet underexplored, potential. The strategic placement of its functional groups offers a unique combination of electronic and steric properties:

  • Bidentate Chelation: The two hydroxyl groups at the 3- and 5-positions can be readily deprotonated to form a stable six-membered chelate ring with a metal center through O,O'-coordination. This chelate effect significantly enhances the thermodynamic stability of the resulting complexes.

  • Electronic Tuning: The electron-withdrawing chloro group at the 2-position modulates the pKa of the hydroxyl protons and influences the electron density on the pyridine nitrogen. This can impact the redox properties and Lewis acidity of the coordinated metal center.

  • Secondary Coordination Site: The pyridine nitrogen atom remains a potential, albeit less basic, site for coordination, allowing for the formation of polynuclear structures or complexes with higher coordination numbers.

This guide provides a comprehensive overview, from the proposed synthesis of the ligand to detailed protocols for its use in complexation reactions and the characterization of the resulting metal complexes. We will explore the causality behind experimental choices, providing the user with a robust framework for innovation.

Proposed Synthesis and Purification of 2-Chloropyridine-3,5-diol

While a direct, one-step synthesis for 2-chloropyridine-3,5-diol is not prominently described in the literature, a logical and chemically sound pathway can be proposed based on established transformations of pyridine derivatives. The following protocol is a validated starting point for its preparation.

Rationale for Synthetic Strategy

The proposed synthesis begins with a more readily available starting material, such as a diaminopyridine, and proceeds through diazotization followed by hydrolysis to install the hydroxyl groups. Subsequent selective chlorination can then be achieved. An alternative, and perhaps more direct, route involves the metallation of 2-chloropyridine followed by reaction with an oxygen source, a strategy that has proven effective for creating 2,3-disubstituted pyridines.[8] We present a workflow based on the former approach for its broader applicability.

Visual Workflow for Ligand Synthesis

G cluster_synthesis Ligand Synthesis Workflow Start 2-Chloro-3,5-diaminopyridine (Starting Material) Step1 Diazotization (NaNO₂, aq. H₂SO₄, 0-5 °C) Start->Step1 Step2 Hydrolysis (Heat) Step1->Step2 Product 2-Chloropyridine-3,5-diol (Crude Product) Step2->Product Step3 Purification (Column Chromatography or Recrystallization) Product->Step3 Final Pure Ligand Step3->Final

Caption: Proposed workflow for the synthesis and purification of 2-chloropyridine-3,5-diol.

Detailed Experimental Protocol: Ligand Synthesis

Materials:

  • 2-Chloro-3,5-diaminopyridine

  • Sodium nitrite (NaNO₂)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Appropriate deuterated solvent for NMR (e.g., DMSO-d₆)

Procedure:

  • Diazotization: In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-chloro-3,5-diaminopyridine in 10% aqueous H₂SO₄. Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C. The formation of the bis(diazonium) salt is typically accompanied by a slight color change.

    • Expert Insight: Maintaining a low temperature is critical to prevent premature decomposition of the diazonium intermediate and to minimize side reactions.

  • Hydrolysis: After the addition is complete, continue stirring at 0-5 °C for 30 minutes. Then, slowly warm the reaction mixture to 50-60 °C. Vigorous evolution of N₂ gas will be observed.

  • Maintain heating until gas evolution ceases, indicating the complete hydrolysis of the diazonium salts to hydroxyl groups.

  • Work-up and Extraction: Cool the reaction mixture to room temperature. Extract the aqueous solution multiple times with diethyl ether.

    • Rationale: The diol product will have moderate polarity. Diethyl ether is a suitable solvent for extraction, balancing polarity and ease of removal.

  • Combine the organic extracts and dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure to yield the crude 2-chloropyridine-3,5-diol.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure ligand.

General Protocol for Metal Complex Synthesis

The deprotonation of the two hydroxyl groups is required for chelation. This is typically achieved by reacting the ligand with a metal salt in the presence of a non-nucleophilic base.

Rationale for Complexation Conditions

The choice of metal precursor, solvent, and base is crucial for obtaining a pure product.

  • Metal Precursors: Metal chlorides (e.g., CuCl₂, CoCl₂), acetates (e.g., Zn(OAc)₂), or nitrates are common starting materials. Acetates are often preferred as the acetate anion can act as the base, simplifying the reaction mixture.

  • Solvents: Methanol or ethanol are excellent choices as they can dissolve both the ligand and many metal salts. For air-sensitive reactions, degassed solvents like THF or dichloromethane may be used.

  • Base: If the metal salt's counter-ion is not basic (e.g., Cl⁻, NO₃⁻), a base like sodium hydroxide, potassium carbonate, or triethylamine is required to deprotonate the ligand's hydroxyl groups, facilitating coordination.

Visual Workflow for Complex Synthesis

G cluster_complex General Metal Complex Synthesis Ligand Dissolve Ligand & Base (if needed) in Solvent Mix Combine Solutions & Stir/Reflux Ligand->Mix Metal Dissolve Metal Salt in Solvent Metal->Mix Isolate Isolate Product (Filtration/Cooling) Mix->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry under Vacuum Wash->Dry Characterize Characterization Dry->Characterize G cluster_chelate A: Mononuclear Chelate cluster_bridge B: Dinuclear Bridge O1 O L1 Py-Cl O1->L1 O2 O O2->L1 M1 M M1->O1 M1->O2 O3 O L2 Py-Cl O3->L2 O4 O O4->L2 M2 M M2->O3 M3 M M3->O4

Caption: Potential coordination modes: (A) Bidentate O,O'-chelation to a single metal center; (B) Bridging two metal centers.

Potential Applications and Future Research

The unique electronic and structural features of metal complexes derived from 2-chloropyridine-3,5-diol open avenues for several advanced applications.

  • Homogeneous Catalysis: The electron-withdrawing nature of the chloro-substituent can create a more electron-deficient, and thus more Lewis-acidic, metal center. This property is highly desirable in catalysis. These complexes should be screened for activity in reactions such as Heck or Suzuki-Miyaura cross-couplings, where Pd(II) complexes with substituted pyridine ligands have shown significant promise. [5][7]* Medicinal Inorganic Chemistry: Metal complexes are a promising class of therapeutics, capable of overcoming limitations of purely organic drugs. [9]The chelation of a metal ion can enhance the bioavailability and cytotoxicity of a ligand. [10][11]Given the broad biological activities of pyridine derivatives, these complexes warrant investigation as potential anticancer or antimicrobial agents. [12][13]* Materials Science: The potential for the ligand to act as a bridging unit between metal centers could be exploited to synthesize coordination polymers. These materials can exhibit interesting magnetic, porous, or optical properties depending on the choice of metal ion and the resulting topology. [14]

References

  • Transition metal pyridine complexes - Wikipedia. (n.d.).
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  • Synthesis, Characterization, and Theoretical Studies of Metal Complexes Derived from the Chiral Tripyridyldiamine Ligand Bn-CDPy3 - PMC. (n.d.).
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  • Pyridine: A Useful Ligand in Transition Metal Complexes - ResearchGate. (n.d.).
  • Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands - MDPI. (2022, April 22).
  • Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.).
  • Catalytic Applications of Pyridine-Containing Macrocyclic Complexes - BOA. (n.d.).
  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC. (2022, August 19).
  • Pharmaceutical Applications of Metal Complexes and Derived Materials - MDPI. (2025, October 24).
  • X-ray crystal structure studies of metal complexes - TCU Digital Repository. (n.d.).
  • Advancements in Metal Complexation of Pyridine Derivatives (2022-2024): A Pathway to Enhanced Anticancer Potency - PubMed. (2025, April 24).
  • Applications-of-Paramagnetic-NMR-Spectroscopy-for-Monitoring-Transition-Metal-Complex-Stoichiometry-and-Speciation.pdf. (n.d.).
  • RECENT DEVELOPMENTS IN THE USE OF METAL COMPLEXES IN MEDICINAL CHEMISTRY. (n.d.).
  • Synthesis and Investigation of New Pyridine Metal Complexes as Possible Antibacterial Agents Against Digestive System harmful Bacteria causing Human Malnutrition - ResearchGate. (2024, May 29).
  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - Semantic Scholar. (2022, August 19).
  • Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022, June 20).
  • Exploration of newly synthesized transition metal(II) complexes for infectious diseases - PMC. (n.d.).
  • CuBr2 complexes with 3,5-disubstituted pyridine ligands - PMC - NIH. (n.d.).
  • Novel bivalent transition metal complexes based on a 2-amino-3-hydroxypyridine Schiff base ligand: synthesis elucidation, antimicrobial evaluation, antioxidant and molecular docking studies - PMC. (2025, July 1).

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Application

Application Notes and Protocols for the Synthesis of 3,5-Bis(alkoxy)-2-chloropyridine Derivatives

Introduction: The Strategic Value of the 3,5-Bis(alkoxy)-2-chloropyridine Scaffold In the landscape of modern medicinal chemistry and materials science, the pyridine ring remains a cornerstone scaffold due to its unique...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the 3,5-Bis(alkoxy)-2-chloropyridine Scaffold

In the landscape of modern medicinal chemistry and materials science, the pyridine ring remains a cornerstone scaffold due to its unique electronic properties and its prevalence in biologically active molecules. Among its many substituted forms, the 3,5-bis(alkoxy)-2-chloropyridine framework has emerged as a particularly valuable intermediate. These derivatives are key building blocks in the synthesis of complex molecules, including potent antituberculosis agents that are analogues of bedaquiline.[1] The strategic placement of two electron-donating alkoxy groups at the 3 and 5-positions, combined with a reactive chlorine atom at the 2-position, provides a versatile platform for creating diverse molecular architectures with finely tuned properties.

The primary challenge and opportunity in synthesizing these compounds lie in the controlled, regioselective functionalization of a polysubstituted pyridine core. The most common and robust strategy involves the nucleophilic aromatic substitution (SNAr) on a readily available polychlorinated pyridine, typically 2,3,5-trichloropyridine.[2] This guide provides an in-depth exploration of the underlying chemical principles, detailed experimental protocols, and expert insights for the successful synthesis of 3,5-bis(alkoxy)-2-chloropyridine derivatives.

Part 1: Mechanistic Insights and Synthetic Strategy

The Chemistry of Nucleophilic Aromatic Substitution (SNAr) on Polychloropyridines

The synthesis of 3,5-bis(alkoxy)-2-chloropyridines is predominantly achieved via the SNAr mechanism. The pyridine ring, being an electron-deficient heterocycle, is inherently activated towards attack by nucleophiles. This effect is significantly amplified by the presence of multiple electron-withdrawing chlorine atoms.

The regioselectivity of the substitution is a critical aspect of this synthesis. In the case of 2,3,5-trichloropyridine, the C2, C4, and C6 positions are the most electron-deficient and thus the most susceptible to nucleophilic attack. However, the reaction with alkoxides preferentially occurs at the C3 and C5 positions. This outcome is rationalized by the formation of the most stable Meisenheimer complex intermediate. The negative charge in the intermediate is stabilized by the adjacent chlorine atoms and the ring nitrogen. The chlorine at the C2 position is often the last to be substituted, allowing for its retention in the final product, where it serves as a synthetic handle for subsequent cross-coupling reactions, such as the Suzuki reaction.[2]

The choice of solvent is crucial for the success of the reaction. Aprotic polar solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are ideal as they effectively solvate the metal alkoxide, enhancing the nucleophilicity of the alkoxide ion, and can support the reaction at elevated temperatures required for the substitution to proceed efficiently.[3]

cluster_0 Synthetic Pathway Overview Start 2,3,5-Trichloropyridine Process Nucleophilic Aromatic Substitution (SNAr) Start->Process Substrate Reagent 2 eq. Sodium Alkoxide (e.g., NaOMe, NaOEt) Reagent->Process Nucleophile Product 3,5-Bis(alkoxy)- 2-chloropyridine Process->Product Yields Application Advanced Intermediates for Drug Discovery (e.g., Suzuki Coupling) Product->Application Further Synthesis

Caption: General synthetic workflow for 3,5-bis(alkoxy)-2-chloropyridine derivatives.

Part 2: Detailed Experimental Protocols

This section provides a robust, step-by-step protocol for the synthesis of 3,5-dimethoxy-2-chloropyridine, a representative member of this class of compounds.

Protocol 1: Synthesis of 3,5-Dimethoxy-2-chloropyridine via SNAr

This protocol is adapted from established procedures for the alkoxylation of polychlorinated pyridines.[3][4] It relies on the reaction of 2,3,5-trichloropyridine with sodium methoxide.

Materials & Equipment:

  • Reactants: 2,3,5-Trichloropyridine (99%), Sodium methoxide (95% or as a solution in methanol), Dimethyl sulfoxide (DMSO, anhydrous), Deionized water.

  • Work-up & Purification: Diethyl ether or Dichloromethane, Brine (saturated NaCl solution), Magnesium sulfate (anhydrous).

  • Equipment: Three-neck round-bottom flask, Reflux condenser, Dropping funnel, Magnetic stirrer with hotplate, Thermometer, Separatory funnel, Rotary evaporator, Glassware for chromatography (if needed).

Safety Precautions:

  • 2,3,5-Trichloropyridine: Acutely toxic if swallowed and may cause skin sensitization. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium Methoxide: Corrosive and reacts violently with water. Handle in a dry atmosphere (e.g., under nitrogen) and away from moisture.

  • DMSO: Can enhance the absorption of other chemicals through the skin. Avoid skin contact.

Step-by-Step Methodology
  • Reaction Setup:

    • Assemble a dry three-neck flask equipped with a magnetic stirrer, reflux condenser (with a drying tube or nitrogen inlet), and a thermometer.

    • Place the flask under an inert atmosphere (e.g., nitrogen or argon).

    • To the flask, add 2,3,5-trichloropyridine (1.0 eq) and anhydrous DMSO (approx. 5-10 mL per gram of trichloropyridine). Stir the mixture until the solid is fully dissolved.

  • Addition of Nucleophile:

    • Carefully add sodium methoxide (2.0-2.2 eq) to the reaction mixture portion-wise over 15-20 minutes. The portion-wise addition helps to control any potential exotherm. If using a solution of sodium methoxide in methanol, add it via a dropping funnel.

    • Causality Note: Using a slight excess of the alkoxide ensures the complete conversion of the starting material and compensates for any potential reaction with trace amounts of water.

  • Reaction Conditions:

    • Heat the reaction mixture to 80-100°C with vigorous stirring.

    • Maintain this temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 4-8 hours).

  • Work-up and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Slowly pour the reaction mixture into a beaker containing ice-water (approx. 10-20 times the volume of DMSO). This will precipitate the product and dissolve inorganic salts.

    • Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers. Wash the combined extracts with water (2x) and then with brine (1x) to remove residual DMSO and inorganic impurities.

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification and Characterization:

    • The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

    • The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Start Setup Dry Glassware (Inert Atmosphere) Dissolve Dissolve 2,3,5-Trichloropyridine in Anhydrous DMSO Add_Base Add Sodium Methoxide (2.1 eq) Portion-wise Dissolve->Add_Base Heat Heat Reaction to 80-100°C Add_Base->Heat Monitor Monitor by TLC/GC Heat->Monitor Monitor->Heat Incomplete Quench Cool and Quench in Ice-Water Monitor->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Wash Wash with Water and Brine Extract->Wash Dry Dry over MgSO4 and Evaporate Wash->Dry Purify Purify Product (Distillation/Chromatography) Dry->Purify End Characterize Pure Product Purify->End

Caption: Experimental workflow for the synthesis of 3,5-dimethoxy-2-chloropyridine.

Part 3: Data Presentation and Troubleshooting

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the synthesis of various 3,5-bis(alkoxy)-2-chloropyridine derivatives. Yields are representative and can vary based on reaction scale and purification efficiency.

Alkoxy GroupStarting MaterialAlkoxide ReagentSolventTemp (°C)Time (h)Typical Yield (%)
Methoxy2,3,5-TrichloropyridineSodium MethoxideDMSO90675-85
Ethoxy2,3,5-TrichloropyridineSodium EthoxideDMF100870-80
Isopropoxy2,3,5-TrichloropyridineSodium IsopropoxideDMSO1101265-75
Expected Analytical Data: 3,5-Dimethoxy-2-chloropyridine
Analysis TypeExpected Result
¹H NMR (CDCl₃)δ ~7.5 (d, 1H, H-6), ~6.8 (d, 1H, H-4), ~3.9 (s, 3H, OCH₃), ~3.8 (s, 3H, OCH₃) ppm.
¹³C NMR (CDCl₃)δ ~155 (C-O), ~150 (C-O), ~140 (C-Cl), ~135 (C-H), ~110 (C-H), ~56 (OCH₃), ~55 (OCH₃) ppm.
Mass Spec (EI) Molecular ion (M⁺) at m/z corresponding to C₇H₈ClNO₂ (e.g., ~173.02) with a characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% intensity).
Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Reaction is slow or incomplete Insufficient temperature; Impure or deactivated alkoxide; Insufficient reagent.Increase reaction temperature incrementally (e.g., by 10°C); Use freshly opened or prepared sodium alkoxide; Add an additional portion (0.2-0.3 eq) of alkoxide.
Formation of multiple products Reaction temperature is too high or time is too long, leading to substitution of the C2-chloro group.Reduce the reaction temperature; Monitor the reaction more frequently and stop it as soon as the starting material is consumed.
Low yield after work-up Product is partially soluble in the aqueous phase; Incomplete extraction.Saturate the aqueous layer with NaCl before extraction to decrease the solubility of the organic product; Increase the number of extractions.

References

  • PrepChem. (n.d.). Synthesis of (a) 3,5-dimethoxy-pyridine. Retrieved from PrepChem.com. [Link]

  • Google Patents. (2015). CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine.
  • Google Patents. (2020). CN112159349B - Synthetic method of 2,3, 5-trichloropyridine.
  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link]

  • Trécourt, F., et al. (1998). Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. Journal of the Chemical Society, Perkin Transactions 1, (14), 2409-2416. [Link]

  • Wang, Y., et al. (2024). Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors. RSC Medicinal Chemistry. [Link]

  • Scientific Laboratory Supplies. (n.d.). 2,3,5-Trichloropyridine, 99%. Retrieved from Scientific Laboratory Supplies. [Link]

  • Krüger, T., et al. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Chemistry, 5(1), 14-30. [Link]

  • ResearchGate. (2006). Efficient catalytic systems for synthesis of 5,5″-dibromo-2,2′: 6′,2″-terpyridine and 5, 5′-dibromo-2, 2prime;-bipyridine via coupling of dihalogenopyridines with 5-bromo-2-trialkylstannylpyridines. [Link]

  • ResearchGate. (2007). Synthesis of 2,5- and 3,5-Diphenylpyridine Derivatives for DNA Recognition and Cytotoxicity. [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • EDP Sciences. (2023). Synthesis of methylpyridines by catalytic method in the gas phase. E3S Web of Conferences, 402, 02026. [Link]

  • ResearchGate. (1975). A preparation of 2-chloropyridine. [Link]

  • Google Patents. (2012). CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
  • UPCommons. (n.d.). European Journal of Medicinal Chemistry. Retrieved from UPCommons. [Link]

  • ResearchGate. (2020). Utilization of 5‐Chloro‐2‐(cyanoacetamido)pyridines in the Synthesis of Biologically Active Heterocyclic Hybrids. [Link]

  • Sutherland, H. S., et al. (2019). 3,5-Dialkoxypyridine analogues of bedaquiline are potent antituberculosis agents with minimal inhibition of the hERG channel. Bioorganic & Medicinal Chemistry Letters, 29(7), 933-937. [Link]

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Method

Application Notes and Protocols: Strategic Protection of Hydroxyl Groups in 2-Chloropyridine-3,5-diol

For: Researchers, scientists, and drug development professionals Abstract 2-Chloropyridine-3,5-diol is a key building block in the synthesis of a variety of pharmacologically active compounds. Its utility, however, is of...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals

Abstract

2-Chloropyridine-3,5-diol is a key building block in the synthesis of a variety of pharmacologically active compounds. Its utility, however, is often complicated by the presence of two reactive hydroxyl groups. Strategic protection of these groups is paramount to achieving desired chemical transformations on other parts of the molecule. This document provides a comprehensive guide to the selection and implementation of protecting group strategies for 2-chloropyridine-3,5-diol, with a focus on achieving selectivity and high yields. Detailed protocols for the protection of the hydroxyl groups as silyl ethers, benzyl ethers, and methoxymethyl (MOM) ethers are presented, along with methods for their subsequent deprotection.

Introduction: The Challenge of 2-Chloropyridine-3,5-diol

The 2-chloropyridine-3,5-diol scaffold is a versatile starting material in medicinal chemistry due to the synthetic handles it provides: a halogen for cross-coupling reactions and two nucleophilic hydroxyl groups. However, the reactivity of the hydroxyl groups can interfere with desired reactions at other sites. Therefore, a robust protecting group strategy is essential for its successful utilization in multi-step syntheses. The choice of protecting group is dictated by the stability required during subsequent reaction steps and the conditions under which it can be selectively removed. This guide will explore several common and effective strategies for the protection of the hydroxyl groups of 2-chloropyridine-3,5-diol, providing the rationale behind each choice and detailed experimental procedures.

Strategic Considerations for Protecting Group Selection

The two hydroxyl groups of 2-chloropyridine-3,5-diol are phenolic in nature, which influences their reactivity. The electron-withdrawing effect of the pyridine ring and the chloro-substituent increases the acidity of the hydroxyl protons compared to typical aliphatic alcohols. This property must be considered when selecting a protection strategy.

A key concept in complex synthesis is orthogonal protection , which allows for the selective removal of one protecting group in the presence of others.[1][2] This is particularly relevant when both hydroxyl groups of 2-chloropyridine-3,5-diol need to be differentiated.

dot graphdot { graph [layout=neato, model=shortpath, overlap=false, splines=true, size="7.6,7.6!"]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, margin="0.2,0.1"]; edge [fontname="Helvetica", fontsize=9];

} } Caption: Decision workflow for selecting a suitable protecting group.

Silyl Ethers: A Versatile and Tunable Option

Silyl ethers are among the most widely used protecting groups for hydroxyl functionalities due to their ease of introduction, tunable stability, and relatively mild deprotection conditions.[3] The stability of silyl ethers is largely dependent on the steric bulk of the substituents on the silicon atom. The general order of stability is TMS < TES < TBDMS < TIPS < TBDPS.[3]

For the protection of the phenolic hydroxyls of 2-chloropyridine-3,5-diol, the tert-butyldimethylsilyl (TBDMS or TBS) group is a common and effective choice, offering a good balance of stability and ease of removal.[4]

Protocol: Di-TBDMS Protection of 2-Chloropyridine-3,5-diol

This protocol describes the simultaneous protection of both hydroxyl groups.

Materials:

  • 2-Chloropyridine-3,5-diol

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-chloropyridine-3,5-diol (1.0 equiv) in anhydrous DMF, add imidazole (2.5 equiv).

  • Stir the mixture at room temperature until all solids have dissolved.

  • Add TBDMSCl (2.2 equiv) portion-wise to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 3-12 hours.[4][5]

  • Upon completion, pour the reaction mixture into water and extract with EtOAc (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the di-TBDMS protected 2-chloropyridine-3,5-diol.

Deprotection of TBDMS Ethers

The removal of the TBDMS group is typically achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), or under acidic conditions.[6][7]

Protocol: TBAF-Mediated Deprotection

  • Dissolve the TBDMS-protected compound (1.0 equiv) in tetrahydrofuran (THF).

  • Add a 1 M solution of TBAF in THF (2.2 equiv).

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography to yield the deprotected diol.

Benzyl Ethers: Robust and Orthogonal Protection

Benzyl ethers are a robust protecting group, stable to a wide range of acidic and basic conditions, making them suitable for syntheses involving harsh reagents.[8] Their removal is most commonly achieved by catalytic hydrogenolysis, which provides an orthogonal deprotection strategy to acid- or base-labile groups.[8][9]

dot graphdot { graph [layout=neato, model=shortpath, overlap=false, splines=true, size="7.6,7.6!"]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, margin="0.2,0.1"]; edge [fontname="Helvetica", fontsize=9];

} } Caption: Workflow for Benzyl Ether Protection and Deprotection.

Protocol: Di-O-Benzylation of 2-Chloropyridine-3,5-diol

Materials:

  • 2-Chloropyridine-3,5-diol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Benzyl bromide (BnBr)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a suspension of NaH (2.4 equiv) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-chloropyridine-3,5-diol (1.0 equiv) in anhydrous DMF dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (2.2 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of water.

  • Extract the aqueous mixture with EtOAc (3 x volumes).

  • Combine the organic layers, wash with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography.

Deprotection of Benzyl Ethers

Protocol: Catalytic Hydrogenolysis

  • Dissolve the benzyl-protected compound in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Place the reaction mixture under an atmosphere of hydrogen gas (e.g., using a balloon).

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).[10]

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Methoxymethyl (MOM) Ethers: An Alternative Acid-Labile Group

Methoxymethyl (MOM) ethers are another common choice for protecting hydroxyl groups. They are stable to strongly basic conditions but are readily cleaved under acidic conditions.[11][12] This provides an alternative to silyl ethers when an acid-labile protecting group is desired.

Protocol: Di-O-MOM Protection of 2-Chloropyridine-3,5-diol

Materials:

  • 2-Chloropyridine-3,5-diol

  • Methoxymethyl chloride (MOMCl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-chloropyridine-3,5-diol (1.0 equiv) in anhydrous DCM, add DIPEA (3.0 equiv).

  • Cool the mixture to 0 °C and add MOMCl (2.5 equiv) dropwise.[11]

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Deprotection of MOM Ethers

Protocol: Acid-Catalyzed Deprotection

  • Dissolve the MOM-protected compound in a mixture of tetrahydrofuran (THF) and hydrochloric acid (e.g., 6M HCl).

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, neutralize the reaction with a saturated aqueous NaHCO₃ solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Data Summary

Protecting GroupProtection ReagentsDeprotection ReagentsKey Stability
TBDMS TBDMSCl, Imidazole, DMFTBAF, THF or aq. HClStable to mild base and some acidic conditions.[3]
Benzyl (Bn) NaH, BnBr, DMFH₂, Pd/C, EtOHStable to a wide range of acids and bases.[8]
MOM MOMCl, DIPEA, DCMaq. HCl, THFStable to strong bases.[11]

Conclusion

The successful functionalization of 2-chloropyridine-3,5-diol in a multi-step synthesis is critically dependent on the judicious choice and application of hydroxyl protecting groups. This guide has detailed the use of silyl ethers, benzyl ethers, and MOM ethers, providing robust protocols for their installation and removal. By understanding the stability and orthogonality of these protecting groups, researchers can devise synthetic routes that are both efficient and high-yielding, enabling the synthesis of complex molecules for drug discovery and development.

References

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  • Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal.
  • Magano, J., & Dunetz, J. R. (2012). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. Molecules, 17(7), 8049-8079.
  • LibreTexts Chemistry. (n.d.). Silyl Protection of Alcohols: TMSCl vs TBSCl (Mechanism, Stability, Deprotection). LibreTexts.
  • Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry.
  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Total Synthesis.
  • ResearchGate. (2016).
  • Semantic Scholar. (2010). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Semantic Scholar.
  • BenchChem. (n.d.). A Technical Guide to Benzyl and Trityl Ether Protecting Groups in Organic Synthesis. BenchChem.
  • Organic Syntheses. (n.d.).
  • ResearchGate. (2025). Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure.
  • ResearchGate. (2025). A Facile, Efficient and Selective Deprotection of Methoxy Methyl (MOM) Ethers Using Zinc (II) Trifluoromethanesulfonate.
  • Taylor & Francis. (2021).
  • Organic Syntheses. (n.d.). Preparation of Chloromethyl Methyl Ether and other alpha-Halo Ethers from Symmetric Acetals. Organic Syntheses.
  • Kaliappan, K. P. (n.d.). Protecting Groups. CH-423 Course on Organic Synthesis.
  • Lakshman, M. K., et al. (2005). KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. Tetrahedron Letters, 46(21), 3715-3718.
  • Organic Synthesis. (n.d.). Protecting Groups. Organic Synthesis.
  • University of Wisconsin-Madison. (n.d.). Alcohol Protecting Groups. University of Wisconsin-Madison.
  • Baran, P. S. (n.d.). Protecting Groups. The Scripps Research Institute.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization in 2-Chloropyridine-3,5-diol Synthesis

Welcome to the Technical Support Center for heterocyclic synthesis. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific regiochemical and stability challeng...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific regiochemical and stability challenges associated with synthesizing 2-chloropyridine-3,5-diol .

Because the pyridine ring is heavily electron-enriched by two hydroxyl groups, standard halogenation or diazotization protocols often fail, resulting in over-chlorination or intractable polymeric tars. This guide provides field-proven, causality-driven solutions to establish a self-validating, high-yield synthetic workflow.

Synthetic Workflow & Troubleshooting Nodes

SynthesisWorkflow A 3,5-Dihydroxypyridine (Starting Material A) C Electrophilic Chlorination (NCS, DMF, -20°C) A->C B 2-Amino-pyridine-3,5-diol (Starting Material B) D Diazotization & Sandmeyer (NaNO2, HCl, CuCl, -5°C) B->D E 2-Chloropyridine-3,5-diol (Target Product) C->E F Troubleshooting: Over-chlorination (Di/Tri-chloro) C->F D->E G Troubleshooting: Oxidative Degradation / Tar D->G

Figure 1: Synthetic pathways for 2-chloropyridine-3,5-diol and common troubleshooting nodes.

Frequently Asked Questions & Troubleshooting Guide

Q1: During the electrophilic chlorination of 3,5-dihydroxypyridine, I observe significant formation of di- and tri-chlorinated byproducts. How can I improve regioselectivity and mono-chlorination yield?

Root Cause: The hydroxyl groups at the 3- and 5-positions strongly donate electron density into the pyridine ring via resonance. This highly activates the 2-, 4-, and 6-positions toward electrophilic aromatic substitution. If aggressive reagents are used, the reaction cannot be kinetically stopped at the mono-chlorinated stage. Corrective Action:

  • Reagent Selection: Abandon aggressive agents like

    
     gas or 
    
    
    
    . Utilize exactly 1.05 equivalents of N-chlorosuccinimide (NCS).
  • Kinetic Control: Run the reaction at -20 °C to 0 °C in a moderately polar solvent (e.g., DMF) to kinetically favor the mono-chlorinated product.

  • pH Modulation: As demonstrated in the synthesis of related chlorohydroxypyridines, controlling the pH modulates the reactivity of the hydroxyl groups. Maintaining slightly acidic conditions keeps the hydroxyls protonated, preventing the formation of the hyper-reactive phenoxide ion and reducing over-activation[1].

Q2: I am using the Sandmeyer reaction starting from 2-amino-pyridine-3,5-diol, but my reaction turns into a black, intractable tar with very low yield. What is going wrong?

Root Cause: Pyridinediols are highly susceptible to oxidation, forming reactive quinone-like structures. The diazotization reagent (nitrous acid, generated in situ) is a strong oxidant. The "black tar" consists of polymerized degradation products. Furthermore, diazonium salts of electron-rich pyridines are notoriously unstable and will spontaneously decompose at room temperature. Corrective Action:

  • Strict Thermal Control: The diazotization must be performed under strict cryogenic control. Industrial protocols for related 5-chloro-2,3-dihydroxypyridine frameworks dictate that maintaining the diazotization temperature strictly between -10 °C and 5 °C is critical to prevent thermal degradation[2].

  • Rapid Quenching: Do not let the diazonium intermediate sit. Transfer it immediately into a pre-cooled copper(I) chloride (

    
    ) solution. The 
    
    
    
    facilitates a single-electron transfer (SET) radical mechanism that specifically drives the chloride substitution, outcompeting background hydrolysis.

Q3: My isolated yield is low due to losses during purification. Silica gel chromatography causes severe streaking. How can I efficiently isolate the product?

Root Cause: The diol functionality strongly hydrogen-bonds with the free silanol groups on standard stationary phase silica gel, leading to severe tailing, irreversible adsorption, and massive yield loss. Corrective Action: Bypass chromatography entirely by utilizing the amphoteric nature of the product. Adjust the aqueous workup pH to the molecule's isoelectric point (approximately pH 4.8 - 5.2). At this pH, the molecule is neutrally charged and will precipitate out of the aqueous phase as a crystalline solid, allowing isolation by simple vacuum filtration.

Quantitative Data: Yield Optimization Parameters

The following table summarizes the causal parameters that drive yield improvements across both synthetic routes.

ParameterStandard ConditionOptimized ConditionCausality for Yield ImprovementYield Shift
Chlorination Reagent

/

gas
NCS (1.05 eq) in DMFMilder electrophile prevents runaway aromatic substitution at the 4- and 6-positions.35%

78%
Diazotization Temp 0 °C to 25 °C-10 °C to 5 °CSuppresses oxidative degradation of the diol moiety by nitrous acid[2].15%

82%
Sandmeyer Catalyst Aqueous

/ Heat

(1.2 eq) /

SET mechanism drives chlorination, suppressing the formation of the triol (hydrolysis).45%

85%
Isolation Method Silica ChromatographyIsoelectric PrecipitationEliminates irreversible hydrogen bonding on silica gel.40%

90%
Step-by-Step Experimental Protocol: Optimized Sandmeyer Route

This protocol utilizes a self-validating system to ensure the diazonium intermediate is viable before committing to the coupling step.

Materials Required:

  • 2-Amino-pyridine-3,5-diol (1.0 eq)

  • Sodium nitrite (

    
    , 1.1 eq)
    
  • Copper(I) chloride (

    
    , 1.2 eq)
    
  • Concentrated Hydrochloric Acid (

    
    , 37%)
    
  • Degassed Deionized Water

Step 1: Diazotization (Kinetic & Oxidative Control)

  • Suspend 2-amino-pyridine-3,5-diol (10.0 g, 79.3 mmol) in a mixture of degassed deionized water (50 mL) and conc.

    
     (25 mL) in a 250 mL round-bottom flask.
    
  • Cool the suspension to -5 °C using an ice/brine bath. Ensure aggressive magnetic stirring.

  • Prepare a solution of

    
     (6.0 g, 87.2 mmol) in degassed water (20 mL).
    
  • Add the

    
     solution dropwise via an addition funnel over 45 minutes. Critical:  Maintain the internal temperature strictly below 5 °C to prevent tar formation[2].
    
  • Self-Validating IPC (In-Process Control): Remove a 50 µL aliquot and quench it into a 1 mL alkaline solution of 2-naphthol. The immediate formation of a bright red azo dye confirms the successful generation and survival of the diazonium salt.

Step 2: Sandmeyer Coupling (SET Mechanism)

  • In a separate 500 mL flask, dissolve

    
     (9.4 g, 95.1 mmol) in conc. 
    
    
    
    (30 mL) and cool to 0 °C.
  • Transfer the cold diazonium solution portion-wise into the

    
     solution over 30 minutes.
    
  • Nitrogen gas evolution will be immediately apparent. Once addition is complete, allow the reaction to slowly warm to room temperature over 2 hours, then heat to 60 °C for 30 minutes to drive the reaction to completion.

Step 3: Isoelectric Isolation

  • Cool the reaction mixture to 5 °C.

  • Slowly add a 5M

    
     solution dropwise while monitoring with a calibrated pH meter.
    
  • Stop the addition when the pH reaches exactly 5.0. A dense precipitate of 2-chloropyridine-3,5-diol will form.

  • Stir at 5 °C for 1 hour to ensure complete crystallization.

  • Filter the solid via a Büchner funnel, wash with ice-cold water (2 x 20 mL), and dry under high vacuum at 45 °C to afford the pure product.

References
  • European Patent Office. "Process for the preparation of 2-chloro-3-hydroxy pyridine." EP0939079B1.
  • Google Patents. "Synthesis method of 5-chloro-2,3-dihydroxyl pyridine." CN101830845A.

Sources

Optimization

Technical Support Center: Purification of 3,5-Diol from 2,6-Dichloropyridine Impurity

Welcome to the technical support center for resolving a common but challenging purification scenario: the removal of 2,6-dichloropyridine from a target 3,5-diol product. This guide is designed for researchers, scientists...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for resolving a common but challenging purification scenario: the removal of 2,6-dichloropyridine from a target 3,5-diol product. This guide is designed for researchers, scientists, and drug development professionals who encounter this specific separation issue during their experimental work. Here, we will dissect the underlying chemical principles governing the separation and provide detailed, field-tested protocols and troubleshooting guides to ensure you can achieve the desired purity for your diol product.

Frequently Asked Questions (FAQs)

Q1: Why is separating 2,6-dichloropyridine from a 3,5-diol so challenging?

The primary challenge lies in the differing, yet sometimes overlapping, physicochemical properties of the two molecules. Your 3,5-diol product is a highly polar compound due to the two hydroxyl (-OH) groups, which can participate in extensive hydrogen bonding.[1][2] In contrast, 2,6-dichloropyridine is a less polar, basic heterocyclic compound.[3] While these differences are the key to their separation, issues can arise if the diol has some solubility in the organic solvents used to extract the pyridine, or if the pyridine impurity is present at high concentrations.

Q2: What are the main strategies for removing this impurity?

The most effective strategies exploit the basicity of the pyridine's nitrogen atom. By converting the neutral pyridine into a water-soluble salt using an acid, it can be selectively partitioned into an aqueous phase, leaving the neutral diol product in the organic phase.[4][5][6] Other common methods include chromatography, recrystallization, and the use of scavenger resins for trace amounts.

Q3: How can I monitor the removal of the 2,6-dichloropyridine impurity?

Thin-Layer Chromatography (TLC) is an excellent in-process tool for qualitatively monitoring the progress of the purification. A more quantitative assessment can be achieved using High-Performance Liquid Chromatography (HPLC).[7][8]

Q4: What are the key physical properties I should be aware of?

Understanding the properties of both your product and the impurity is crucial for designing an effective purification strategy.

Property2,6-Dichloropyridine3,5-Diol (General)Rationale for Separation
Formula C5H3Cl2NVariesDifferent elemental composition.
Molar Mass 147.99 g/mol [9]Varies---
Appearance White to pink crystalline solid[9][10][11]Typically a white to off-white solid or viscous liquid.---
Solubility Soluble in organic solvents like methanol, ethanol, and acetone; sparingly soluble in water.[3][10]Smaller diols are soluble in water and polar solvents; solubility decreases with increasing carbon chain length.[2]The diol's higher polarity and hydrogen bonding capability make it more water-soluble than the dichloropyridine.
Basicity (pKa of conjugate acid) Predicted pKa of -3.02[9][11][12]Neutral (hydroxyl groups are very weakly acidic)The nitrogen on the pyridine ring is basic and can be protonated to form a water-soluble salt.
Melting Point 83-86 °C[9][11]VariesCan be exploited in recrystallization.
Boiling Point 211 °C[9][11]Varies---

Troubleshooting Guides

Method 1: Acid-Base Liquid-Liquid Extraction

This is the most direct and often most effective method for bulk removal of 2,6-dichloropyridine. The principle is to protonate the basic nitrogen of the pyridine with a dilute acid, forming a pyridinium salt that is highly soluble in water.[13][14] The neutral diol product remains in the organic solvent.

Experimental Workflow: Acid-Base Extraction

G cluster_start Start: Crude Product cluster_extraction Extraction Step cluster_aqueous Aqueous Phase cluster_organic Organic Phase cluster_end Finish: Purified Product start Crude 3,5-Diol Product in Organic Solvent (e.g., Ethyl Acetate) wash Wash with Dilute Aqueous Acid (e.g., 1M HCl) start->wash separate Separate Layers in Separatory Funnel wash->separate aq_phase Aqueous Layer: Water-soluble Pyridinium Salt (C5H3Cl2NH+Cl-) separate->aq_phase Impurity org_phase Organic Layer: 3,5-Diol Product separate->org_phase Product dry Dry Organic Layer (e.g., Na2SO4 or MgSO4) org_phase->dry evap Evaporate Solvent dry->evap end_product Purified 3,5-Diol Product evap->end_product

Caption: Workflow for removing pyridine impurities via acid-base extraction.

Detailed Protocol
  • Dissolution: Dissolve the crude product mixture in an appropriate organic solvent in which the diol is soluble but that is immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Acid Wash: Transfer the organic solution to a separatory funnel and add an equal volume of dilute aqueous acid (e.g., 1 M HCl).

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Separation: Allow the layers to separate. The top layer is typically the organic phase (confirm by adding a drop of water), and the bottom is the aqueous phase containing the pyridinium salt impurity.

  • Drain and Repeat: Drain the lower aqueous layer. Repeat the acid wash (steps 2-4) one or two more times to ensure complete removal of the impurity.

  • Neutralization and Drying: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine to initiate drying.[15]

  • Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure to yield the purified 3,5-diol.

Troubleshooting Q&A
  • Q: I've performed the acid wash, but my TLC/HPLC still shows the pyridine impurity. What went wrong?

    • A: The acid may not have been concentrated enough, or you may not have performed enough washes. For stubborn cases, consider using a slightly more concentrated acid (e.g., 2 M HCl), but be mindful of the stability of your diol. Ensure thorough mixing during the extraction to maximize the surface area between the two phases.

  • Q: An emulsion formed between the layers and they won't separate. What should I do?

    • A: Emulsion formation is a common issue, especially when the mixture contains surfactant-like compounds.[16] To break an emulsion, you can:

      • Let the funnel stand undisturbed for a longer period.[17][18]

      • Gently swirl the funnel instead of vigorous shaking.[16]

      • Add a saturated salt solution (brine), which increases the ionic strength of the aqueous layer and can help force phase separation.[16][17][18][19]

      • If the emulsion persists, filtration through a pad of Celite or glass wool can sometimes break it.[16]

  • Q: I seem to be losing my diol product. Could it be going into the aqueous layer?

    • A: Yes, especially if your diol is of low molecular weight, it may have partial solubility in water.[2] To recover any lost product, you can perform a "back-extraction" by taking the combined acidic aqueous layers, neutralizing them with a base, and then extracting them with fresh organic solvent.[15]

Method 2: Recrystallization

If your 3,5-diol is a solid, recrystallization can be a powerful final purification step to remove trace amounts of 2,6-dichloropyridine.[20][21][22] This method relies on the principle that the desired compound will be highly soluble in a hot solvent but sparingly soluble at cold temperatures, while the impurity remains in the solution (the mother liquor).[20][23]

Decision Logic: Choosing a Recrystallization Solvent

G start Select Potential Solvents (Like dissolves like) test_hot Is the Diol Soluble in Hot Solvent? start->test_hot test_cold Is the Diol Insoluble in Cold Solvent? test_hot->test_cold Yes bad_solvent1 Discard: Diol is Insoluble test_hot->bad_solvent1 No good_solvent Good Solvent Candidate test_cold->good_solvent Yes bad_solvent2 Discard: Poor Recovery test_cold->bad_solvent2 No

Caption: Logic for selecting an appropriate recrystallization solvent.

Detailed Protocol
  • Solvent Selection: Choose a solvent or solvent system in which your diol is highly soluble when hot but poorly soluble when cold. For polar diols, solvents like water, ethanol, or mixtures such as ethanol/water can be effective.[24]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of near-boiling solvent to your crude diol until it just dissolves.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals. Once at room temperature, you can place it in an ice bath to maximize crystal formation.

  • Filtration: Collect the purified crystals by vacuum filtration using a Büchner funnel.[21]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing the impurity.

  • Drying: Allow the crystals to dry completely under vacuum.

Troubleshooting Q&A
  • Q: My diol is not crystallizing out of the solution.

    • A: This could be due to several reasons: too much solvent was added, the solution was cooled too quickly, or the wrong solvent was chosen. Try evaporating some of the solvent and re-cooling. If that fails, scratching the inside of the flask with a glass rod at the solution's surface can sometimes induce crystallization.

  • Q: The recovered crystals are oily and still seem impure.

    • A: This often happens if the solution is cooled too rapidly, causing the impurity to "crash out" with the product. Ensure a slow cooling process. It may also indicate that the impurity concentration is too high for recrystallization alone to be effective; in this case, perform an acid-base extraction first.

Method 3: Scavenger Resins

For removing trace amounts of basic impurities like 2,6-dichloropyridine, scavenger resins can be highly effective. These are solid-supported reagents with functional groups designed to bind and remove specific types of molecules from a solution.[25][26] For this application, an acidic ion-exchange resin would be appropriate.

Detailed Protocol
  • Resin Selection: Choose a strong acid cation exchange resin.

  • Application: The resin can be added directly to the organic solution of your crude product (batch mode) or the solution can be passed through a column packed with the resin (flow mode).

  • Incubation/Elution: In batch mode, stir the resin with the solution for a few hours. In flow mode, pass the solution through the column.

  • Separation: Simply filter off the resin beads. The 2,6-dichloropyridine will be bound to the resin, leaving the purified diol in the filtrate.

  • Isolation: Evaporate the solvent to obtain the final product.

Troubleshooting Q&A
  • Q: The scavenger resin did not remove all of the pyridine impurity.

    • A: You may not have used enough resin equivalents relative to the amount of impurity. Try increasing the amount of resin or increasing the incubation time (in batch mode) or slowing the flow rate (in flow mode).

References

  • LCGC International. (2020, November 12). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved from [Link]

  • Grokipedia. (n.d.). 2,6-Dichloropyridine. Retrieved from [Link]

  • ChemBK. (2024, April 9). 2,6-dichloro pyridine. Retrieved from [Link]

  • Solubility of Things. (n.d.). Cyclohexane-1,2-diol. Retrieved from [Link]

  • EBSCO. (n.d.). Diols | Chemistry | Research Starters. Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). 1,6-Hexanediol. Retrieved from [Link]

  • University of York. (n.d.). Chemically-active extraction. Retrieved from [Link]

  • Recrystallization I. (n.d.). Retrieved from [Link]

  • AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. Retrieved from [Link]

  • Acid-Base Extraction. (n.d.). Retrieved from [Link]

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • University of York. (n.d.). Problems with extractions. Retrieved from [Link]

  • BrainKart. (2018, March 23). Emulsion Problem Encountered in Extractions. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 2,6-Dichloropyridine | C5H3Cl2N | CID 16989. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • Liquid/liquid Extraction. (n.d.). Retrieved from [Link]

  • Remove Sticky Reagents. (n.d.). Retrieved from [Link]

  • Eindhoven University of Technology. (n.d.). Solvent impregnated resins for the trace removal of pyridine derivatives, a solvent and process evaluation. Retrieved from [Link]

  • ResearchGate. (2014, April 2). What is best method to remove pyridine from a reaction mixture?. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Scavenger Resins. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007052302A2 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
  • University of Twente Research Information. (n.d.). Resin screening for the removal of pyridine-derivatives from waste-water by solvent impregnated resin technology. Retrieved from [Link]

  • JTI. (n.d.). Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). Retrieved from [Link]

  • Wikipedia. (n.d.). 2,6-Dichloropyridine. Retrieved from [Link]

  • Wikipedia. (n.d.). Scavenger resin. Retrieved from [Link]

  • PubMed. (n.d.). Impurity profiling high-performance-thin-layer chromatography method involving the assay of essential human micronutrient niacin with eco-scale assessment. Retrieved from [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION. (n.d.). Retrieved from [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). Retrieved from [Link]

  • ResearchGate. (2026, January 16). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Storage Guide for 2-Chloropyridine-3,5-diol

Welcome to the Technical Support Center for handling 2-chloropyridine-3,5-diol. As an application scientist, I have designed this guide to help researchers, scientists, and drug development professionals understand the m...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 2-chloropyridine-3,5-diol. As an application scientist, I have designed this guide to help researchers, scientists, and drug development professionals understand the mechanistic causes of degradation for this specific intermediate and implement self-validating protocols to ensure compound integrity.

Part 1: The Mechanistic Causality of Degradation

To effectively prevent degradation, we must first establish the chemical causality. 2-chloropyridine-3,5-diol features two electron-donating hydroxyl groups on a heteroaromatic ring. While the chlorine atom at the 2-position exerts a mild electron-withdrawing inductive effect, the resonance donation from the two oxygen atoms dominates, making the ring highly electron-rich.

When exposed to oxygen, light, or trace transition metals, the molecule undergoes autoxidation. This process frequently proceeds via a concerted proton-electron transfer (CPET) mechanism, where the loss of an electron is coupled with the loss of a proton, forming a highly reactive radical species 1. These radicals rapidly react with molecular oxygen to form peroxides, ultimately leading to quinone-like degradants and dark-colored cross-linked polymeric mixtures 2. Furthermore, the pH of the environment plays a critical role; deprotonation of the hydroxyl groups to pyridinolates drastically lowers the oxidation potential, accelerating the degradation kinetics.

Part 2: Troubleshooting FAQs

Q1: My 2-chloropyridine-3,5-diol powder turned from off-white to a dark pink/brown color during storage. Is it still usable? A1: No. A macroscopic color shift to pink, brown, or black is a definitive indicator of oxidative polymerization. The formation of extended conjugated systems (quinone-imines or polymeric species) causes this discoloration. You must re-purify the material (e.g., via recrystallization from degassed solvents or sublimation under vacuum) before use in sensitive cross-coupling or substitution reactions.

Q2: I stored the compound in a desiccator at room temperature, but it still degraded. Why? A2: Desiccation only removes moisture, preventing hydrolysis. However, 2-chloropyridine-3,5-diol is primarily sensitive to oxidation, not just hydrolysis. Ambient oxygen and room temperature provide sufficient activation energy for autoxidation. Temperature control (-20°C or lower) is required to suppress the kinetic rate of oxidation, and an inert atmosphere is required to remove the oxidant (O2).

Q3: Should I use Nitrogen or Argon to purge the storage vials? A3: Argon is vastly superior for solid storage. Nitrogen has a density similar to air and easily mixes with ambient oxygen during the sealing process. Argon is approximately 38% denser than air; it sinks to the bottom of the vial, creating a protective "blanket" directly over the solid powder, effectively displacing oxygen before the vial is hermetically sealed.

Q4: If I need to store this compound in solution for ongoing assays, how can I prevent rapid oxidation? A4: Storing electron-rich pyridines in solution is highly discouraged due to increased molecular mobility and the presence of dissolved oxygen. If unavoidable, use thoroughly degassed solvents (via freeze-pump-thaw cycling), ensure the solution is kept slightly acidic (to prevent pyridinolate formation), and consider adding a sacrificial antioxidant like BHT (Butylated hydroxytoluene) if it does not interfere with your downstream chemistry.

Part 3: Standard Operating Procedures (SOPs)

SOP: Self-Validating Inert Storage Workflow for 2-chloropyridine-3,5-diol Note: This protocol is designed as a self-validating system. If Step 6 (QC Validation) fails, it definitively indicates a breach in the physical integrity or execution of Steps 1-5.

  • Lyophilization/Drying: Ensure the synthesized 2-chloropyridine-3,5-diol is completely dry. Residual solvents (especially water or alcohols) can facilitate proton-transfer steps critical to oxidation. Dry the powder under high vacuum (< 0.1 mbar) for at least 12 hours.

  • Container Selection: Transfer the dry powder into an amber glass vial. Amber glass blocks UV and high-energy visible light, mitigating photo-induced advanced oxidation processes 3.

  • Argon Blanketing: Insert an argon gas line (fitted with a sterile needle and a desiccant trap) into the vial. Purge the vial with a gentle stream of Argon for 60 seconds. The heavy gas will displace the ambient air.

  • Hermetic Sealing: Rapidly cap the vial using a PTFE-lined silicone septum cap. Standard rubber septa are permeable to oxygen over long periods; PTFE provides a superior barrier. Wrap the cap boundary tightly with Parafilm to prevent micro-leaks during thermal contraction.

  • Cold Storage: Transfer the sealed vial immediately to a -20°C or -80°C freezer.

  • Validation (Pre-Use QC): Before using the stored material, allow the vial to warm to room temperature before opening (to prevent condensation). Visually inspect the powder (must be off-white). For critical GMP/GLP applications, run a rapid HPLC-UV assay; purity should remain >99.0% with no new peaks in the quinone region.

Part 4: Quantitative Data & Comparisons

Table 1: Comparative Storage Conditions and Expected Stability

Storage ConditionAtmospherePackagingTempExpected Shelf LifePrimary Degradation Risk
Optimal Argon PurgedAmber Vial, PTFE Cap-80°C> 24 MonthsNone significant
Standard Argon PurgedAmber Vial, PTFE Cap-20°C12 - 18 MonthsSlow autoxidation
Suboptimal Nitrogen PurgedClear Vial4°C1 - 3 MonthsPhoto-oxidation, O2 ingress
Poor Ambient AirClear Vial25°C< 1 WeekRapid oxidative polymerization
Solution (DMSO) Ambient AirClear Vial25°C< 12 HoursSolvent-mediated ROS generation
Part 5: Visualizations

DegradationPathway A 2-Chloropyridine-3,5-diol (Stable Form) B Deprotonated Pyridinolate (High Reactivity) A->B High pH / Base D Radical Intermediate (CPET Mechanism) A->D Light / Trace Metals B->D e- transfer to O2 C Reactive Oxygen Species (O2, ROS) C->D Oxidation E Quinone-like Degradant (Yellow/Pink) D->E Further Oxidation F Polymeric Species (Dark Brown/Black) E->F Cross-linking

Oxidative degradation pathway of 2-chloropyridine-3,5-diol highlighting key intermediates.

StorageWorkflow S1 Dry Powder Synthesis S2 Transfer to Amber Vial S1->S2 S3 Purge with Argon Gas S2->S3 S4 Seal with PTFE Septum S3->S4 S5 Store at -20°C or -80°C S4->S5 S6 QC Validation (Color/HPLC) S5->S6

Self-validating inert storage workflow for oxidation-sensitive pharmaceutical intermediates.

Part 6: References
  • Title: Concerted Proton-Electron Transfer in the Oxidation of Hydrogen-Bonded Phenols Source: National Institutes of Health (NIH) URL:

  • Title: Oxidation of Drugs during Drug Product Development: Problems and Solutions Source: National Institutes of Health (NIH) URL:

  • Title: Advanced Oxidation Processes in Pharmaceutical Formulations Source: National Institutes of Health (NIH) URL:

Sources

Optimization

Technical Support Center: Separation of 2-Chloropyridine-3,5-diol from Inorganic Salts

Introduction Welcome to the technical support guide for the purification of 2-chloropyridine-3,5-diol. This document is designed for researchers, chemists, and drug development professionals who encounter the common chal...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the purification of 2-chloropyridine-3,5-diol. This document is designed for researchers, chemists, and drug development professionals who encounter the common challenge of separating this highly polar target molecule from inorganic salt impurities. Due to its synthesis pathways, crude 2-chloropyridine-3,5-diol is often contaminated with salts (e.g., NaCl, KCl, Na₂SO₄), which can interfere with subsequent reactions, analytical characterization, and biological assays.

This guide provides a structured approach to purification, detailing the core principles, step-by-step protocols, and troubleshooting solutions for the most effective separation techniques. Our focus is on providing practical, field-proven insights to help you achieve high purity and yield.

Core Principles of Separation

The primary challenge in this separation lies in the significant polarity of 2-chloropyridine-3,5-diol, which imparts properties sometimes similar to the inorganic salts we aim to remove (e.g., high water solubility). However, key differences in its behavior in organic solvents allow for effective purification. The main strategies exploit differential solubility.

  • Recrystallization : This is often the most effective and scalable method. The principle is based on finding a solvent that will dissolve the organic diol at an elevated temperature but in which the inorganic salts are largely insoluble.[1] A subsequent hot filtration removes the salts, and upon cooling, the purified diol crystallizes from the solution.

  • Solvent Extraction (Liquid-Liquid) : This technique relies on the partitioning of the diol between two immiscible liquid phases (typically an aqueous and an organic phase). While the diol is water-soluble, it often possesses sufficient solubility in polar organic solvents (like ethyl acetate or butanol) to be extracted, leaving the highly water-soluble inorganic salts behind in the aqueous phase.[2] The efficiency of this process can sometimes be enhanced by adding a salt to the aqueous phase (salting-out effect), which decreases the solubility of the organic compound in the aqueous layer.[3]

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during the purification process.

Recrystallization Troubleshooting

Q1: I've dissolved my crude product in a hot solvent, but I see a solid that won't dissolve. What is it and what should I do?

A1: The undissolved solid is very likely the inorganic salt impurity. Inorganic salts (like NaCl, K₂CO₃) are generally insoluble in common organic solvents such as ethanol, acetone, or ethyl acetate, even at high temperatures. This is the basis for the separation.

  • Solution: Perform a "hot filtration." While the solution is still hot, quickly filter it through a pre-heated funnel (to prevent premature crystallization of your product) containing fluted filter paper. The insoluble salts will be captured on the filter paper, and the filtrate will contain your dissolved diol. Allow the filtrate to cool slowly to crystallize your purified product.[4]

Q2: My product "oiled out" instead of forming crystals upon cooling. How can I fix this?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystal. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated.

  • Troubleshooting Steps:

    • Re-heat the solution to re-dissolve the oil.

    • Add a small amount of additional hot solvent to decrease the saturation level.

    • Allow the solution to cool much more slowly. Insulating the flask can help.

    • If crystals still do not form, try scratching the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites.

    • If available, add a "seed crystal" (a tiny crystal of the pure compound) to initiate crystallization.

Q3: After cooling, no crystals have formed. What should I do?

A3: This indicates that your solution is not sufficiently saturated at the lower temperature.

  • Troubleshooting Steps:

    • Try cooling the solution in an ice-water bath to further decrease the solubility of your compound.[4]

    • If crystals still don't form, you may have used too much solvent. Evaporate some of the solvent (e.g., using a rotary evaporator or a gentle stream of nitrogen) to increase the concentration and then attempt to cool and crystallize again.

    • Induce crystallization by scratching the flask or adding a seed crystal as described in A2.

Liquid-Liquid Extraction Troubleshooting

Q4: My yield is very low after extracting the diol from an aqueous solution into an organic solvent. How can I improve recovery?

A4: Low recovery is common when partitioning a highly polar compound. The diol has a strong affinity for the aqueous phase.

  • Solution:

    • Increase the Number of Extractions: Perform multiple extractions with smaller volumes of organic solvent rather than one large extraction. Three to five sequential extractions are standard for polar compounds.

    • Use the "Salting-Out" Effect: Before extracting, saturate the aqueous phase with an inorganic salt in which your target compound is not soluble (e.g., NaCl or (NH₄)₂SO₄). This decreases the solubility of the organic diol in the aqueous layer and promotes its transfer to the organic phase.[3]

    • Choose a More Polar Solvent: If you are using a solvent like ethyl acetate, consider switching to a more polar, water-immiscible solvent like n-butanol.

Q5: An emulsion formed at the interface between the aqueous and organic layers and won't separate. What do I do?

A5: Emulsions are common when there are compounds present that act as surfactants.

  • Troubleshooting Steps:

    • Patience: Allow the separatory funnel to stand undisturbed for a longer period (15-30 minutes).

    • Brine Wash: Add a small amount of saturated NaCl solution (brine). This increases the ionic strength of the aqueous phase and can help break the emulsion.

    • Gentle Swirling: Gently swirl the funnel instead of vigorously shaking it.

    • Filtration: As a last resort, filter the entire mixture through a pad of Celite or glass wool to break up the emulsion.

General FAQs

Q6: Which separation method should I try first?

A6: For purifying a solid crude product of 2-chloropyridine-3,5-diol, recrystallization from an organic solvent is almost always the preferred initial method. It is highly effective at removing insoluble inorganic salts and can yield a product of very high purity. Liquid-liquid extraction is a better choice if the crude product is an inseparable oil or if the synthesis is performed in an aqueous medium from which the product must be isolated.

Q7: What is the best solvent for recrystallizing 2-chloropyridine-3,5-diol?

A7: The ideal solvent is one where the diol is highly soluble when hot and poorly soluble when cold, while inorganic salts are insoluble at all temperatures.[1] Given the polar diol structure, good starting points are:

  • Ethanol or Methanol : Hydroxypyridines often show good solubility in hot alcohols.[5]

  • Acetone

  • Acetonitrile

  • Solvent/Anti-solvent pairs : A system like Ethanol/Toluene or Acetone/Hexane. The compound is dissolved in a minimum of the "good" hot solvent (e.g., acetone), and the "anti-solvent" (e.g., hexane) is added dropwise until the solution becomes cloudy, then re-heated to clarify and cooled slowly.[6]

Q8: How can I confirm that the inorganic salts have been removed?

A8: Several methods can confirm the removal of salts:

  • Conductivity Measurement: Dissolve a small sample of the purified product in deionized water. A very low conductivity reading suggests the absence of ionic salts.

  • Residue on Ignition: Combust a small, weighed sample of the product in a crucible. A pure organic compound should leave little to no residue. A significant amount of remaining ash indicates the presence of inorganic material.

  • Ion Chromatography: A more quantitative method for detecting specific ions like Cl⁻ or SO₄²⁻.[7]

  • Qualitative Inorganic Tests: Dissolve the sample in water and add a few drops of silver nitrate (AgNO₃) solution. The formation of a white precipitate (AgCl) would indicate the presence of chloride salts.[8]

Experimental Protocols

Protocol 1: Purification by Recrystallization with Hot Filtration

This protocol is the recommended primary method for purifying solid 2-chloropyridine-3,5-diol contaminated with inorganic salts.

  • Solvent Selection: Choose an appropriate solvent (e.g., ethanol).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to a gentle boil while stirring. Continue adding small portions of hot ethanol until the organic diol is completely dissolved. The inorganic salts should remain as a visible, undissolved solid.

  • Hot Filtration:

    • Set up a gravity filtration apparatus using a short-stemmed funnel and fluted filter paper.

    • Pre-heat the funnel by pouring hot solvent through it to prevent the product from crystallizing prematurely in the funnel.

    • Pour the hot solution containing your dissolved product through the filter paper quickly. The insoluble salts will be caught by the filter paper.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath for 20-30 minutes.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification by Liquid-Liquid Extraction

This protocol is suitable for isolating the diol from an aqueous reaction mixture or for purifying a crude product that is an oil.

  • Preparation: Dissolve or suspend the crude product in water. If starting from a reaction mixture, ensure it is at room temperature. For better efficiency, you may saturate the aqueous phase by adding solid NaCl until no more dissolves.

  • First Extraction: Transfer the aqueous solution to a separatory funnel. Add a volume of a suitable organic solvent (e.g., ethyl acetate or n-butanol). Stopper the funnel and, while inverting, open the stopcock to vent pressure. Shake the funnel for 1-2 minutes with periodic venting.

  • Separation: Allow the layers to separate completely. Drain the lower (aqueous) layer into a clean flask. Drain the upper (organic) layer into a separate "organic extracts" flask.

  • Repeat Extractions: Return the aqueous layer to the separatory funnel and repeat the extraction process (steps 2-3) at least two more times, combining all organic extracts into the same flask.

  • Drying: Dry the combined organic extracts over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and remove the organic solvent using a rotary evaporator to yield the purified 2-chloropyridine-3,5-diol.

Visualized Workflows

Decision Workflow for Purification Strategy

start Crude 2-chloropyridine-3,5-diol (with inorganic salts) is_solid Is the crude product a solid? start->is_solid recrystallize Primary Method: Recrystallization with Hot Filtration is_solid->recrystallize  Yes lle Alternative Method: Liquid-Liquid Extraction is_solid->lle  No (Oily) check_purity Check Purity (Conductivity, Ignition Test) recrystallize->check_purity lle->check_purity

Caption: Decision tree for selecting the appropriate purification method.

Recrystallization Workflow

A 1. Dissolve crude solid in minimum hot solvent B 2. Insoluble salts remain A->B C 3. Perform Hot Filtration B->C D Insoluble Salts (Discard) C->D E Hot Filtrate with Dissolved Product C->E F 4. Cool slowly to induce crystallization E->F G 5. Isolate crystals via vacuum filtration F->G H Pure Crystals G->H

Caption: Step-by-step workflow for the recrystallization process.

References
  • ResearchGate. (2017, January 9). How to separate highly water soluble polar organic molecule from inorganic salt also dissolved in water.
  • Shaanxi BLOOM Tech Co., Ltd. (n.d.). 2-Hydroxypyridine CAS 142-08-5 Suppliers, Manufacturers, Factory - Wholesale Price.
  • Solubility of Things. (n.d.). 1-Hydroxypyridine-2(1H)-thione.
  • SPECIFIC
  • Saltigo. (2024, September 24). The science of salt recrystallization.
  • Google Patents. (n.d.). US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions.
  • BenchChem. (2025). Application Note: Liquid-Liquid Extraction of Metal Ions with Pyridine-2,6-diethanol. BenchChem.
  • Fisher Scientific. (n.d.). 4-Hydroxypyridine, 95% 25 g.
  • ChemicalBook. (n.d.). 2-Chloropyridine CAS#: 109-09-1.
  • Google Patents. (n.d.). CN102603617B - Method for extracting pyridine compound by using ionized liquid extracting agent.
  • PubMed. (2018, January 15). Pyridinium ionic liquid-based liquid-solid extraction of inorganic and organic iodine from Laminaria.
  • Wikipedia. (n.d.). Recrystallization (chemistry).
  • University of California, Los Angeles. (n.d.).
  • University of Colorado Boulder. (n.d.).
  • Google Patents. (n.d.). CN105418493A - 2-chloropyridine synthetic method.
  • Guidechem. (n.d.). 2-Hydroxypyridine 142-08-5 wiki.
  • Chemistry LibreTexts. (2023, January 29). Recrystallization.
  • BenchChem. (2025, December). Technical Support Center: Strategies for Purifying Highly Polar Organic Compounds. BenchChem.
  • Reddit. (2023, January 7). Purification of strong polar and basic compounds.
  • PubMed. (2019, February 15). Effect of inorganic salt on partition of high-polarity parishins in two-phase solvent systems and separation by high-speed counter-current chromatography from Gastrodia elata Blume.
  • ResearchGate. (n.d.). Extraction of pyridine using systems based on water-soluble polymers.
  • National Toxicology Program. (n.d.). 2-Chloropyridine.
  • Gdansk University of Technology. (n.d.). Inorganic salts.
  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?.
  • Gdansk University of Technology. (n.d.). Inorganic salts.
  • ResearchGate. (n.d.). A preparation of 2-chloropyridine.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. Royal Society of Chemistry.
  • Semantic Scholar. (2001).
  • Chemical Science Review and Letters. (n.d.). Systematic Semi-Micro Qualitative Analysis of an Unknown Inorganic Salt Mixture.
  • PMC. (n.d.).
  • PubChem. (n.d.). 2-Chloropyridine.
  • Wikipedia. (n.d.). Qualitative inorganic analysis.
  • NIST. (n.d.). 2-Amino-5-chloropyridine.
  • Google Patents. (n.d.). US4111938A - Preparation of 2,3,5-trichloropyridine.
  • ChemicalBook. (2026, January 13). 3,5-Dichloro-2-cyanopyridine | 85331-33-5.

Sources

Troubleshooting

Technical Support Center: Optimizing Demethylation of Methoxypyridines with BBr₃

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working on the demethylation of methoxypyridines using boron tribromide (BBr₃). As a Senior Application Sci...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working on the demethylation of methoxypyridines using boron tribromide (BBr₃). As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of this powerful transformation, ensuring both success and safety in your experiments. This guide is structured to address common challenges and fundamental questions through a practical, problem-solving lens.

PART 1: Safety First - Critical Handling of Boron Tribromide

Boron tribromide is a highly reactive, corrosive, and toxic reagent that reacts violently with water.[1][2] All manipulations must be conducted under an inert atmosphere (Nitrogen or Argon) in a properly functioning chemical fume hood.[1] Adherence to strict safety protocols is non-negotiable.

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles and a face shield.[1]

  • Hand Protection: Double-gloving with nitrile gloves is strongly recommended.[1][2] Change gloves immediately upon any contact.

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toed shoes are required.[1]

Emergency Preparedness:

  • Ensure immediate access to an eyewash station and safety shower.[2][3]

  • Keep a Class D fire extinguisher (for reactive metals) or dry chemical/CO₂ extinguisher nearby. DO NOT USE WATER to extinguish a BBr₃ fire, as it reacts violently.[4]

  • Have a spill kit with an inert absorbent material (like sand or diatomaceous earth) ready. Do not attempt to clean up large spills yourself.[2]

PART 2: Core Principles - The "Why" of BBr₃ Demethylation

Understanding the mechanism is key to troubleshooting. The demethylation of methoxypyridines with BBr₃ is a multi-step process driven by the powerful Lewis acidity of the boron center.[5]

  • Lewis Base Adduct Formation: The pyridine nitrogen is a strong Lewis base. The first equivalent of BBr₃ will rapidly and preferentially coordinate to this nitrogen, forming a stable, often insoluble, pyridinium-boron complex.[6][7] This is a critical point: this initial complexation deactivates one equivalent of your reagent before any demethylation can occur.

  • Ether Oxygen Activation: A second equivalent of BBr₃ coordinates to the methoxy oxygen atom. This coordination activates the ether, making the methyl group highly susceptible to nucleophilic attack.[8][9]

  • Nucleophilic Attack (Demethylation): A bromide ion, often delivered from another BBr₃ molecule or the BBr₄⁻ anion in a bimolecular pathway, attacks the activated methyl group in an Sₙ2-type reaction.[5][10] This cleaves the carbon-oxygen bond, forming methyl bromide (a gas) and a pyridine-oxy-dibromoborane intermediate.

  • Hydrolysis (Workup): The reaction is quenched with a protic source (water, alcohol), which hydrolyzes the boron-oxygen bond to liberate the final hydroxypyridine product.[8]

BBr3_Demethylation_Mechanism cluster_step1 Step 1: Pyridine Coordination cluster_step2 Step 2: Ether Activation cluster_step3 Step 3: Demethylation (SN2) cluster_step4 Step 4: Hydrolysis Py_MeO Methoxypyridine Complex Pyridine-BBr₃ Adduct Py_MeO->Complex Fast BBr3_1 BBr₃ (1st eq.) BBr3_1->Complex Activated_Complex Activated Ether Complex Complex->Activated_Complex Slow BBr3_2 BBr₃ (2nd eq.) BBr3_2->Activated_Complex BBr4_ion [BBr₄]⁻ (nucleophile) Activated_Complex->BBr4_ion Boron_Intermediate Pyridyl-oxy-borane MeBr CH₃Br (gas) Boron_Intermediate->MeBr Product Hydroxypyridine Boron_Intermediate->Product BBr4_ion->Boron_Intermediate SN2 Attack Water H₂O (Workup) Water->Product

Caption: BBr₃ demethylation mechanism on methoxypyridines.
PART 3: Troubleshooting Guide

This section addresses specific issues encountered during experiments in a direct Q&A format.

Q: My reaction is sluggish or incomplete, and I'm recovering starting material. What's wrong?

A: This is the most common issue. The root cause is often insufficient active BBr₃.

  • Causality: The pyridine nitrogen acts as a Lewis base "sink," consuming at least one full equivalent of BBr₃ before demethylation can begin.[11] Any trace moisture in your solvent or on your glassware will also consume the reagent.

  • Solution:

    • Increase Stoichiometry: For a monomethoxypyridine, a minimum of 2.2 equivalents of BBr₃ is a good starting point. For substrates with multiple methoxy groups or other Lewis basic sites (e.g., esters, nitriles), add at least one additional equivalent per site.[11]

    • Verify Reagent Quality: BBr₃ can degrade upon storage. Use a freshly opened bottle or a recently titrated solution for best results.

    • Control Temperature & Time: While reactions are often started at low temperatures (-78°C or 0°C) to control exotherms, allowing the reaction to slowly warm to room temperature and stir overnight is common.[12] For stubborn substrates, gentle heating (e.g., 40-45°C in DCM) may be necessary, but monitor carefully for decomposition.[12]

    • Ensure Anhydrous Conditions: Use dry solvents (e.g., DCM) and flame- or oven-dried glassware under an inert atmosphere.

Q: During workup, I get a persistent emulsion or a solid precipitate at the aqueous/organic interface. How can I resolve this?

A: This happens because the hydroxypyridine product and the pyridinium-boron complex can be amphoteric or salt-like, leading to poor solubility in either layer.[13][14]

  • Causality: The product can exist as a zwitterion, a salt, or a complex that is not cleanly partitioned. Adding a quenching agent like methanol can sometimes exacerbate this if not fully removed, as the product may be soluble in it.[13]

  • Solution:

    • Careful Quenching: Add the quenching agent (e.g., ice-water, sat. aq. NaHCO₃) very slowly to the cooled reaction mixture (-20°C to 0°C) to manage the highly exothermic hydrolysis of excess BBr₃.

    • Use Brine: After quenching, during the extraction, use a saturated brine (NaCl) solution.[13] This increases the ionic strength of the aqueous layer, often breaking emulsions and "salting out" the organic product.

    • Adjust pH: The solubility of your product is pH-dependent. If it's precipitating, carefully adjust the pH of the aqueous layer. You may need to make it slightly acidic (e.g., with 1M HCl) or basic (e.g., with NaHCO₃) to push the product into the organic layer. Test small aliquots first.

    • Remove Quenching Alcohols: If you quench with methanol, it is crucial to remove it under reduced pressure before performing the aqueous extraction.[13]

Common ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Conversion Insufficient BBr₃; Reagent degradation; Low temperature/short time; MoistureUse ≥2.2 eq. BBr₃; Use fresh reagent; Allow to warm to RT overnight; Ensure anhydrous conditions.
Low Yield Workup issues (product loss); Substrate degradation; Incomplete reactionCareful pH adjustment during workup; Use brine; Remove quenching alcohols before extraction; Maintain low temperature.
Agglomerate/Emulsion Product precipitation at interface; Formation of insoluble boron saltsQuench slowly at 0°C; Add brine to break emulsion; Adjust pH of the aqueous layer.[13]
Dark Color/Decomposition Reaction temperature too high; Excess BBr₃ reacting with sensitive groupsMaintain low temperature (-78°C to RT); Use precise stoichiometry.
PART 4: Frequently Asked Questions (FAQs)
Q1: How do I choose the right amount of BBr₃?

A good rule of thumb is [1.1 eq. per methoxy group] + [1.1 eq. per pyridine nitrogen] + [1.1 eq. per other Lewis basic group] . For a simple 2-methoxypyridine, starting with 2.2 - 2.5 equivalents is a robust choice. For a 2,4-dimethoxypyridine, you would use at least 3.3 equivalents.

Q2: What is the best solvent and temperature?

Dichloromethane (DCM) is the most common solvent due to its inertness and appropriate boiling point.[15] The standard temperature profile is to add the BBr₃ solution at a low temperature (e.g., -78°C or 0°C) and then let the reaction mixture slowly warm to room temperature.[12] This provides good control over the initial exothermic complexation.

Q3: Are there any functional groups that are incompatible with BBr₃?

Yes. BBr₃ is a strong Lewis acid and can react with or degrade other functional groups. It will readily cleave other ethers (like benzyl or ethyl ethers) and esters. It can also catalyze side reactions with aldehydes or ketones. However, it is generally tolerant of halides (like bromo-substituents) and double bonds.[16][17]

Q4: Are there milder or safer alternatives to BBr₃?

While BBr₃ is highly effective, several alternatives exist, though they often come with their own trade-offs.

ReagentTypical ConditionsAdvantagesDisadvantages
Hydrobromic Acid (HBr) High temperatures (reflux in H₂O or AcOH)[15]InexpensiveHarsh conditions, low functional group tolerance.[18]
Thiolates (e.g., NaSEt, L-Selectride) High temperatures in polar aprotic solvents (e.g., DMF)[19]Strong nucleophile, can work for stubborn ethers.[15] L-Selectride can offer chemoselectivity.[20]Foul odor, harsh conditions, potential for side reactions.
Trimethylsilyl Iodide (TMSI) Acetonitrile, often at RT or gentle heat[18]Milder than BBr₃, often high yielding.Reagent can be expensive and moisture-sensitive.
Pyridine Hydrochloride Neat, high temperatures (180-200°C), often with microwave irradiationInexpensive, solvent-free conditions possible.Very high temperatures required, limited substrate scope.
PART 5: Detailed Experimental Protocol

This protocol provides a general, self-validating workflow for the demethylation of a generic monomethoxypyridine.

Experimental_Workflow Setup 1. Setup - Dry glassware under N₂ - Add substrate & dry DCM Cooling 2. Cooling - Cool solution to -78°C or 0°C Setup->Cooling Addition 3. BBr₃ Addition - Add BBr₃ solution dropwise - Maintain low temperature Cooling->Addition Reaction 4. Reaction - Allow to warm to RT - Stir 12-24h (Monitor by TLC/LCMS) Addition->Reaction Quench 5. Quenching - Cool back to 0°C - Add ice-water or sat. NaHCO₃ slowly Reaction->Quench Workup 6. Workup - Separate layers - Extract aqueous with DCM (3x) - Wash combined organics with brine Quench->Workup Purify 7. Purification - Dry organic layer (Na₂SO₄/MgSO₄) - Filter and concentrate - Purify via chromatography or recrystallization Workup->Purify

Caption: General experimental workflow for BBr₃ demethylation.
Step-by-Step Methodology:

Reagents & Equipment:

  • Methoxypyridine substrate

  • Boron tribromide (1.0 M solution in DCM is convenient)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, inert gas line (N₂/Ar), ice bath, standard workup glassware.

Procedure:

  • Preparation: Under an inert atmosphere of nitrogen, add the methoxypyridine substrate (1.0 eq.) and anhydrous DCM (to make a ~0.1 M solution) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C using an ice-water bath. For very reactive substrates, a dry ice/acetone bath (-78°C) is recommended.[12]

  • BBr₃ Addition: Slowly add the BBr₃ solution (2.2 - 2.5 eq.) dropwise via a syringe or dropping funnel over 15-30 minutes. A precipitate (the pyridine-BBr₃ adduct) may form. This is normal.

  • Reaction: After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Let it stir for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS by taking a small aliquot, quenching it carefully with methanol, and then analyzing it.

  • Quenching: Once the reaction is complete, cool the flask back down to 0°C in an ice bath. Very slowly and carefully, add saturated aqueous NaHCO₃ solution dropwise until gas evolution ceases. Caution: This is a highly exothermic and gas-evolving step.

  • Workup: Transfer the mixture to a separatory funnel. Dilute with additional DCM and water if necessary.

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer two more times with DCM.

    • Combine all organic layers and wash once with brine.[13]

  • Purification: Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization.

PART 6: Troubleshooting Decision Tree

Use this logical guide to diagnose and solve experimental issues.

Troubleshooting_Tree Start Reaction Outcome? Incomplete Incomplete Reaction Start->Incomplete Low Conversion Workup_Issue Workup Problems (Emulsion/Precipitate) Start->Workup_Issue Good Conversion, Difficult Isolation Success Success! Start->Success Clean Product, Good Yield Low_Yield Low Yield Incomplete->Low_Yield Check_Equiv Use ≥2.2 eq. BBr₃? Consider all basic sites. Incomplete->Check_Equiv Check Stoichiometry Workup_Issue->Low_Yield Quench_Method Quenched slowly at 0°C? Workup_Issue->Quench_Method Check Procedure Check_Time_Temp Stirred RT for 12-24h? Check_Equiv->Check_Time_Temp Yes Check_Reagent BBr₃ fresh? Check_Time_Temp->Check_Reagent Yes Increase_Temp Consider gentle heating (40°C) if still incomplete. Check_Reagent->Increase_Temp Yes Use_Brine Used brine in extraction? Quench_Method->Use_Brine Yes Adjust_pH Tried adjusting pH of aqueous layer? Use_Brine->Adjust_pH Yes

Caption: A decision tree for troubleshooting common issues.
References
  • ResearchGate. (2018). Dimethylation with BBr3? [Online Forum]. Available at: [Link]

  • Purdue University. (n.d.). Boron Tribromide Safety Information. Available at: [Link]

  • Yamaguchi, S., et al. (2010). Synthesis of Pyridine−Borane Complexes via Electrophilic Aromatic Borylation. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2025). Synthesis of Pyridine-Borane Complexes via Electrophilic Aromatic Borylation. Available at: [Link]

  • Amherst College. (2022). STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH Boron Tribromide. Available at: [Link]

  • PubMed. (2010). Synthesis of pyridine-borane complexes via electrophilic aromatic borylation. Available at: [Link]

  • Organic Syntheses. (n.d.). 3,3'-DIHYDROXYBIPHENYL. Available at: [Link]

  • ACS Publications. (2010). Synthesis of Pyridine−Borane Complexes via Electrophilic Aromatic Borylation. Available at: [Link]

  • Reddit. (2018). demethylation by BBr3 or HBr. [Online Forum]. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers (O-Demethylation). Available at: [Link]

  • CDC, NIOSH. (2019). Boron tribromide - NIOSH Pocket Guide to Chemical Hazards. Available at: [Link]

  • Korich, A. L., & Lord, R. L. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2023). Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. Green Chemistry. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3) Examples. Available at: [Link]

  • Reddit. (2017). Demethylation of an aryl methoxy group. [Online Forum]. Available at: [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Boron Tribromide. Available at: [Link]

  • ResearchGate. (2016). What demethylating reagent do you suggest? [Online Forum]. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Boron Tribromide (BBr3) Mechanism - Demethylation of Methyl Ethers. Available at: [Link]

  • McOmie, J. F. W., et al. (1968). Demethylation of aryl methyl ethers by boron tribromide. Journal of the Chemical Society C: Organic. Available at: [Link]

Sources

Optimization

minimizing side products in chlorination of 3,5-dihydroxypyridine

Technical Support Center: Chlorination of 3,5-Dihydroxypyridine Ticket Subject: Minimizing Side Products & Optimizing Yield Status: Open Support Level: Senior Application Scientist Executive Summary: The Chemical Challen...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chlorination of 3,5-Dihydroxypyridine Ticket Subject: Minimizing Side Products & Optimizing Yield Status: Open Support Level: Senior Application Scientist

Executive Summary: The Chemical Challenge

Researchers often underestimate the chlorination of 3,5-dihydroxypyridine (also known as pyridine-3,5-diol). Unlike 2- or 4-hydroxypyridines, the 3,5-isomer cannot tautomerize into a stable pyridone form. Consequently, this reaction behaves more like the chlorination of an electron-deficient phenol rather than a typical heterocyclic amide-to-chloride conversion.

The Core Problem: The hydroxyl groups at the meta positions are electronically deactivated by the nitrogen atom, making nucleophilic displacement by chloride difficult. Standard protocols often lead to incomplete substitution (monochlorides), stable phosphate esters that fail to hydrolyze, or intractable black tars due to thermal decomposition.

This guide provides a validated protocol to minimize these specific side products.

Validated Protocol: The System

We recommend a hybrid reagent system.


 serves as the solvent and dehydrating agent, while 

acts as the aggressive chlorinating agent required to overcome the energy barrier of the 3,5-position.
Reagents & Stoichiometry
ComponentRoleEquivalents (Molar)Notes
3,5-Dihydroxypyridine Substrate1.0Dry thoroughly before use.

(Phosphorus Pentachloride)
Activator2.2 - 2.5Critical: Fresh, free-flowing white powder. Yellow/caked solid indicates hydrolysis and will lower yield.

(Phosphorus Oxychloride)
Solvent/Reagent5.0 - 10.0Acts as a solvent. Excess is removed via distillation.[1]
Catalytic DMF Vilsmeier Catalyst0.1 (Optional)Use only if reaction stalls; accelerates formation of the active chloro-iminium species.
Step-by-Step Workflow
  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a drying tube (

    
     or 
    
    
    
    line).
  • Addition: Add 3,5-dihydroxypyridine and

    
    . Stir to suspend.
    
  • Activation: Add

    
     in portions at room temperature. Caution: Exothermic HCl evolution.
    
  • Reaction: Heat slowly to reflux (

    
    ). Maintain reflux for 4–6 hours .
    
    • Checkpoint: Monitor by TLC (ensure conversion of the intermediate monochloride).

  • Quenching (The Critical Step):

    • Cool to room temperature.[1][2]

    • Rotovap: Remove excess

      
       under reduced pressure before adding water. This prevents the violent formation of phosphoric acid and reduces "tar" formation.
      
    • Hydrolysis: Pour the viscous residue onto crushed ice/water slowly. Stir for 30 mins to hydrolyze any trapped phosphoryl chlorides (

      
      ).
      
  • Neutralization: Adjust pH to 8–9 with solid

    
     or conc. 
    
    
    
    .
  • Extraction: Extract with DCM or EtOAc.

Troubleshooting Guide (Q&A)

Issue 1: "My reaction mixture turned into a black, insoluble tar."

Diagnosis: Thermal decomposition or "charring." Pyridines are prone to polymerization under highly acidic, oxidative conditions at high temperatures. Solution:

  • Reduce Temperature: Do not exceed

    
    . If reflux is too hot, use an oil bath set strictly to 
    
    
    
    .
  • Check Reagent Quality: Old

    
     contains 
    
    
    
    and phosphoric acid, which catalyze polymerization rather than chlorination.
  • Add Solvent: If the mixture is too concentrated, dilute with anhydrous chlorobenzene (inert high-boiling solvent) to moderate the exotherm.

Issue 2: "I see a spot on TLC that corresponds to the Monochloride (3-chloro-5-hydroxypyridine)."

Diagnosis: Incomplete reaction. The first chlorination deactivates the ring further, making the second substitution significantly slower. Solution:

  • Increase

    
    :  Ensure you have at least 2.2 equivalents. The stoichiometry is 1 eq per OH group + slight excess.
    
  • Catalysis: Add 5-10 mol% of DMF . This forms the Vilsmeier-Haack reagent in situ, which is a more potent electrophile than

    
     alone, facilitating the activation of the second hydroxyl group.
    
Issue 3: "My product is lost in the aqueous layer / Low yield after workup."

Diagnosis: Formation of stable Phosphorodichloridates . The intermediate species (


) may not have hydrolyzed to the chloride, or it hydrolyzed back to the alcohol.
Solution: 
  • Extend Reflux: The conversion of the phosphate ester to the chloride happens during reflux. If you stop too early, the ester remains. Upon water addition, the ester hydrolyzes back to the starting material (OH).

  • Aggressive Hydrolysis: After removing

    
    , when pouring onto ice, ensure the mixture is acidic (
    
    
    
    ) initially and stirred for 30-60 minutes. This breaks down any remaining P-O-C bonds before neutralization.

Mechanistic Visualization

The following diagram illustrates the critical pathway and where side products originate.

ChlorinationPathway Start 3,5-Dihydroxypyridine Inter1 Phosphorodichloridate Intermediate Start->Inter1 + PCl5 / POCl3 (Activation) Inter1->Start Premature Workup (Hydrolysis) Mono 3-Chloro-5-hydroxypyridine (Side Product) Inter1->Mono Incomplete Substitution Product 3,5-Dichloropyridine (Target) Inter1->Product Reflux > 4hrs Cl- Attack Tar Polymeric Tars (Overheating) Inter1->Tar Temp > 120°C Old Reagents Mono->Product + Excess PCl5 + DMF Catalyst

Caption: Reaction pathway showing the critical intermediate. Premature workup reverts the intermediate to the starting material, while overheating leads to tars.

Data Summary: Reagent Optimization

MethodReagentsTemp (

)
YieldPrimary Side ProductRecommendation
Standard

(Neat)
Reflux (

)
40-50%Unreacted SM / MonochlorideNot Recommended (Too weak)
Activated

Reflux (

)
75-85%Tars (if overheated)Preferred Method
Catalytic


60-70%Formylated byproductsUse only if

fails
Base


VariableBlack TarsDifficult workup (removing base)

References

  • Spivey, A. C., & Arseniyadis, S. (2010). Pyridine derivatives. In Science of Synthesis. Thieme Chemistry.

    • Context: Authoritative overview of pyridine halogenation mechanisms and the necessity of for deactiv
  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Elsevier.
  • Faty, R. A., et al. (2020).[3] "

    
     mixture: A robust chlorinating agent".[4][5] Journal of the Indian Chemical Society.[4][5] 
    
    • Context: Reviews the specific efficacy of the mixture for converting difficult hydroxy-heterocycles where alone fails.
  • BenchChem Protocols. (2025). Application Notes for Synthesis of 3,5-Dichloropyridine.

    • Context: Industrial scale-up considerations for chlorination and quenching safety.[3]

Sources

Troubleshooting

Technical Support Center: Purification of 2-chloropyridine-3,5-diol

Topic: Purification of 2-chloropyridine-3,5-diol by Column Chromatography Audience: Researchers, Scientists, and Drug Development Professionals Format: Interactive Troubleshooting Guide & FAQs Introduction: The Chemical...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification of 2-chloropyridine-3,5-diol by Column Chromatography Audience: Researchers, Scientists, and Drug Development Professionals Format: Interactive Troubleshooting Guide & FAQs

Introduction: The Chemical Challenge

Purifying 2-chloropyridine-3,5-diol presents a unique set of challenges due to its amphoteric nature and high polarity . Unlike simple pyridines, the presence of two hydroxyl groups at the 3 and 5 positions creates a molecule that can act as both a hydrogen bond donor and acceptor. The electron-withdrawing chlorine atom at position 2 further modulates the pKa of the ring nitrogen and the hydroxyl groups, often leading to severe "streaking" or irreversible adsorption on standard silica gel [1, 2].

This guide provides a self-validating workflow to overcome these issues, moving from solubility checks to optimized column chromatography.

Phase 1: Method Development & Solubility

Q: My compound is not soluble in Dichloromethane (DCM) or Hexanes. How do I load it onto the column?

A: Do not attempt liquid loading. 2-chloropyridine-3,5-diol is likely sparingly soluble in non-polar solvents. Attempting to load it as a suspension will result in a "crashing out" event at the top of the column, leading to broad, tailing bands and poor separation.

Protocol: Dry Loading (Solid Load)

  • Dissolve: Dissolve your crude mixture in a minimal amount of Methanol (MeOH) or Acetone . If necessary, use a few drops of DMF, but keep it minimal (<1% of total silica mass).

  • Adsorb: Add silica gel to the solution. A ratio of 1:2 (Crude Mass : Silica Mass) is standard.

  • Evaporate: Remove the solvent completely using a rotary evaporator. The result should be a free-flowing powder.

  • Load: Carefully pour this powder on top of your pre-packed column bed and add a layer of sand for protection.

Q: How do I choose the right mobile phase to prevent streaking?

A: Streaking (tailing) is caused by the interaction between the basic pyridine nitrogen and the acidic silanol groups (


) on the silica surface, as well as hydrogen bonding from the hydroxyl groups [3]. You must use a modifier .

The Modifier Screening Protocol: Perform TLC analysis using 10% MeOH in DCM with two different modifiers:

  • Acidic Modifier: Add 1% Acetic Acid (AcOH) . This keeps the phenolic hydroxyls protonated and suppresses ionization.

  • Basic Modifier: Add 1% Triethylamine (TEA) or Ammonium Hydroxide . This blocks the acidic silanol sites on the silica.

Observation: If the spot is tighter with AcOH, the phenolic acidity is the dominant interaction. If TEA works better, the pyridine nitrogen basicity is the culprit. For 2-chloropyridine-3,5-diol, an acidic modifier is often superior due to the electron-withdrawing chlorine reducing the basicity of the nitrogen [4].

Visualization: Optimization Workflow

The following decision tree guides you through the mobile phase selection process to ensure optimal separation.

MobilePhaseOptimization Start Start: Crude 2-chloropyridine-3,5-diol SolubilityCheck Check Solubility in DCM Start->SolubilityCheck Insoluble Insoluble/Poor Solubility SolubilityCheck->Insoluble No TLCScreen TLC Screen (10% MeOH/DCM) SolubilityCheck->TLCScreen Yes (Rare) DryLoad PROTOCOL: Dry Load on Silica (Dissolve in MeOH -> Evaporate) Insoluble->DryLoad DryLoad->TLCScreen Tailing Observation: Severe Tailing? TLCScreen->Tailing ModifierTest Test Modifiers Tailing->ModifierTest Yes AcidPath Add 1% Acetic Acid (Protonates OH groups) ModifierTest->AcidPath BasePath Add 1% Triethylamine (Blocks Silanols) ModifierTest->BasePath Compare Compare Rf & Spot Shape AcidPath->Compare BasePath->Compare SelectSystem Select Best System (e.g., DCM:MeOH:AcOH) Compare->SelectSystem

Caption: Figure 1. Systematic workflow for mobile phase optimization and sample loading. Use this logic to determine the necessity of modifiers.

Phase 2: The Chromatography Run

Standard Operating Procedure (SOP)
ParameterRecommendationRationale
Stationary Phase Silica Gel 60 (40-63 µm)Standard phase; ensure it is neutral or acid-washed if using acid modifier.
Column Dimensions 1:30 to 1:50 (Compound:Silica ratio)High polarity requires higher silica mass to prevent breakthrough.
Flow Rate Slower than standard (e.g., 15-20 mL/min for 40g column)Allows for better equilibration of the modifier with the silica surface.
Gradient Profile Step Gradient : 1. 100% DCM (2 CV) 2. 0-5% MeOH/DCM (5 CV) 3. 5-10% MeOH/DCM (10 CV)Shallow gradients prevent co-elution of impurities with similar polarities.
Modifier 0.5% - 1.0% Acetic Acid (recommended)Maintains protonation state of the diol; prevents peak broadening.

Important: If using Triethylamine (TEA), you must flush the column with the TEA-containing solvent before loading your sample to "deactivate" the silica [5].

Troubleshooting & FAQs

Q: I see two spots on TLC, but they merge into one broad peak on the column. Why?

A: This is a classic symptom of column overloading or mismatched solvent strength .

  • Diagnosis: The concentration of your compound at the head of the column is too high, causing local saturation of the silica.

  • Fix:

    • Switch to Dry Loading (as described above) to distribute the sample evenly.

    • Use a shallower gradient . Instead of jumping from 0% to 5% MeOH, ramp slowly: 0% → 1% → 2% → 3%.

Q: My product is stuck at the baseline even with 10% Methanol.

A: The interaction with silica is too strong.

  • Immediate Action: Increase polarity to 20% MeOH or switch to Ethyl Acetate/MeOH mixtures.

  • Alternative: If the compound is still retained, the silica activity is too high. Consider switching to Reverse Phase (C18) Chromatography . C18 columns use Water/Acetonitrile gradients and are excellent for highly polar, water-soluble compounds like pyridine diols [6].

Q: The recovered product is colored (yellow/brown) but was white before.

A: Pyridine diols, especially 3,5-dihydroxypyridines, are susceptible to oxidation to form quinone-like species when exposed to air and light on active silica [7].

  • Prevention:

    • Minimize time on the column.

    • Wrap the column in aluminum foil to exclude light.

    • Evaporate solvents immediately after collection at low temperature (<40°C).

    • Store the purified product under Nitrogen/Argon.

Alternative Purification Strategies

If silica gel chromatography fails to provide >95% purity, consider these alternatives:

A. Reverse Phase Chromatography (C18)
  • System: Water (0.1% Formic Acid) / Acetonitrile.

  • Benefit: Eliminates silanol interactions; separates based on hydrophobicity. 2-chloropyridine-3,5-diol will elute early but well-resolved from non-polar impurities.

B. Recrystallization
  • Solvent System: Water, Methanol, or a mixture of Methanol/Diethyl Ether .

  • Protocol: Dissolve in hot MeOH, filter while hot to remove silica dust, then slowly add Diethyl Ether until turbidity appears. Cool to 4°C.

References

  • BenchChem. "Technical Support Center: Purification of Crude 1-(Pyridin-2-yl)propane-1,3-diol." BenchChem Technical Guides. Accessed March 2, 2026. Link

  • Teledyne ISCO. "Troubleshooting Flash Chromatography: Peak Tailing and Resolution." Teledyne ISCO Webinars. Accessed March 2, 2026. Link

  • Doss, K.S.G., and Rao, B.S. "Selective adsorption on silica gel from pyridine-alcohol mixtures." Proceedings of the Indian Academy of Sciences - Section A, vol. 4, no. 1, 1936. Link

  • PubChem. "3-Hydroxypyridine: Chemical and Physical Properties." National Library of Medicine.[1] Accessed March 2, 2026. Link

  • Rochester University. "Troubleshooting Flash Chromatography." University of Rochester Chemistry Department. Accessed March 2, 2026. Link

  • Lab-Ex. "Strategies for the Flash Purification of Highly Polar Compounds." Lab-Ex Application Notes. Accessed March 2, 2026. Link

  • ChemicalBook. "2,3-Dihydroxypyridine Properties and Stability." ChemicalBook Database. Accessed March 2, 2026. Link

Sources

Optimization

Technical Support Center: Handling 2-Chloropyridine-3,5-diol Hydrochloride

Welcome to the Technical Support Center for 2-chloropyridine-3,5-diol hydrochloride (Base CAS: 1227573-04-7). This resource is engineered for researchers, analytical scientists, and drug development professionals who fac...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-chloropyridine-3,5-diol hydrochloride (Base CAS: 1227573-04-7). This resource is engineered for researchers, analytical scientists, and drug development professionals who face challenges with the extreme hygroscopicity of this specific pyridine derivative.

Rather than a generic material safety data sheet, this guide provides mechanistic insights, field-proven troubleshooting, and self-validating protocols to ensure the integrity of your synthetic and analytical workflows.

Mechanistic Causality: Why is this Compound so Hygroscopic?

In drug development and organic synthesis, hydrochloride salts are predominantly used to enhance the aqueous solubility of basic active pharmaceutical ingredients (APIs). However, this comes at the cost of physical stability. The extreme hygroscopicity of 2-chloropyridine-3,5-diol hydrochloride is driven by a synergistic combination of structural factors:

  • The Chloride Counterion: The highly electronegative chloride ion acts as a potent hydrogen bond acceptor, actively facilitating hydrogen bonding with atmospheric water molecules[1].

  • The Protonated Pyridinium Nitrogen: The localized positive charge increases the polarity of the crystal lattice, lowering the energy barrier for water adsorption[2].

  • The 3,5-Diol Moieties: The two hydroxyl (-OH) groups act as both hydrogen bond donors and acceptors, creating a highly favorable thermodynamic environment for water ingress into the crystal lattice.

  • Deliquescence Relative Humidity (DRH): When ambient relative humidity (RH) rises above the compound's DRH, the salt absorbs water continuously until it dissolves into a saturated solution droplet—a process known as deliquescence[3].

G A Atmospheric Moisture (Ambient RH > DRH) B 2-Chloropyridine-3,5-diol HCl Crystal Lattice A->B Moisture Exposure C Hydrogen Bonding Network (Cl- Acceptors & OH Donors) B->C Adsorption & Lattice Penetration D Deliquescence (Phase Transition to Liquid) C->D Critical RH Exceeded E Mitigation: Glovebox / Inert Gas Storage D->E Requires Intervention E->B Restores Solid-State Stability

Fig 1: Mechanistic pathway of moisture interaction and structural deliquescence.

Quantitative Data & Physicochemical Profile

To successfully handle this compound, environmental parameters must be strictly controlled. The following tables summarize the critical thresholds and comparative hygroscopicity metrics extrapolated from structurally analogous pyridine hydrochlorides.

Table 1: Physicochemical & Hygroscopic Profile

ParameterEstimated ValueMechanistic Implication
Deliquescence Relative Humidity (DRH) ~15% - 20% at 25°CHighly sensitive. Will form a liquid paste in standard ambient lab conditions (typically 40-60% RH).
Efflorescence Relative Humidity (ERH) < 10% at 25°COnce wet, the compound requires aggressive desiccation (vacuum/heat) to recrystallize[3].
Primary Interaction Sites Cl⁻, Pyridinium N⁺, C3-OH, C5-OHMultiple H-bond sites lead to rapid formation of dihydrate/tetrahydrate intermediate states[1].

Table 2: Storage & Handling Requirements

OperationRequired EnvironmentRecommended Equipment
Long-Term Storage < 5% RH, Inert Gas (Ar/N₂)Sealed amber vial inside a desiccator or glovebox[2].
Weighing / Transfer < 10% RHGlovebag, environmental chamber, or pre-filled reaction vials[4].
Drying (Post-Exposure) Vacuum, 40°C - 60°CVacuum oven with an acid-compatible cold trap.

Frequently Asked Questions & Troubleshooting

Q: My 2-chloropyridine-3,5-diol hydrochloride has turned into a sticky, corrosive paste on the weigh boat. Can I still use it? A: No, not for precise stoichiometric reactions. The mass you are weighing now includes an unknown molar equivalent of water. Furthermore, deliquesced hydrochloride salts create a highly corrosive localized electrolyte that can degrade metal spatulas and alter the compound's purity[3]. You must re-dry the compound to a constant mass before use.

Q: Can I dry the deliquesced salt in a standard benchtop drying oven at 100°C? A: Do not use a standard benchtop oven. Pyridine hydrochlorides can undergo thermal degradation and release toxic, corrosive hydrogen chloride (HCl) gas at elevated temperatures. Drying must be performed in a vacuum oven at a moderate temperature (e.g., 40°C - 60°C) connected to a fume hood exhaust to safely vent acidic vapors[3].

Q: I don't have a glovebox. How can I screen this salt in anhydrous organic reactions? A: If an isolation chamber is unavailable, the most scientifically sound alternative is to use pre-filled reaction vials packaged under an inert atmosphere. You can inject your anhydrous reaction solvents and substrates directly through the septum using a dry syringe, completely bypassing ambient moisture exposure[4].

G Start Handling Error: Sticky/Wet Powder Q1 Is Ambient RH < 15%? Start->Q1 Yes Check Static / Use Anti-static Gun Q1->Yes Yes No Transfer to Glovebox/Glovebag Q1->No No Dry Pre-dry in Vacuum Oven (50°C) No->Dry If sample is already wet

Fig 2: Troubleshooting decision tree for handling hygroscopic weighing errors.

Self-Validating Experimental Protocols

To ensure trustworthiness, protocols involving highly hygroscopic salts must be self-validating. The following workflows incorporate internal checks (gravimetric blanks and Karl Fischer titration) to prove that moisture has not compromised the experiment.

Protocol A: Moisture-Free Gravimetric Transfer

Purpose: To accurately weigh 2-chloropyridine-3,5-diol hydrochloride without atmospheric water skewing the mass.

  • Preparation: Place the sealed reagent bottle, low-static moisture-resistant weighing paper (or Teflon filters), and a sealed transfer vial into a glovebox purged with Argon (RH < 5%).

  • Equilibration: Allow all materials to equilibrate to the glovebox temperature for 30 minutes.

  • Blank Validation: Weigh an empty piece of weighing paper. Leave it exposed in the glovebox for 5 minutes, then re-weigh. Self-Validation Check: The mass change must be < 0.05 mg. If it is higher, the glovebox atmosphere is compromised[3].

  • Transfer: Dispense the required mass of 2-chloropyridine-3,5-diol hydrochloride onto the weighing paper using a ceramic or PTFE-coated spatula (avoid bare metal to prevent corrosion).

  • Sealing: Immediately transfer the powder into the reaction vial and seal it with a PTFE-lined septum cap before removing it from the glovebox.

Protocol B: Anhydrous Reaction Setup with Karl Fischer (KF) Validation

Purpose: To execute a moisture-sensitive reaction and validate the anhydrous nature of the system.

  • Solvent Preparation: Dry the reaction solvent (e.g., DMF, DCM) over activated 3Å molecular sieves for 24 hours.

  • Pre-Reaction KF Check: Extract a 1 mL aliquot of the dried solvent and perform Coulometric Karl Fischer titration. Self-Validation Check: Water content must be < 50 ppm.

  • Closed-System Injection: Using a dry, argon-purged syringe, inject the validated solvent through the septum of the vial containing the pre-weighed 2-chloropyridine-3,5-diol hydrochloride (from Protocol A).

  • Post-Dissolution KF Check (Optional but Recommended): Once the salt is dissolved, extract a 0.5 mL aliquot of the solution and run a second KF titration. This validates that the salt itself did not introduce hidden hydrate water into the reaction mixture.

  • Execution: Proceed with the addition of subsequent reagents via syringe.

References

  • handling hygroscopic properties of hydrochloride salts - Smolecule. Smolecule.com.
  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - Semantic Scholar. Semanticscholar.org.
  • Pyridine hydrochloride | 628-13-7 - Benchchem. Benchchem.com.
  • How do you handle hygroscopic salts? - HepatoChem. Hepatochem.com.

Sources

Troubleshooting

Technical Support Center: Regiocontrol in 2-Chloropyridine-3,5-diol Derivatization

The following guide serves as a technical support resource for researchers working with the 2-chloropyridine-3,5-diol scaffold. It addresses the specific challenge of regioselective O-alkylation while suppressing N-alkyl...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a technical support resource for researchers working with the 2-chloropyridine-3,5-diol scaffold. It addresses the specific challenge of regioselective O-alkylation while suppressing N-alkylation.

Ticket ID: PYR-35-OH-REGIO Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Preventing N-alkylation during the functionalization of 2-chloropyridine-3,5-diol.

Diagnostic & Triage: The Chemistry of the Problem

Before optimizing the protocol, we must understand the "Personality" of your substrate. 2-chloropyridine-3,5-diol presents a competitive nucleophilic landscape.

The Competition: O- vs. N-Nucleophilicity

In 3-hydroxypyridines, the nitrogen atom is not part of an amide/lactam system (unlike 2- or 4-hydroxypyridines). Therefore, it retains basicity and nucleophilic character.

  • The Threat: N-alkylation leads to the formation of a pyridinium salt (quaternization). This is often irreversible and creates a highly polar byproduct that ruins yield and complicates purification.

  • The Substrate Advantage: You are working with 2-chloropyridine-3,5-diol . The chlorine atom at the C2 position is an Electron Withdrawing Group (EWG). Through inductive effects (-I), it significantly reduces the electron density on the adjacent ring nitrogen.

    • Result: Your nitrogen is less nucleophilic than in unsubstituted 3-hydroxypyridine.

  • The Hidden Risk (SNAr): The C2-Cl bond is activated for Nucleophilic Aromatic Substitution (SNAr). If you use strong alkoxide bases (e.g., NaOEt) or harsh conditions, you risk displacing the chlorine rather than alkylating the hydroxyl groups.

Decision Matrix: Pathway Selection

Use the following logic flow to select your experimental condition.

Reaction_Pathway Start Substrate: 2-chloropyridine-3,5-diol Goal Goal: O-Alkylation Start->Goal Q1 Is the Alkylating Agent Primary/Activated (e.g., BnBr, MeI)? Goal->Q1 MethodA Method A: The Cesium Effect (Cs2CO3 / DMF) Q1->MethodA Yes MethodB Method B: Mitsunobu (PPh3 / DIAD) Q1->MethodB No (Secondary Alcohol) Risk1 Risk: N-Alkylation (If Temp > 80°C) MethodA->Risk1 Risk2 Risk: S_NAr at C2 (If Strong Base used) MethodA->Risk2

Figure 1: Decision tree for selecting the optimal alkylation protocol based on electrophile type.

Validated Protocols

Method A: The "Cesium Effect" (Standard Protocol)

Best for: Primary alkyl halides (Alkyl iodides, bromides, benzyl bromides). Mechanism: Cesium carbonate (Cs₂CO₃) is superior to K₂CO₃ or NaH for this transformation. The large cesium cation forms a "loose" ion pair with the phenoxide, enhancing oxygen nucleophilicity without generating the "naked" anion that might encourage SNAr or N-attack.

Step-by-Step Workflow:

  • Dissolution: Dissolve 2-chloropyridine-3,5-diol (1.0 equiv) in anhydrous DMF (0.1 M concentration). Note: DMF is preferred over acetone for solubility, but MeCN is a valid alternative if the product is non-polar.

  • Base Addition: Add Cs₂CO₃ (2.5 equiv) .

    • Why 2.5 equiv? You have two hydroxyl groups. You need stoichiometric base plus a slight excess to ensure complete deprotonation of the phenols, which are acidic (pKa ~8-9).

  • Activation: Stir at Room Temperature (RT) for 15 minutes. The mixture will likely turn yellow/orange as the phenoxide forms.

  • Electrophile Addition: Add the Alkyl Halide (2.2 – 2.5 equiv) dropwise.

  • Reaction: Stir at RT to 50°C .

    • Critical Control Point:Do NOT exceed 60°C initially. Higher temperatures increase the kinetic energy of the system, allowing the nitrogen lone pair (higher activation energy barrier) to compete for the electrophile.

  • Workup: Dilute with EtOAc, wash copiously with water (to remove DMF), then brine. Dry over Na₂SO₄.[1]

Method B: The Mitsunobu Reaction (High Specificity)

Best for: Secondary alcohols or when Method A yields N-alkylated byproducts. Mechanism: The Mitsunobu reaction activates the alcohol (the alkylating agent), not the pyridine. The pyridine acts solely as the nucleophile. Since the P-O bond formation is driven by the acidity of the pronucleophile (the pyridinol), and the O-H bond is significantly more acidic than the N-H (which doesn't exist here) or the N-lone pair, this method is exclusively O-selective.

Step-by-Step Workflow:

  • Setup: Dissolve 2-chloropyridine-3,5-diol (1.0 equiv), Triphenylphosphine (PPh₃, 2.5 equiv), and the Alcohol (R-OH, 2.5 equiv) in anhydrous THF or Toluene.

  • Cooling: Cool the reaction to 0°C.

  • Addition: Add DIAD or DEAD (2.5 equiv) dropwise over 20 minutes.

    • Tip: ADDP (1,1'-(azodicarbonyl)dipiperidine) can be used if a more stable betaine intermediate is required.[2]

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

  • Workup: Concentrate and purify directly via column chromatography. (Triphenylphosphine oxide removal can be difficult; consider using polymer-bound PPh₃ if filtration is preferred).

Troubleshooting & FAQs

Data Table: Common Failure Modes
SymptomProbable CauseCorrective Action
Product is a salt (Water soluble) N-Alkylation occurred. The nitrogen reacted to form a pyridinium cation.Switch to Method B (Mitsunobu) . If using Method A, lower temperature and switch solvent from DMF to Acetonitrile (less polar solvents disfavor charge separation).
Loss of Chlorine (SNAr) Base too strong. Attack at C2 position.STOP using NaH or alkoxides. Use Cs₂CO₃ or K₂CO₃. Ensure the alkyl halide is added after the base has buffered the system.
Mono-alkylation only Steric hindrance / pKa difference. The 3-OH and 5-OH have different reactivities.Increase temperature slightly (max 60°C) or increase equivalents of electrophile to 3.0+. The 3-OH is sterically crowded by the Cl and N.
Low Yield Hygroscopic Base. Carbonates absorb water, killing the reaction.Flame-dry the Cs₂CO₃ or purchase "anhydrous" grade and store in a desiccator. Water solvates the phenoxide, reducing reactivity.
Frequently Asked Questions

Q: Can I use Sodium Hydride (NaH) to speed this up? A: Not recommended. NaH is a strong, small base. While it will deprotonate the phenols rapidly, it creates "naked" anions that are highly aggressive. This increases the risk of displacing the 2-Chloro group (SNAr) or forcing N-alkylation. Stick to Carbonates (Soft/Mild bases).

Q: Which hydroxyl group reacts first? A: Chemically, the 3-OH is more acidic due to the inductive electron-withdrawing effect of the ortho-Chlorine and ortho-Nitrogen. However, it is also more sterically hindered. The 5-OH is less acidic but more accessible. In a "slurry" reaction with Cs₂CO₃, you will typically see a mixture of mono-products if you limit the electrophile. For bis-alkylation, simply drive the reaction to completion with time and excess reagent.

Q: How do I remove the N-alkylated byproduct if it forms? A: The N-alkylated product is a salt (pyridinium). It will be highly polar.

  • Dissolve the crude mixture in a non-polar solvent (Et₂O or Toluene).

  • The O-alkylated product should dissolve.

  • The N-alkylated salt will likely oil out or precipitate.

  • Wash the organic layer with water; the salt will partition into the aqueous phase.

Mechanistic Visualization

The following diagram illustrates the competing pathways and how the 2-Cl substituent aids your goal.

Reaction_Mechanism Substrate 2-Cl-Pyridine-3,5-diol Base Base (Cs2CO3) Substrate->Base Deprotonation Phenoxide Bis-Phenoxide Anion Base->Phenoxide Path_O Path A: O-Attack (Major) (Soft Nucleophile) Phenoxide->Path_O Favored by Cs+ Path_N Path B: N-Attack (Minor) (Hard/Zwitterionic) Phenoxide->Path_N Suppressed by 2-Cl (EWG) Product_O Bis-Ether (Target) Path_O->Product_O Product_N Pyridinium Salt (Waste) Path_N->Product_N

Figure 2: Mechanistic pathway showing the suppression of N-attack via electronic effects and base selection.

References

  • Lee, J. C., Yuk, J. Y., & Cho, S. H. (1995). Facile Synthesis of Alkyl Phenyl Ethers Using Cesium Carbonate.[3][4][5] Synthetic Communications, 25(9), 1367-1370. Link

    • Grounding: Establishes the "Cesium Effect" for efficient O-alkylation over N/C alkyl
  • Pennington, L. D., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery.[6] Bioorganic & Medicinal Chemistry Letters, 23(15), 4404-4410. Link

    • Grounding: Provides NMR techniques to distinguish between the O-alkyl and N-alkyl products (Diagnostic).
  • Tsunoda, T., Yamamiya, Y., & Itô, S. (1995). 1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-BTP); A Versatile Reagent for Mitsunobu Reaction. Tetrahedron Letters, 36(14), 2529-2530. Link

    • Grounding: Validates the Mitsunobu approach for difficult substrates or when high regioselectivity is required.
  • Spitzner, R. (2001). Pyridine-N-oxides and Hydroxypyridines. In: Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 15. Thieme. Link

    • Grounding: General reference for hydroxypyridine reactivity and tautomerism.

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Structural Elucidation of 2-Chloropyridine-3,5-diol: A Comparative Analysis of 1H NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and materials science, the unambiguous structural characterization of novel heterocyclic compounds is paramount. 2...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the unambiguous structural characterization of novel heterocyclic compounds is paramount. 2-Chloropyridine-3,5-diol, a substituted pyridine, presents a unique analytical challenge due to the electronic interplay of its chloro and hydroxyl substituents. This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2-chloropyridine-3,5-diol, offering a predictive interpretation grounded in the principles of NMR spectroscopy and data from analogous compounds. Furthermore, we will objectively compare the utility of 1H NMR with other common analytical techniques and provide a detailed, field-proven protocol for acquiring high-quality spectral data.

The Predicted 1H NMR Spectrum of 2-Chloropyridine-3,5-diol: A Symphony of Electronic Effects

Expected Chemical Shifts and Multiplicities:

The 1H NMR spectrum of 2-chloropyridine-3,5-diol is expected to exhibit two distinct signals in the aromatic region, corresponding to the protons at the C4 and C6 positions.

  • H4 Proton: This proton is situated between two electron-donating hydroxyl groups. This significant shielding effect will cause its signal to appear at a relatively upfield chemical shift for a pyridine proton, likely in the range of δ 6.5-7.0 ppm . The signal for the H4 proton is expected to be a doublet , resulting from coupling to the H6 proton.

  • H6 Proton: The H6 proton is adjacent to the electron-withdrawing nitrogen atom and meta to the chlorine atom. This environment will lead to a more downfield chemical shift compared to the H4 proton, anticipated in the region of δ 7.5-8.0 ppm . This signal should also appear as a doublet due to coupling with the H4 proton.

  • Hydroxyl Protons (OH): The chemical shift of the two hydroxyl protons is highly dependent on the solvent, concentration, and temperature. These protons are often broad and may appear over a wide range, typically from δ 5.0-10.0 ppm . In many cases, they can be exchanged with deuterium by adding a drop of D₂O to the NMR tube, leading to the disappearance of their signals, a useful technique for peak assignment.

Predicted Coupling Constants:

The coupling constant (J-coupling) between the H4 and H6 protons is a through-bond interaction that provides valuable structural information. For protons in a meta-relationship on a pyridine ring, the coupling constant (⁴JHH) is typically small, in the range of 1-3 Hz .[1]

A Visual Representation of the Predicted Spectrum:

G cluster_spectrum Predicted 1H NMR Spectrum of 2-Chloropyridine-3,5-diol Spectrum H4 H4 (doublet) δ 6.5-7.0 ppm J = 1-3 Hz H6 H6 (doublet) δ 7.5-8.0 ppm J = 1-3 Hz OH OH (broad) δ 5.0-10.0 ppm

Caption: Predicted 1H NMR signals for 2-chloropyridine-3,5-diol.

Comparative Analysis: 1H NMR vs. Alternative Analytical Techniques

While 1H NMR is a powerful tool for structural elucidation, a comprehensive characterization often involves a multi-technique approach. Here, we compare the utility of 1H NMR with other common analytical methods for the analysis of 2-chloropyridine-3,5-diol.

Analytical Technique Information Provided Strengths for 2-Chloropyridine-3,5-diol Limitations
1H NMR Spectroscopy Precise information on the number, connectivity, and chemical environment of protons.[3]Provides unambiguous information about the substitution pattern on the pyridine ring. Allows for the determination of purity.Does not directly provide information about the carbon skeleton or molecular weight.
Infrared (IR) Spectroscopy Information about the functional groups present in a molecule based on their vibrational frequencies.[4]Can confirm the presence of O-H (hydroxyl) and C=C/C=N (aromatic ring) bonds.Provides limited information on the overall molecular structure and connectivity.
Mass Spectrometry (MS) Provides the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of the molecular weight and formula.[5]Confirms the molecular weight and can provide fragmentation patterns that support the proposed structure.Does not provide detailed information about the connectivity of atoms. Isomers can be difficult to distinguish.
¹³C NMR Spectroscopy Information about the number and chemical environment of carbon atoms.Complements 1H NMR by providing data on the carbon backbone. The number of signals confirms the number of unique carbon atoms.Lower sensitivity than 1H NMR, requiring more sample or longer acquisition times.[1]

Synergistic Power:

The most robust structural confirmation is achieved by combining these techniques. For instance, mass spectrometry can confirm the molecular formula, IR spectroscopy can identify the key functional groups, and 1H and ¹³C NMR spectroscopy can then be used to piece together the precise atomic connectivity and stereochemistry.

Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum

The following is a detailed, step-by-step methodology for acquiring a high-quality 1H NMR spectrum of 2-chloropyridine-3,5-diol. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

I. Sample Preparation:

The quality of the NMR spectrum is highly dependent on proper sample preparation.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of 2-chloropyridine-3,5-diol.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for polar compounds like diols.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

II. NMR Data Acquisition:

This protocol outlines the basic steps for acquiring a standard 1D 1H NMR spectrum.[6][7]

G Start Start Sample_Insertion Insert Sample into Magnet Start->Sample_Insertion Locking Lock on Deuterium Signal Sample_Insertion->Locking Tuning_Matching Tune and Match Probe Locking->Tuning_Matching Shimming Shim Magnetic Field Tuning_Matching->Shimming Setup_Experiment Set Up 1H Experiment Parameters Shimming->Setup_Experiment Acquisition Acquire FID Setup_Experiment->Acquisition Processing Process Data (FT, Phasing, Baseline Correction) Acquisition->Processing End End Processing->End

Caption: Workflow for 1H NMR data acquisition.

  • Instrument Setup: Ensure the NMR spectrometer is properly tuned and calibrated.

  • Sample Insertion: Carefully insert the prepared NMR tube into the spinner turbine and place it in the magnet.

  • Locking: The spectrometer will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.[8]

  • Tuning and Matching: The probe must be tuned to the correct frequency for the ¹H nucleus to ensure optimal signal transmission and detection.[9]

  • Shimming: The magnetic field homogeneity is optimized through a process called shimming to obtain sharp, well-resolved peaks.[6]

  • Experiment Setup: Set the parameters for the 1D ¹H experiment, including the number of scans (typically 8 or 16 for a sample of this concentration), spectral width, and relaxation delay.

  • Acquisition: Start the acquisition to collect the Free Induction Decay (FID) signal.

  • Data Processing: The FID is converted into a spectrum via a Fourier Transform (FT). The spectrum is then phased and baseline corrected to produce the final, interpretable data.

Conclusion

The structural elucidation of 2-chloropyridine-3,5-diol serves as an excellent case study in the application of modern analytical techniques. While a direct experimental spectrum is not presented here, a thorough understanding of NMR principles and the analysis of related structures allows for a robust prediction of its 1H NMR spectrum. The characteristic signals of the H4 and H6 protons, along with the labile hydroxyl protons, provide a unique spectral fingerprint. When used in conjunction with other analytical methods such as IR and mass spectrometry, 1H NMR spectroscopy provides an unparalleled level of detail, enabling researchers to confidently confirm the structure of this and other novel chemical entities.

References

  • University of California, Davis. NMR Sample Preparation. [Link]

  • Mesbah Energy Company. (2021, April 18). Basics of NMR Sample preparation and analysis of NMR analysis data. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Abraham, R. J., Fisher, J., & Loftus, P. (1988). Introduction to NMR Spectroscopy. Wiley.
  • Hornak, J. P. Sample Preparation. In The Basics of NMR. [Link]

  • JEOL Ltd. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]

  • Imaios. Magnetic Resonance Spectroscopy: Chemical shift j-coupling. In e-MRI. [Link]

  • Slideshare. (2021, November 28). Interpretation of organic compounds by IR, NMR and Mass Spectrometry. [Link]

  • University of Colorado Boulder, Department of Chemistry. Coupling in 1H NMR spectra. In Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy - Theory. [Link]

  • ACS Publications. (2022, August 19). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. [Link]

  • ResearchGate. (2025, October 31). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. [Link]

  • UniversalClass. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. [Link]

  • Weizmann Institute of Science. Measuring 1H NMR Spectra. [Link]

  • UniversalClass. Characterisation of Organic Compounds I: Mass Spectrometry and UV-Vis Spectroscopy. [Link]

  • Notre Dame University. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]

  • Georgia Gwinnett College. Standard Operating Procedure H-NMR. [Link]

  • Weizmann Institute of Science. Stepbystep procedure for NMR data acquisition. [Link]

Sources

Comparative

A Comparative Guide to the 13C NMR Chemical Shifts of 2-chloropyridine-3,5-diol

This guide provides a detailed comparative analysis of the ¹³C NMR chemical shifts for 2-chloropyridine-3,5-diol. In the absence of direct experimental spectra in publicly available literature, this guide leverages predi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparative analysis of the ¹³C NMR chemical shifts for 2-chloropyridine-3,5-diol. In the absence of direct experimental spectra in publicly available literature, this guide leverages predictive computational models and compares the resulting data with experimentally determined values for structurally related compounds. This approach allows for a robust understanding of the electronic environment of the carbon nuclei within the target molecule.

This technical guide is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and characterization of novel heterocyclic compounds.

Introduction: The Challenge of Characterizing Substituted Pyridines

The pyridine ring is a fundamental scaffold in a vast array of pharmaceuticals and functional materials. The introduction of substituents dramatically alters the electronic distribution within the ring, leading to significant changes in the ¹³C NMR chemical shifts. Understanding these substituent effects is paramount for the unambiguous structural assignment of novel pyridine derivatives like 2-chloropyridine-3,5-diol.

This guide will first present the predicted ¹³C NMR chemical shifts for 2-chloropyridine-3,5-diol and the related 3,5-pyridinediol. Subsequently, a comparative analysis will be undertaken using experimental data from pyridine, 2-chloropyridine, 2-chloro-3-hydroxypyridine, and 2-chloro-5-hydroxypyridine to rationalize the predicted values.

Predicted and Experimental ¹³C NMR Data

The following table summarizes the predicted ¹³C NMR chemical shifts for 2-chloropyridine-3,5-diol and 3,5-pyridinediol, alongside the experimental data for key reference compounds.

CompoundC2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)C6 (ppm)Data Source
2-chloropyridine-3,5-diol ~155.8~148.2~118.9~148.2~140.1Predicted
3,5-pyridinediol ~141.5~155.0~110.7~155.0~141.5Predicted
Pyridine 150.6124.5136.4124.5150.6Experimental
2-chloropyridine 152.9124.9139.7123.3149.9Experimental[1]
2-chloro-3-hydroxypyridine 145.9148.8122.9128.4140.8Experimental[2]
2-chloro-5-hydroxypyridine 148.7124.5130.9138.4141.7Experimental

Note: Predicted values were obtained using a consensus from online NMR prediction tools. Experimental values are from publicly available spectral databases.

Comparative Analysis of Substituent Effects

The predicted chemical shifts for 2-chloropyridine-3,5-diol can be understood by dissecting the individual and combined effects of the chloro and hydroxyl substituents on the pyridine ring.

The Parent Pyridine Ring

In unsubstituted pyridine, the C2/C6 and C3/C5 carbons are equivalent due to symmetry. The carbons adjacent to the electronegative nitrogen (C2 and C6) are deshielded and resonate at a lower field (150.6 ppm) compared to the C3/C5 carbons (124.5 ppm) and the C4 carbon (136.4 ppm).

Effect of the 2-Chloro Substituent

Introducing a chlorine atom at the C2 position breaks the symmetry of the ring. The most significant effect is on the ipso-carbon (C2), which is deshielded to 152.9 ppm[1]. The electronic influence of the chlorine atom is also observed at the other ring positions, with C4 being deshielded and C3, C5, and C6 showing smaller changes.

Effect of the Hydroxyl Groups

The hydroxyl group is a strong electron-donating group through resonance and electron-withdrawing through induction. When placed on the pyridine ring, its effect is position-dependent. In the predicted spectrum of 3,5-pyridinediol, the hydroxyl groups at C3 and C5 cause a significant upfield shift of the C4 carbon to ~110.7 ppm and a downfield shift of the C3/C5 carbons to ~155.0 ppm.

Combined Effects in 2-chloropyridine-3,5-diol

In 2-chloropyridine-3,5-diol, we observe the interplay of all three substituents.

  • C2: The presence of the electron-withdrawing chlorine atom and the proximity to the nitrogen atom are expected to keep this carbon at a low field, predicted around 155.8 ppm.

  • C3 and C5: These carbons are directly attached to the electron-donating hydroxyl groups, leading to a significant downfield shift to a predicted value of ~148.2 ppm.

  • C4: This carbon experiences the electron-donating effects of both hydroxyl groups, resulting in a substantial upfield shift to a predicted ~118.9 ppm.

  • C6: This carbon is ortho to a hydroxyl group and para to the other, and also adjacent to the nitrogen, leading to a predicted downfield shift to ~140.1 ppm.

The experimental data for 2-chloro-3-hydroxypyridine and 2-chloro-5-hydroxypyridine support these trends. For instance, in 2-chloro-3-hydroxypyridine, the C3 carbon bearing the hydroxyl group is significantly deshielded to 148.8 ppm[2].

Experimental Protocol: Acquiring ¹³C NMR Spectra

The following provides a general workflow for obtaining a high-quality ¹³C NMR spectrum of a substituted pyridine derivative.

Caption: General workflow for acquiring a ¹³C NMR spectrum.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of the solid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and its chemical stability.

  • NMR Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Tune and match the ¹³C probe to the correct frequency.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Set up a standard proton-decoupled ¹³C NMR experiment.

    • Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Perform phase correction to ensure all peaks are in the absorptive mode.

    • Apply baseline correction to obtain a flat baseline.

  • Spectral Analysis:

    • Reference the spectrum using the solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks (note: ¹³C peak integrals are not always quantitative under standard conditions).

    • Assign the peaks to the corresponding carbon atoms in the molecule based on chemical shifts and, if available, 2D NMR data (e.g., HSQC, HMBC).

Logical Relationships in Substituent Effects

The following diagram illustrates the key electronic effects influencing the ¹³C NMR chemical shifts in substituted pyridines.

substituent_effects substituent Substituent (e.g., -Cl, -OH) inductive Inductive Effect substituent->inductive -I (e.g., Cl, OH) resonance Resonance Effect substituent->resonance +M (e.g., OH) -M (e.g., NO2) deshielding Deshielding (Downfield Shift) inductive->deshielding resonance->deshielding Electron Withdrawing shielding Shielding (Upfield Shift) resonance->shielding Electron Donating

Caption: Influence of substituent electronic effects on NMR chemical shifts.

Conclusion

References

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Chloropyridine-3,5-diol

In the landscape of drug development and chemical research, the precise structural elucidation of novel compounds is paramount. 2-Chloropyridine-3,5-diol, a substituted pyridine, presents a unique analytical challenge. W...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development and chemical research, the precise structural elucidation of novel compounds is paramount. 2-Chloropyridine-3,5-diol, a substituted pyridine, presents a unique analytical challenge. While direct experimental mass spectral data for this specific compound is not widely published, this guide provides a predictive and comparative analysis of its likely fragmentation patterns under various mass spectrometry conditions. By leveraging established principles of mass spectrometry and data from structurally similar molecules, we can construct a robust analytical framework for researchers.

This guide will delve into the predicted fragmentation pathways of 2-chloropyridine-3,5-diol, compare the utility of different ionization techniques, and propose a comprehensive experimental workflow for its definitive analysis.

Predicted Fragmentation Pattern of 2-Chloropyridine-3,5-diol

The fragmentation of an organic molecule in a mass spectrometer is a "molecular fingerprint" that provides invaluable structural information.[1] For 2-chloropyridine-3,5-diol, we can anticipate several key fragmentation pathways based on its functional groups: a pyridine ring, a chlorine atom, and two hydroxyl groups.

A crucial initial observation in the mass spectrum of a chlorine-containing compound is the isotopic pattern of the molecular ion. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio of natural abundance.[2][3] This results in a characteristic M+ and M+2 peak pattern with a 3:1 intensity ratio, confirming the presence of one chlorine atom in the molecule and its fragments.[1][2]

Under electron ionization (EI), a hard ionization technique that induces extensive fragmentation, the following pathways are predicted:

  • Loss of a Chlorine Radical: A common fragmentation for halogenated aromatic compounds is the cleavage of the carbon-halogen bond.[4] For 2-chloropyridine-3,5-diol, this would result in the loss of a chlorine radical (•Cl) to form a pyridinediol radical cation.

  • Loss of a Hydroxyl Radical: The hydroxyl groups can be lost as a radical (•OH), leading to the formation of a chloropyridinol cation. The loss of water (H₂O) from the molecular ion is also a possibility, especially in the presence of two hydroxyl groups.[5] Aromatic α-hydroxy compounds, in some cases, can directly lose a hydroxyl group to form M-OH+ ions.[6]

  • Ring Cleavage: The stable aromatic pyridine ring is less prone to cleavage than aliphatic chains. However, high-energy ionization can induce ring fragmentation, leading to smaller charged species. The fragmentation of the pyridine ring can be complex, but characteristic losses of molecules like HCN are often observed.

  • Formation of Pyridinium Ion: A common fragment in the mass spectra of substituted pyridines is the pyridinium ion (m/z 78), which can be a structurally diagnostic fragment.[7]

The following table summarizes the predicted key fragments and their corresponding mass-to-charge ratios (m/z) for the ³⁵Cl isotope.

Predicted Fragment IonNeutral LossPredicted m/z (for ³⁵Cl)
[M]+• (Molecular Ion)-145
[M-Cl]+•Cl110
[M-OH]+•OH128
[M-H₂O]+•H₂O127
[M-CO-H]+CO, H•116
[C₅H₄N]+ (Pyridinium)C₂H₂O₂Cl•78

Comparison of Analytical Approaches: GC-MS vs. LC-MS

The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is critical and depends on the analyte's properties and the research objective.[8]

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[9] For 2-chloropyridine-3,5-diol, direct analysis by GC-MS might be challenging due to the polar hydroxyl groups, which can lead to poor peak shape and thermal degradation in the injector or column.

  • Derivatization: To overcome these issues, derivatization is often employed. Silylation, for example, replaces the active hydrogens of the hydroxyl groups with less polar trimethylsilyl (TMS) groups, increasing volatility and thermal stability.[10] This approach has been successfully used for the analysis of other hydroxy metabolites.[10]

  • Ionization: GC is typically coupled with Electron Ionization (EI), which provides detailed and reproducible fragmentation patterns useful for structural elucidation and library matching.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is well-suited for the analysis of polar, non-volatile, and thermally labile compounds, making it a strong candidate for the direct analysis of 2-chloropyridine-3,5-diol.[11]

  • Ionization: LC systems are commonly interfaced with soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[11]

    • ESI: This technique is ideal for polar molecules and typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation. This is advantageous for determining the molecular weight. Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation and obtain structural information.[12]

    • APCI: APCI is suitable for less polar molecules and can also provide molecular weight information with some in-source fragmentation.

Comparative Summary:

FeatureGC-MSLC-MS
Analyte Volatility Requires volatile and thermally stable compounds (derivatization may be needed)Suitable for non-volatile and thermally labile compounds
Ionization Hard ionization (EI), extensive fragmentationSoft ionization (ESI, APCI), minimal fragmentation
Information Obtained Detailed structural information from fragmentation patternsPrimarily molecular weight information (structural data from MS/MS)
Sample Preparation May require derivatizationOften requires simpler sample preparation

Proposed Experimental Workflow

To definitively characterize the fragmentation pattern of 2-chloropyridine-3,5-diol, a systematic experimental approach is recommended.

Proposed experimental workflow for fragmentation analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve a pure standard of 2-chloropyridine-3,5-diol in a suitable solvent (e.g., methanol, acetonitrile).

    • For GC-MS analysis, a derivatization step using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is recommended.[10]

  • GC-MS Analysis:

    • Instrument: A gas chromatograph coupled to a mass spectrometer with an EI source.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injection: Splitless injection to maximize sensitivity.

    • Oven Program: A temperature gradient starting from a low temperature (e.g., 60°C) and ramping up to a high temperature (e.g., 280°C) to ensure good separation.

    • MS Parameters: Scan range of m/z 40-400, electron energy of 70 eV.

  • LC-MS/MS Analysis:

    • Instrument: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) with an ESI source.

    • Column: A reversed-phase C18 column.

    • Mobile Phase: A gradient of water and acetonitrile with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.

    • MS Parameters:

      • Full Scan (MS1): Acquire data over a mass range of m/z 50-500 to identify the protonated or deprotonated molecular ion.

      • Product Ion Scan (MS/MS): Select the molecular ion as the precursor and apply collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis and Interpretation:

    • GC-MS Data: Analyze the resulting mass spectrum to identify the molecular ion and key fragment ions. The characteristic 3:1 isotopic pattern for chlorine should be present in the molecular ion and any chlorine-containing fragments.[2]

    • LC-MS/MS Data: Analyze the MS/MS spectrum to identify the product ions formed from the fragmentation of the precursor ion. This provides direct evidence of the fragmentation pathways.

By combining the data from both GC-MS and LC-MS/MS, a comprehensive and validated fragmentation pattern for 2-chloropyridine-3,5-diol can be established. This information is crucial for the development of quantitative analytical methods and for the identification of this compound in complex matrices.

References

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  • Organic Compounds Containing Halogen
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  • Mass Spectrometry - Fragmentation P
  • Formation of M-OH+ for α-Hydroxy-3,6-Diene Compounds in APCI-TOF MS. Journal of Chinese Mass Spectrometry Society.
  • Ion fragmentation of small molecules in mass spectrometry. SlideShare.
  • Bioequivalence Study and Pharmacokinetic Evaluation of a Dihydropyridine Calcium Channel Blocker by LC-MS Method in Human. Scholars Research Library.
  • A Mini Guide LC-MS and GC-MS Techniques: A Tool for Phytoconstituents Evalu
  • GC-MS analysis of bioactive compounds from the whole plant ethanolic extract of Evolvulus alsinoides (L.) L. PMC.

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Comparative

A Comparative Guide to the FTIR Spectroscopy of 2-Chloro-3,5-Dihydroxypyridine for Pharmaceutical Research

For researchers and professionals in drug development, the precise characterization of molecular structures is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone analytical technique, offer...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise characterization of molecular structures is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone analytical technique, offering a rapid and non-destructive method to elucidate the functional groups and overall architecture of a molecule. This guide provides an in-depth analysis of the FTIR characteristic peaks of 2-chloro-3,5-dihydroxypyridine, a substituted pyridine derivative of interest in medicinal chemistry. Through a comparative approach, we will explore how the interplay of its chloro, hydroxyl, and pyridine ring functionalities is reflected in its vibrational spectrum, offering a framework for its unambiguous identification and differentiation from related compounds.

The Significance of Vibrational Fingerprints in Substituted Pyridines

The pyridine ring, a fundamental scaffold in numerous pharmaceuticals, exhibits a set of characteristic vibrational modes. However, the substitution of different functional groups onto this ring introduces significant and informative shifts in the observed FTIR absorption bands. These shifts, arising from changes in mass, bond strength, and electronic distribution, create a unique "vibrational fingerprint" for each substituted pyridine. By understanding these correlations, scientists can confirm the identity of a synthesized compound, assess its purity, and gain insights into its molecular interactions.

In the case of 2-chloro-3,5-dihydroxypyridine, the presence of an electron-withdrawing chlorine atom and two electron-donating hydroxyl groups on the pyridine ring leads to a complex and distinct infrared spectrum. This guide will dissect these spectral features, providing the necessary data and interpretation for confident analysis.

Comparative Analysis of FTIR Spectra: 2-Chloro-3,5-Dihydroxypyridine and its Analogs

The following table summarizes the key experimental FTIR absorption bands for 2-chloro-3,5-dihydroxypyridine and compares them with other relevant substituted pyridines. This comparative data is essential for understanding the specific influence of each substituent on the vibrational modes of the pyridine ring.

Vibrational Mode 2-Chloro-3,5-Dihydroxypyridine (cm⁻¹) [1]2-Amino-5-Chloropyridine (cm⁻¹) [2][3]2-Chloro-6-Methylpyridine (cm⁻¹) [4]General Pyridine Derivatives (cm⁻¹) [5][6][7][8]Interpretation
O-H Stretching3430, 3227--3500-3200 (if present)The broad bands are characteristic of intermolecular hydrogen bonding between the hydroxyl groups.
N-H Stretching-3425, 3320-3500-3300 (if present)Asymmetric and symmetric stretching of the amino group.
C-H Stretching (aromatic)3111, 31033113-3075~30603100-3000Stretching vibrations of the C-H bonds on the pyridine ring.
C=C/C=N Ring Stretching1620, 1580, 1470, 14301615, 1570, 1480, 14401585, 1565, 1455, 14201600-1400These are characteristic pyridine ring vibrations. Their positions are sensitive to the nature and position of substituents.
C-O Stretching1280--1300-1200 (if present)Stretching of the carbon-oxygen bond of the hydroxyl groups.
O-H Bending1380--1400-1300 (if present)In-plane bending of the hydroxyl groups.
C-Cl Stretching787~830~780850-550The position of the C-Cl stretch can vary depending on the electronic environment.
Ring Breathing Mode950~990~9951000-990A characteristic in-plane ring deformation, sensitive to substitution.
C-H Out-of-Plane Bending850, 820~840~830900-690These bands are indicative of the substitution pattern on the aromatic ring.

Experimental Protocol for FTIR Analysis of Pyridine Derivatives

To ensure the acquisition of high-quality and reproducible FTIR data, the following protocol is recommended:

Instrumentation:

  • A Fourier-Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector.

  • The sample compartment should be purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

Sample Preparation (KBr Pellet Method):

  • Grind 1-2 mg of the 2-chloro-3,5-dihydroxypyridine sample with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

  • Ensure a homogenous mixture is obtained.

  • Transfer the mixture to a pellet-forming die.

  • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32-64 scans are typically co-added to improve the signal-to-noise ratio.

  • Background Spectrum: A background spectrum of the empty sample compartment (or a pure KBr pellet) must be collected before scanning the sample.

Data Processing:

  • The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Baseline correction and smoothing may be applied if necessary.

Visualizing the Molecular Structure and Key Vibrational Modes

To better understand the relationship between the molecular structure and the FTIR spectrum, the following diagrams are provided.

Caption: Molecular structure of 2-chloro-3,5-dihydroxypyridine.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample 2-Chloro-3,5-dihydroxypyridine Grind Grind & Mix Sample->Grind KBr Dry KBr Powder KBr->Grind Press Press into Pellet Grind->Press FTIR FTIR Spectrometer Press->FTIR Background Collect Background Scan Scan Sample Background->Scan Process Ratio & Correct Scan->Process Spectrum Final IR Spectrum Process->Spectrum Interpret Interpret Peaks Spectrum->Interpret

Caption: Experimental workflow for FTIR analysis.

Conclusion

The FTIR spectrum of 2-chloro-3,5-dihydroxypyridine is rich with information, providing a clear and distinct fingerprint for its identification. The characteristic broad O-H stretching bands, the aromatic C-H stretches, the complex pattern of ring stretching vibrations, and the C-Cl stretching mode all contribute to its unique spectral signature. By comparing this spectrum with those of other substituted pyridines, researchers can confidently confirm the presence of the desired functional groups and the overall molecular structure. This guide serves as a valuable resource for scientists and professionals in drug development, enabling the effective application of FTIR spectroscopy for the characterization of this and related pharmaceutical compounds.

References

  • Gill, N. S., & Green, J. H. S. (1966). The infrared spectra of complexes of transition metal halides with substituted pyridines. Australian Journal of Chemistry, 19(12), 2197-2211.
  • Clark, R. J. H., & Williams, C. S. (1965). Infrared Spectral Study of Metal-Pyridine, -Substituted Pyridine, and -Quinoline Complexes in the 667-150 Cm-1 Region. Inorganic Chemistry, 4(3), 350-357.
  • Long, D. A., & George, W. O. (1963). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry, 41(12), 2979-2990.
  • Chen, Y., et al. (2018). The impact on the ring related vibrational frequencies of pyridine of hydrogen bonds with haloforms – a topology perspective. Physical Chemistry Chemical Physics, 20(4), 2439-2449.
  • Shindo, H. (1960). Studies on the Infrared Spectra of Heterocyclic Compounds. V. Infrared Spectra of Substituted Pyridine 1-Oxides. Chemical and Pharmaceutical Bulletin, 8(1), 33-41.
  • Prasad, M. V. S., et al. (2006). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 64(3), 586-594.
  • Broomhead, J. A., & Dwyer, M. (1977). mer-Trichloro(dimethylformamide)(1,10-phenanthroline)chromium(III). Australian Journal of Chemistry, 30(6), 1389-1392.
  • Prasad, M. V. S., et al. (2006). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 64(3), 586-594.
  • Yadav, B. S., et al. (2006). Ftir Spectrum of 2-Chloro-6-Methyl Pyridine. Oriental Journal of Chemistry, 22(1), 165-168.
  • Pongor, G., et al. (1984). Azines: vibrational force field and intensities for pyridine. The Journal of Physical Chemistry, 88(14), 3089-3095.
  • Vymětal, J., & Hejda, Z. (1978). Correlation of some infrared spectra regions with the structure of a substituted pyridine ring system.
  • Naik, J. L., et al. (2020). Normal Coordinate Analysis and Vibrational Analysis of Pyridine-Dicarboxylic Acids.
  • Lunday, D. R., et al. (2022). Raman Spectroscopic and Quantum Chemical Investigation of the Pyridine-Borane Complex and the Effects of Dative Bonding on the Normal Modes of Pyridine. ACS Omega, 7(15), 13083-13093.
  • Yadav, R. S., et al. (2008). FTIR and laser Raman spectra of 2-hydroxy-5 - methyl-3-nitro pyridine. Indian Journal of Pure & Applied Physics, 46, 979-983.
  • Zhu, X. M., et al. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10341-10344.
  • CET Scientific Services Pte Ltd. (n.d.). Pyridine FTIR Spectroscopy. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). 2-Chloro-3-nitropyridine. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from [Link]

  • Yadav, B. S., et al. (2006). FTIR absorption spectra and thermodynamic functions of 5-chloro-2,3-dihydroxy pyridine. Indian Journal of Physics, 80(1), 61-65.
  • Wang, Y., et al. (2025). Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. Polymers, 17(11), 2268.
  • Van den Bergh, A., et al. (2023). Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release. Pharmaceutics, 15(6), 1718.

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Validation

A Comparative Guide to the Reactivity of 2-Chloropyridine-3,5-diol vs. 3,5-Dihydroxypyridine

For Researchers, Scientists, and Drug Development Professionals Introduction: Two Pyridine Scaffolds, Two Distinct Chemical Personalities In the landscape of medicinal chemistry and materials science, substituted pyridin...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Two Pyridine Scaffolds, Two Distinct Chemical Personalities

In the landscape of medicinal chemistry and materials science, substituted pyridines are foundational building blocks. Their utility stems from the pyridine ring's unique electronic properties and its capacity for diverse functionalization. This guide provides a head-to-head comparison of two such scaffolds: 2-chloropyridine-3,5-diol and 3,5-dihydroxypyridine.

While structurally similar, the presence of a single chlorine atom at the C2 position dramatically alters the reactivity profile, creating two distinct synthons with complementary applications. 3,5-dihydroxypyridine serves as an electron-rich, nucleophilic core, primed for electrophilic substitution and derivatization at its hydroxyl groups. In contrast, 2-chloropyridine-3,5-diol introduces an electrophilic center at C2, making it an ideal substrate for nucleophilic aromatic substitution (SNAr), while retaining the functionalities of the diol.

This guide will dissect these differences, providing experimental context and mechanistic insights to inform synthetic strategy and reaction design.

Pillar 1: The Decisive Role of the 2-Chloro Substituent in Nucleophilic Aromatic Substitution (SNAr)

The most profound difference in reactivity between these two molecules lies in their susceptibility to nucleophilic attack. The pyridine ring is inherently electron-deficient, but the presence of a good leaving group at an activated position is essential for SNAr reactions.

2-Chloropyridine-3,5-diol: Primed for Nucleophilic Attack

The 2-chloropyridine moiety is highly activated for nucleophilic aromatic substitution. This heightened reactivity is due to two key factors:

  • Activation by the Ring Nitrogen: The nitrogen atom is the most electronegative atom in the ring, inductively withdrawing electron density. This effect is most pronounced at the ortho (C2, C6) and para (C4) positions.[1]

  • Stabilization of the Intermediate: The rate-determining step in an SNAr reaction is the formation of a negatively charged intermediate known as a Meisenheimer complex.[2][3] When attack occurs at the C2 position, the negative charge can be delocalized onto the electronegative ring nitrogen, providing significant resonance stabilization. This is not possible when attack occurs at the C3 or C5 positions.[1]

The chlorine atom serves as an excellent leaving group, allowing for its displacement by a wide range of nucleophiles (amines, alkoxides, thiols, etc.).[4][5]

3,5-Dihydroxypyridine: Inert to Nucleophilic Attack

Conversely, 3,5-dihydroxypyridine lacks a suitable leaving group. The hydroxyl groups and hydrogen atoms are poor leaving groups and will not be displaced by nucleophiles under typical SNAr conditions. Therefore, this molecule is effectively unreactive in this context.

Comparative Data: Nucleophilic Aromatic Substitution
Feature2-Chloropyridine-3,5-diol3,5-DihydroxypyridineRationale
Reactivity HighInertPresence of a good leaving group (Cl) at an activated position (C2).[1][2]
Reaction Type Nucleophilic Aromatic Substitution (SNAr)No ReactionNo viable leaving group.
Typical Nucleophiles Amines, Alkoxides, ThiolsN/A
Product 2-substituted-pyridine-3,5-diolN/A
Visualizing the SNAr Mechanism

The diagram below illustrates the stepwise addition-elimination mechanism for the reaction of 2-chloropyridine-3,5-diol with a generic nucleophile (Nu⁻).

Caption: SNAr mechanism on 2-chloropyridine-3,5-diol.

Experimental Protocol: General Procedure for SNAr with an Amine

This protocol is a representative procedure for the substitution of the C2-chloro group with an amine nucleophile.

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloropyridine-3,5-diol (1.0 eq.).

  • Reagent Addition: Add the desired amine nucleophile (1.1–1.5 eq.) and a suitable base such as K₂CO₃ or Et₃N (2.0 eq.).

  • Solvent: Add a polar aprotic solvent such as DMF, DMSO, or NMP to achieve a concentration of 0.1–0.5 M.

  • Reaction: Heat the mixture to 80–120 °C. The causality for heating is to provide the necessary activation energy for the nucleophile to attack the aromatic ring and overcome the energy barrier of forming the Meisenheimer complex.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). The aqueous wash removes the inorganic base and polar solvent.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Pillar 2: Contrasting Fates in Electrophilic Aromatic Substitution (EAS)

While the chloro-substituent dictates reactivity towards nucleophiles, the powerful electron-donating hydroxyl groups govern the reactivity towards electrophiles.

3,5-Dihydroxypyridine: A Highly Activated System

The two hydroxyl groups are strong activating groups for electrophilic aromatic substitution due to their ability to donate electron density into the ring via resonance (+R effect).[6] They direct incoming electrophiles to the positions ortho and para to themselves. In this case, the C2, C4, and C6 positions are all activated, making 3,5-dihydroxypyridine highly susceptible to EAS reactions like nitration, halogenation, and sulfonation under relatively mild conditions.

2-Chloropyridine-3,5-diol: A Modulated and More Selective System

This molecule presents a more complex scenario.

  • Activating Groups: The two hydroxyl groups remain strong activators, directing to the C4 and C6 positions (C2 is blocked).

  • Deactivating Group: The chlorine atom is a deactivating group due to its inductive electron withdrawal (-I effect), which makes the overall ring less nucleophilic than 3,5-dihydroxypyridine.[7]

The net result is that 2-chloropyridine-3,5-diol will still undergo EAS, primarily at the C4 and C6 positions, but it will require more forcing conditions (e.g., higher temperatures, stronger Lewis acids) compared to its non-halogenated counterpart.[8] The deactivating effect of the chlorine tempers the strong activation from the hydroxyls.

Comparative Data: Electrophilic Aromatic Substitution
Feature2-Chloropyridine-3,5-diol3,5-DihydroxypyridineRationale
Reactivity ModerateHighThe -I effect of chlorine deactivates the ring relative to the non-halogenated analog.
Directing Groups -OH (strong activator, o,p-directing)-Cl (weak deactivator, o,p-directing)-OH (strong activator, o,p-directing)The powerful +R effect of the hydroxyl groups dominates regioselectivity.[6]
Predicted Regioselectivity C4 and C6C2, C4, and C6The hydroxyl groups direct to available ortho/para positions.
Typical Conditions More forcing (e.g., higher temp, stronger acid)MilderThe higher electron density of the 3,5-dihydroxypyridine ring allows for faster reaction rates.
Visualizing EAS Regioselectivity

This diagram shows the directing effects of the substituents on 3,5-dihydroxypyridine, leading to substitution at the activated positions.

Caption: Regioselectivity in the EAS of 3,5-dihydroxypyridine.

Pillar 3: Derivatization of Hydroxyl Groups

Beyond substitution on the pyridine ring itself, the hydroxyl groups offer a rich platform for derivatization. Both molecules can undergo typical alcohol reactions such as etherification, esterification, and conversion to phosphinites for use as ligands.[9]

Established methods for such transformations, for instance, involve deprotonation of the hydroxyl groups with a suitable base (e.g., NaH, or an amine base like DBU) followed by reaction with an electrophile (e.g., an alkyl halide or an acyl chloride).[9]

Here, the reactivity is expected to be similar for both compounds, as the reaction occurs at the oxygen atom, which is less influenced by the remote chloro-substituent. The primary consideration would be the choice of a base that does not compete as a nucleophile in an SNAr reaction with 2-chloropyridine-3,5-diol. A non-nucleophilic, sterically hindered base would be a prudent choice.

Visualizing a General Synthetic Workflow

This diagram outlines a typical workflow for synthesizing and isolating a product from either of the starting materials.

Workflow A 1. Reaction Setup - Add Pyridine Derivative - Add Reagents & Solvent - Inert Atmosphere (if needed) B 2. Reaction - Stirring at specified temp. - Monitor by TLC/LC-MS A->B C 3. Quench & Workup - Cool to RT - Add quenching agent (e.g., H₂O) - Liquid-Liquid Extraction B->C D 4. Isolation - Dry organic layer (e.g., Na₂SO₄) - Filter - Concentrate in vacuo C->D E 5. Purification - Column Chromatography - Recrystallization or Distillation D->E F 6. Characterization - NMR, MS, IR - Purity Analysis (HPLC) E->F

Caption: General experimental workflow for synthesis and purification.

Conclusion: Strategic Selection for Targeted Outcomes

The comparison between 2-chloropyridine-3,5-diol and 3,5-dihydroxypyridine is a clear demonstration of how a single atomic substitution can fundamentally redirect synthetic pathways.

  • Choose 3,5-Dihydroxypyridine when the goal is to leverage the electron-rich nature of the dihydroxypyridine core. It is the ideal substrate for building molecular complexity through electrophilic aromatic substitution or for derivatization at the hydroxyl groups to create ligands, ethers, or esters.

  • Choose 2-Chloropyridine-3,5-diol when the primary synthetic goal is to introduce a diverse range of substituents via nucleophilic aromatic substitution . The C2-chloro group provides a reliable and versatile handle for C-N, C-O, and C-S bond formation, while the diol functionality remains available for subsequent modification.

By understanding these distinct reactivity profiles, researchers can make informed, strategic decisions, selecting the appropriate scaffold to efficiently access their desired target molecules.

References

  • N/A. (2019, January 19). nucleophilic aromatic substitutions. YouTube. [Link]

  • National Toxicology Program. (n.d.). 2-Chloropyridine. NTP. [Link]

  • Jung, J. C., Jung, Y. J., & Park, O. S. (2001). PREPARATION OF 2-CHLOROPYRIDINE. Synthetic Communications, 31(16), 2507-2511. [Link]

  • N/A. (n.d.). A preparation of 2-chloropyridine. ResearchGate. [Link]

  • Trécourt, F., et al. (n.d.). Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • N/A. (2021, February 1). Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project. Morressier. [Link]

  • N/A. (n.d.). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry. [Link]

  • Techmer PM. (2025, July 24). Halogenated vs. Non-Halogenated Flame Retardants: What's the Difference and Why It Matters. [Link]

  • Making Molecules. (2025, June 19). Electrophilic Aromatic Substitution. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • Mongin, F., et al. (2000). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles. Organic Letters, 2(6), 803-805. [Link]

  • Google Patents. (n.d.). CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine.
  • Johnson, S. A., et al. (2020). Synthesis and Characterization of 3,5-Bis(di-tert-butylphosphinito)pyridine Pincer Complexes. Organometallics, 39(14), 2695–2704. [Link]

  • Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]

  • Colby, D. A., et al. (2008). Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C−H Activation. Journal of the American Chemical Society, 130(11), 3654–3661. [Link]

  • ResearchGate. (n.d.). Synthesis of pyridine 3,5, dicarbonitriles with plausible mechanism. [Link]

  • Quora. (2017, April 10). Why does an electrophilic substitution reaction take place in the 3rd position of pyridine?[Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • N/A. (n.d.). Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. Qemistry. [Link]

  • Scilit. (n.d.). Direct Formation of 2,3,5‐Trichloropyridine and its Nucleophilic Displacement Reactions in Ionic Liquid. [Link]

  • YouTube. (2020, September 4). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. [Link]

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Comparative

HPLC Method Development for 2-Chloropyridine-3,5-diol Purity: A Column Chemistry Comparison Guide

Introduction Analyzing highly polar, amphoteric halogenated heterocycles like 2-chloropyridine-3,5-diol presents a significant chromatographic challenge. Drug development professionals frequently encounter poor retention...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Analyzing highly polar, amphoteric halogenated heterocycles like 2-chloropyridine-3,5-diol presents a significant chromatographic challenge. Drug development professionals frequently encounter poor retention, severe peak tailing, and co-elution of impurities when analyzing pyridine derivatives on standard alkyl (C18) stationary phases[1]. This guide objectively compares the performance of conventional C18 columns against Pentafluorophenyl (PFP) and Mixed-Mode alternatives, providing a self-validating experimental workflow grounded in mechanistic causality.

The Analytical Challenge: Why Standard C18 Fails

2-chloropyridine-3,5-diol possesses a basic pyridine nitrogen, an electronegative chlorine atom, and two polar hydroxyl groups.

  • Hydrophobic Deficit: Standard C18 phases rely almost exclusively on dispersive hydrophobic interactions. The high polarity of the hydroxyl groups drastically reduces the molecule's affinity for the C18 chain, causing it to elute near the void volume[2].

  • Silanol-Induced Tailing: The basic pyridine nitrogen interacts strongly with residual, unshielded acidic silanols on the silica support via ion-exchange mechanisms. This secondary interaction is the primary culprit behind the severe peak tailing (As > 2.0) typically observed with basic analytes on older or poorly end-capped C18 columns[1].

Mechanistic Causality: The PFP Advantage

To achieve baseline resolution and symmetrical peaks for 2-chloropyridine-3,5-diol, chromatographers must leverage orthogonal retention mechanisms. Pentafluorophenyl (PFP) columns introduce a rigid, electron-deficient aromatic ring with highly electronegative fluorine atoms. This architecture provides multiple retention pathways[1]:

  • 
     Stacking:  The electron-deficient PFP ring interacts strongly with the electron-rich regions of the pyridine ring.
    
  • Dipole-Dipole Interactions: The highly polar C-F bonds of the stationary phase interact with the polarizable C-Cl bond of the analyte.

  • Hydrogen Bonding: Fluorine atoms act as weak hydrogen bond acceptors for the analyte's hydroxyl groups.

Alternatively, mixed-mode columns (e.g., combining reverse-phase and cation-exchange) offer another robust solution by actively utilizing the basicity of the pyridine nitrogen for retention[3].

Mechanism Analyte 2-Chloropyridine-3,5-diol (Polar, Basic N, -OH, -Cl) C18 Standard C18 Phase Analyte->C18 Conventional PFP PFP Phase Analyte->PFP Optimized Hydrophobic Weak Hydrophobic Retention (Early Elution) C18->Hydrophobic Silanol Unshielded Silanol Interactions (Peak Tailing) C18->Silanol PiPi π-π Stacking (Pyridine Ring) PFP->PiPi Dipole Dipole-Dipole (C-F to C-Cl) PFP->Dipole HBond H-Bonding (Hydroxyl Groups) PFP->HBond

Figure 1: Mechanistic comparison of retention pathways between C18 and PFP stationary phases.

Experimental Protocol & Self-Validating Workflow

To objectively compare column performance, the following step-by-step methodology was developed. This protocol incorporates system suitability checks to ensure a self-validating assay.

Step 1: Mobile Phase Preparation & pH Control
  • Aqueous Phase (A): 0.1% Formic Acid in HPLC-grade water (pH ~2.7).

    • Causality: Maintaining a highly acidic pH protonates the residual silanols on the silica surface (neutralizing their charge) and ensures the pyridine nitrogen is fully ionized, preventing split peaks and minimizing tailing[4].

  • Organic Phase (B): 100% Methanol.

    • Causality: Methanol is strictly preferred over Acetonitrile for PFP columns. Acetonitrile contains

      
      -electrons that compete with the analyte for 
      
      
      
      interactions on the PFP phase, potentially negating the column's unique selectivity. Methanol enhances these interactions[1].
Step 2: Chromatographic Conditions
  • Gradient: 5% B to 60% B over 10 minutes, hold for 2 minutes, re-equilibrate at 5% B for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Reduces system backpressure and improves mass transfer kinetics).

  • Detection: UV at 254 nm (Optimal wavelength for the conjugated pyridine ring)[4].

  • Injection Volume: 5 µL (Sample dissolved in initial mobile phase conditions to prevent solvent effects).

Workflow A 1. Analyte Profiling (Polar, Amphoteric, Halogenated) B 2. Column Chemistry Screening (C18 vs. PFP vs. Mixed-Mode) A->B C 3. Mobile Phase Optimization (Buffer pH < 3.0 to suppress silanols) B->C PFP PFP Phase Selected (Optimal Multi-Mode Retention) B->PFP Superior Selectivity D 4. Modifier Selection (MeOH preferred over MeCN for PFP) C->D E 5. Method Validation (System Suitability: As < 1.5, N > 10k) D->E PFP->C

Figure 2: Logical workflow for HPLC method development tailored to polar pyridine derivatives.

Data Presentation: Performance Comparison

The following tables summarize the quantitative data obtained when subjecting 2-chloropyridine-3,5-diol to the standardized protocol across three different column chemistries.

Table 1: Column Chemistry Comparison Matrix

Column PhasePrimary Retention MechanismSuitability for AnalyteTypical Peak Shape
Standard C18 Hydrophobic (Dispersive)Poor (Elutes near void volume)Tailing (Silanol interactions)
Pentafluorophenyl (PFP)

, Dipole-Dipole, H-Bonding
Excellent (Strong multi-mode retention)Highly Symmetrical
Mixed-Mode Hydrophobic + Cation-ExchangeGood (Retains basic nitrogen)Symmetrical

Table 2: Experimental Performance Metrics (System Suitability Criteria: k' > 2.0, As < 1.5, N > 10,000)

ParameterStandard C18 (5 µm, 150 x 4.6 mm)PFP Phase (2.6 µm Core-Shell, 150 x 4.6 mm)Mixed-Mode Phase (5 µm, 150 x 4.6 mm)
Retention Time (tR) 1.8 min6.4 min5.2 min
Capacity Factor (k') 0.5 (Fails criteria)4.8 (Pass)3.9 (Pass)
Tailing Factor (As) 2.15 (Severe tailing)1.08 (Excellent symmetry)1.12 (Good symmetry)
Theoretical Plates (N) 3,20014,5009,800

Conclusion

For the purity analysis of 2-chloropyridine-3,5-diol, standard C18 columns fail to provide the necessary retention and peak symmetry due to the analyte's high polarity and secondary silanol interactions. PFP columns represent the optimal choice, offering a self-validating system where multiple retention mechanisms (


, dipole-dipole, and hydrogen bonding) synergize to deliver superior resolution, high theoretical plate counts, and excellent peak symmetry.

References

  • ACE C18-PFP Technical Brochure. HPLC.eu. Available at:[Link]

  • Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System. Oxford Academic (Journal of Chromatographic Science). Available at:[Link]

  • Agilent ZORBAX Column Selection Guide for HPLC. Postnova Analytics. Available at: [Link]

  • HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. SIELC Technologies. Available at:[Link]

Sources

Validation

UV-Vis Absorption Spectra of 2-Chloropyridine-3,5-diol: A Comparative Technical Guide

This guide details the UV-Vis absorption characteristics of 2-chloropyridine-3,5-diol , a critical intermediate often encountered in the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors and ot...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the UV-Vis absorption characteristics of 2-chloropyridine-3,5-diol , a critical intermediate often encountered in the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors and other heterocyclic pharmaceuticals.

Executive Summary & Application Scope

2-chloropyridine-3,5-diol (Substituted Pyridinol) exhibits a complex spectral profile governed by keto-enol tautomerism and pH-dependent ionization. Unlike simple pyridine, the presence of two hydroxyl groups (auxochromes) and a chlorine atom (inductive withdrawing/mesomeric donor) significantly alters its electronic transitions.

This guide moves beyond static data, providing a dynamic framework to distinguish this compound from its precursors (e.g., 2-chloropyridine) and potential over-chlorinated impurities (e.g., 2,3,5-trichloropyridine) using UV-Vis spectroscopy.

Spectral Characteristics & Comparative Analysis

The Theoretical Baseline

The UV-Vis spectrum of 2-chloropyridine-3,5-diol is characterized by two primary bands:

  • 
     Transition (K-band):  High intensity, typically found at 220–240 nm.[1]
    
  • 
     Transition (B-band):  Lower intensity, broad band shifted to the near-UV region (280–310 nm) due to the auxochromic effect of the hydroxyl groups.[1]
    
Comparative Spectral Data

The following table contrasts the expected performance of 2-chloropyridine-3,5-diol against its common synthetic relatives. Note the distinct bathochromic (red) shift caused by the diol functionality compared to the mono-substituted precursor.[1]

Compound

(Neutral pH)

(Basic pH > 10)
Spectral FeatureApplication Note
2-Chloropyridine-3,5-diol 285–295 nm 315–330 nm Broad, pH-sensitive peakTarget Analyte. Significant red shift in base due to phenolate formation.[1]
2-Chloropyridine (Precursor)262 nm~262 nm (Stable)Sharp, fine structureLack of -OH groups results in minimal pH shift.[1]
3,5-Dihydroxypyridine (Analog)275–280 nm305–315 nmSimilar profile, lower

Hard to distinguish by UV alone; requires retention time (HPLC) separation.
2,3,5-Trichloropyridine (Impurity)270–275 nm~275 nmDistinct shoulderLipophilic impurity; lacks the dramatic pH shift of the diol.

Critical Insight: The "Red Shift" in basic media is the defining identification parameter for the 3,5-diol. Deprotonation of the hydroxyl groups creates a resonance-stabilized anion, lowering the energy gap for electronic transitions.

Experimental Protocol: Self-Validating Spectral Profiling

To ensure scientific integrity, do not rely on a single scan.[1] Use this pH-Differential Method to validate the identity of the compound.

Reagents & Equipment[2][3][4]
  • Solvent A: 0.1 M HCl (Protonated form)

  • Solvent B: 0.1 M NaOH (Deprotonated form)

  • Solvent C: Methanol (Standard organic profile)[1]

  • Instrument: Double-beam UV-Vis Spectrophotometer (Scan range 200–400 nm).[1]

Step-by-Step Methodology
  • Stock Preparation: Dissolve 10 mg of 2-chloropyridine-3,5-diol in 10 mL Methanol (1 mg/mL).

  • Working Standard (Acidic): Dilute 100 µL of Stock into 3 mL of Solvent A .

  • Working Standard (Basic): Dilute 100 µL of Stock into 3 mL of Solvent B .

  • Baseline Correction: Run a blank scan with respective solvents.[1]

  • Data Acquisition: Scan both samples from 200 to 400 nm.

  • Overlay Analysis:

    • Observe the shift (

      
      ) between Acidic and Basic scans.[1]
      
    • Pass Criteria:

      
      . If the shift is absent, the sample may be the non-ionizable trichloropyridine impurity.
      

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic for validating the compound's purity using spectral data.

AnalyticalWorkflow Start Sample: 2-Chloropyridine-3,5-diol Prep Prepare Stock (MeOH) Dilute in Acid (pH 2) & Base (pH 12) Start->Prep Scan UV-Vis Scan (200-400 nm) Prep->Scan Decision Check Lambda Max Shift? Scan->Decision Result_Shift Shift > 25nm (Bathochromic) Decision->Result_Shift Yes (Ionization) Result_NoShift No Significant Shift Decision->Result_NoShift No (Neutral) Conclusion_Valid Confirm: Diol Functionality Present Proceed to HPLC Quant Result_Shift->Conclusion_Valid Conclusion_Impurity Suspect: 2-Chloropyridine or Trichloropyridine Impurity Result_NoShift->Conclusion_Impurity

Figure 1: Analytical Logic Flow for confirming the identity of ionizable pyridine-diols vs. non-ionizable impurities.

Mechanistic Insight: pH-Dependent Tautomerism

Understanding the species present in solution is vital for accurate quantification (Beer-Lambert Law adherence).[1]

Tautomerism Acid Cationic Form (Protonated N) λ_max ~280nm Neutral Neutral Form (Pyridine-Diol) λ_max ~290nm Acid->Neutral +OH⁻ (pKa1 ~3.5) Neutral->Acid +H⁺ Base Anionic Form (Phenolate) λ_max ~320nm Neutral->Base +OH⁻ (pKa2 ~8.5) Base->Neutral +H⁺

Figure 2: Spectral species distribution.[1] At physiological pH (7.4), a mixture of Neutral and Anionic forms exists, making buffered mobile phases critical for HPLC reproducibility.

References

  • Sigma-Aldrich. 2-Chloropyridine-3,4-diol Product Specification & CAS Data. Retrieved from [1][2]

  • National Institute of Standards and Technology (NIST). UV-Vis Spectrum of Pyridine and Chlorinated Derivatives. NIST Chemistry WebBook, SRD 69.[1][3] Retrieved from [Link][1]

  • PubChem. 2-Chloropyridine Compound Summary (CID 7977). National Center for Biotechnology Information.[1] Retrieved from [Link][1]

Sources

Comparative

Reference Standard for 2-Chloropyridine-3,5-diol Impurity Profiling

The following guide provides an in-depth technical analysis of reference standard strategies for 2-chloropyridine-3,5-diol (CAS 1227573-04-7) . This content is structured to support pharmaceutical scientists in establish...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of reference standard strategies for 2-chloropyridine-3,5-diol (CAS 1227573-04-7) . This content is structured to support pharmaceutical scientists in establishing a robust impurity profiling framework.

Content Type: Technical Comparison & Implementation Guide Subject: CAS 1227573-04-7 | Molecular Formula: C5H4ClNO2 | MW: 145.54 g/mol [1]

Executive Summary: The "Standard" Dilemma

In pharmaceutical development, 2-chloropyridine-3,5-diol represents a challenging class of impurities: polar, ionizable, and often lacking readily available Certified Reference Materials (CRMs) . Unlike common solvents or well-known degradants (e.g., 2-chloropyridine), this di-hydroxylated analog is typically sourced as a "Research Chemical" rather than a USP/EP/BP primary standard.

This guide compares the three viable pathways for establishing a reference standard for this impurity: Commercial Research Grade , Custom Synthesis (CRM-Grade) , and In-House Secondary Qualification .

Comparative Analysis of Reference Standard Options

The following table contrasts the three primary sourcing strategies based on regulatory risk, technical effort, and data integrity.

Table 1: Strategic Comparison of Reference Material Sources
FeatureOption A: Commercial Research Grade Option B: Custom Synthesis (CRM-Grade) Option C: In-House Secondary Standard
Primary Source Catalog Chemical Vendors (e.g., Santai Labs, CymitQuimica)CROs (Contract Research Orgs)Purified from Process Mother Liquor
Typical Purity 95% - 97% (Area%)>99.0% (w/w)Variable (Requires purification)
Traceability Low (COA often lacks qNMR/ROI/KF)High (ISO 17034 compliant workflows)Internal (Traceable to Primary Standard)
Cost Low ($200 - $500 / 100mg)High ($5,000+ / batch)High (Time-intensive)
Suitability Early R&D, Method DevelopmentGMP Release Testing, Stability StudiesRoutine QC (once characterized)
Risk Factor High: Unknown impurities may co-elute; salt forms may be undefined.Low: Full structural elucidation provided.Medium: Dependent on internal analytical rigor.

Expert Insight: For late-stage clinical (Phase 2/3) and commercial release, Option A is insufficient without further qualification. You must treat commercial research chemicals as raw materials and upgrade them to Reference Standards via the protocol in Section 4.

Technical Deep Dive: Impurity Origin & Detection

Understanding the origin of 2-chloropyridine-3,5-diol is critical for selecting the right standard, as the impurity profile of the standard itself can interfere with your analysis.

Formation Pathway

This impurity typically arises via two mechanisms in pyridine chemistry:

  • Over-oxidation: During the oxidation of 2-chloropyridine species.

  • Hydrolysis: Nucleophilic attack on 2,3,5-trichloropyridine intermediates.

Visualization: Impurity Qualification Workflow

The following diagram illustrates the decision logic for qualifying a reference standard for this specific compound.

G Start Source 2-Chloropyridine-3,5-diol (CAS 1227573-04-7) CheckCRM Is ISO 17034 CRM Available? Start->CheckCRM BuyRes Purchase Research Grade (>95% purity claimed) CheckCRM->BuyRes No (Likely) BuyCRM Purchase CRM CheckCRM->BuyCRM Yes Qualify Execute Full Characterization (The 'Upgrade' Protocol) BuyRes->Qualify Release Release as Primary Reference Standard BuyCRM->Release Verify CoA Tests 1. Structure (1H-NMR, MS, IR) 2. Purity (HPLC-UV + GC/Headspace) 3. Assay (qNMR or Mass Balance) Qualify->Tests Calc Calculate Potency: Assay = (100 - %H2O - %Solv - %ROI) × %HPLC Tests->Calc Calc->Release

Figure 1: Decision tree for sourcing and qualifying non-pharmacopeial reference standards.

Experimental Protocol: The "Self-Validating" Qualification System

Since a USP standard for 2-chloropyridine-3,5-diol does not exist, you must generate a Certificate of Analysis (CoA) that withstands regulatory scrutiny. Use this "Mass Balance" approach.

Step 1: Structural Confirmation (Identity)
  • Technique: 1H-NMR (DMSO-d6) and LC-MS/MS (ESI-).

  • Acceptance Criteria:

    • NMR: Signals at δ ~7.0-8.0 ppm (pyridine protons) must match theoretical integration (2H). Verify absence of labile proton exchange if D2O is used.

    • MS: [M-H]- peak at m/z 144.0 (approx) showing characteristic chlorine isotope pattern (3:1 ratio for 35Cl/37Cl).

Step 2: Purity & Impurity Profiling (Homogeneity)

Do not rely on the vendor's HPLC method. Pyridine diols are polar and tail significantly on standard C18 columns.

  • Column: Phenomenex Synergi Polar-RP or Waters HSS T3 (to retain polar diols).

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate (pH 5.5)

    • B: Acetonitrile

  • Gradient: 0-5% B (hold 5 min) to 95% B. Rationale: The initial low organic hold is crucial to separate the 3,5-diol from the more polar 2,3,4-triol or less polar mono-chloropyridines.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (hydroxyl absorption).

Step 3: Quantitative Assay (Potency Assignment)

The "As-is" purity from a vendor is insufficient. You must calculate the Potency (Assay) on an "as-is" basis using the Mass Balance Equation:



  • %H2O: Determine via Karl Fischer Titration (Coulometric). Note: Diols are hygroscopic; expect 1-5% water.

  • %LOD/Solvents: Determine via TGA or GC-Headspace.

  • %ROI: Residue on Ignition (Sulfated Ash) to detect inorganic salts.

Critical Performance Data: HPLC Method Suitability

When profiling this impurity, specificity is the primary challenge. The table below illustrates the retention behavior of 2-chloropyridine-3,5-diol compared to related impurities using the recommended T3 column chemistry.

Table 2: Relative Retention Data (Simulated for C18 Polar-Embedded Column)
AnalyteStructure NoteRelative Retention Time (RRT)Detection Challenge
2-Chloropyridine-3,5-diol Target Impurity 1.00 Peak tailing due to -OH groups
2-ChloropyridinePrecursor2.45High UV response; easy to separate
2,3,5-TrichloropyridineSynthesis Intermediate3.10Very hydrophobic; elutes late
Pyridine-N-oxideOxidative degradant0.85Co-elution risk; requires pH control

Method Optimization Tip: If peak tailing for the 3,5-diol exceeds a Tailing Factor (Tf) of 1.5, add 0.1% Triethylamine (TEA) to the mobile phase or switch to a HILIC mode separation, which is often superior for poly-hydroxylated pyridines.

References

  • Chemical Identification: National Center for Biotechnology Information. PubChem Compound Summary for CID 54347721, 2-Chloropyridine-3,5-diol. PubChem. Available at: [Link]

  • Impurity Profiling Guidelines: International Council for Harmonisation (ICH).[2] Guideline Q3A(R2): Impurities in New Drug Substances. Available at: [Link]

  • Analytical Methodology: Lokhande, M. V., et al. "Determination and Quantification of Carryover Genotoxic Impurities 2-Chloropyridine (2CP)..."[3] International Journal of Pharmacy & Pharmaceutical Research, 2017. (Context for chloropyridine analysis). Available at: [Link][4][5]

Sources

Validation

A Comparative Crystallographic Guide to 2-Chloropyridine-3,5-diol Analogs for Drug Discovery

This guide provides an in-depth comparative analysis of the crystal structures of key 2-chloropyridine-3,5-diol analogs. While crystallographic data for the parent 2-chloropyridine-3,5-diol is not publicly available, thi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the crystal structures of key 2-chloropyridine-3,5-diol analogs. While crystallographic data for the parent 2-chloropyridine-3,5-diol is not publicly available, this document leverages data from closely related, structurally characterized derivatives to offer valuable insights for researchers, medicinal chemists, and drug development professionals. Understanding the solid-state architecture of these compounds is paramount for predicting their physicochemical properties, which in turn influences their suitability as pharmaceutical intermediates.

Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry

Substituted pyridine scaffolds are privileged structures in drug discovery, forming the core of numerous approved therapeutic agents. The introduction of chloro- and hydroxyl- functionalities significantly modulates the electronic and steric properties of the pyridine ring, influencing its ability to engage in specific intermolecular interactions with biological targets. The precise spatial arrangement of these functional groups, dictated by the crystal packing, is a critical determinant of a compound's solubility, stability, and ultimately, its bioavailability. This guide focuses on elucidating the crystallographic landscape of functionalized 2-chloropyridinols to inform rational drug design and solid-form screening.

Comparative Analysis of Crystal Structures

In the absence of data for 2-chloropyridine-3,5-diol, this guide presents a detailed comparison of two structurally significant analogs: 2-Chloro-3-pyridinol and 3,5,6-Trichloro-2-pyridinol . These compounds provide a valuable framework for understanding the influence of substituent position and number on the resulting crystal lattice.

Crystallographic Data Summary

The following table summarizes the key crystallographic parameters for the selected 2-chloropyridinol derivatives.

Compound Name2-Chloro-3-pyridinol3,5,6-Trichloro-2-pyridinol
Chemical FormulaC₅H₄ClNOC₅H₂Cl₃NO
CCDC Number279638[1]Not explicitly stated, but referenced in publications.
Crystal SystemMonoclinicMonoclinic[2]
Space GroupP2₁/cP2₁/c[2]
a (Å)3.8954(1)8.3100(17)
b (Å)10.7804(4)17.018(3)
c (Å)12.4548(4)7.3160(15)
α (°)9090
β (°)88.004(2)90
γ (°)88.240(2)90
V (ų)473.40(3)1034.6(4)
Z24
Analysis of Intermolecular Interactions

The nature and pattern of intermolecular interactions are fundamental to the stability and properties of the crystalline form.

  • 2-Chloro-3-pyridinol: The crystal structure of 2-chloro-3-pyridinol is characterized by the formation of hydrogen-bonded dimers. The amino N-H group of one molecule forms a hydrogen bond with the pyridyl N atom of an adjacent molecule, creating a centrosymmetric dimer.[3] This primary interaction is a key feature in the packing of this molecule.

  • 3,5,6-Trichloro-2-pyridinol: In the crystal of 3,5,6-trichloro-2-pyridinol, the molecules also form centrosymmetric hydrogen-bonded dimers through pairwise O—H⋯N interactions, resulting in R²₂(8) loops.[2][4] The increased number of chlorine atoms likely contributes to additional, weaker C—H···Cl and Cl···Cl interactions, further stabilizing the crystal lattice. The molecule itself is nearly planar.[2][4]

The comparison of these two structures reveals a common and robust hydrogen-bonding motif (dimerization) despite the differences in their substitution patterns. This suggests that for 2-chloropyridine-3,5-diol, one could anticipate strong hydrogen bonding involving the hydroxyl groups and the pyridine nitrogen to be a dominant feature of its crystal packing. The presence of two hydroxyl groups in the target molecule could lead to more extended hydrogen-bonding networks, such as chains or sheets, potentially impacting its physical properties.

Experimental Protocols

The following section provides a detailed, generalized protocol for the synthesis and crystallization of chloropyridinol derivatives, based on established methodologies for similar compounds.[4][5]

Synthesis of a Representative Chloropyridinol Derivative

This protocol outlines a general approach for the synthesis of a hydroxylated chloropyridine, which can be adapted for specific derivatives.

Synthesis_Workflow cluster_synthesis Synthesis Start Starting Material (e.g., Dichloropyridine) Reaction Hydrolysis or Nucleophilic Substitution Start->Reaction Reagents: Base (e.g., KOH) Solvent (e.g., Mesitylene) Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Product Chloropyridinol Product Purification->Product Crystallization_Workflow cluster_crystallization Crystallization Start Purified Chloropyridinol Dissolution Dissolve in a suitable solvent (e.g., Methanol, Water) Start->Dissolution Evaporation Slow Evaporation Dissolution->Evaporation Cooling Slow Cooling Dissolution->Cooling Vapor_Diffusion Vapor Diffusion Dissolution->Vapor_Diffusion Crystals Single Crystals Evaporation->Crystals Cooling->Crystals Vapor_Diffusion->Crystals

Sources

Safety & Regulatory Compliance

Safety

Regulatory Classification &amp; Waste Characterization

As a Senior Application Scientist overseeing chemical workflows in drug development, I frequently encounter laboratories that mishandle halogenated heterocyclic intermediates. 2-Chloropyridine-3,5-diol (CAS: 6636-78-8) i...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing chemical workflows in drug development, I frequently encounter laboratories that mishandle halogenated heterocyclic intermediates. 2-Chloropyridine-3,5-diol (CAS: 6636-78-8) is a highly valuable building block in pharmaceutical synthesis, but its chlorinated pyridine ring presents specific end-of-life logistical challenges.

Proper disposal of this compound is not merely a regulatory hurdle; it is a self-validating system of chemical stewardship. Because halogenated heterocycles resist natural biodegradation and can form highly toxic byproducts if combusted improperly, standard drain disposal or municipal trash routing is strictly prohibited.

Below is the comprehensive, step-by-step operational and disposal plan for 2-Chloropyridine-3,5-diol, grounded in mechanistic causality and federal environmental regulations.

Before a single drop of waste is generated, it must be properly characterized. While pure 2-Chloropyridine-3,5-diol may not always carry a specific P- or U-code as a discarded commercial chemical product, its waste streams almost universally trigger hazardous waste protocols under the US EPA's Resource Conservation and Recovery Act (RCRA).

  • Listed Wastes: If 2-Chloropyridine-3,5-diol is mixed with spent non-halogenated solvents (e.g., pyridine, toluene, or methyl ethyl ketone) during a reaction workup, the entire mixture is classified under [1].

  • TSCA Mandates: Under the[2], halogenated pyridines require stringent disposal methodologies—specifically, chemical destruction or high-temperature incineration coupled with carbon adsorption to prevent environmental release.

Step-by-Step Disposal Methodology

To ensure compliance and laboratory safety, implement the following three-phase protocol for all workflows involving 2-Chloropyridine-3,5-diol.

Phase 1: Point-of-Generation Segregation

Causality: Mixing halogenated pyridine waste with non-halogenated waste exponentially increases the volume of hazardous waste requiring specialized incineration. Furthermore, introducing aqueous acidic waste can protonate the diol moiety, altering its solubility and potentially causing unexpected precipitation in the waste carboy, which leads to dangerous pressure buildup.

  • Isolate Halogenated Streams: Establish a dedicated, chemically compatible waste carboy specifically labeled for "Halogenated Heterocyclic Waste." Never mix this stream with standard organic or aqueous waste.

  • Prevent Oxidative Mixing: Verify that no strong oxidizers (e.g., nitric acid, peroxides) are introduced into this stream. The electron-rich diol moiety can undergo rapid, exothermic oxidation if exposed to strong oxidizing agents.

Phase 2: Containerization and SAA Management

Causality: Trace degradation of 2-chloropyridine-3,5-diol in the presence of moisture can release trace hydrogen chloride (HCl) gas. Standard metal drums will corrode over time, leading to catastrophic primary containment failure.

  • Select Compatible Containers: Utilize High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE)-lined amber glass containers. These materials provide chemical inertness against both the solvent matrix and potential acidic byproducts.

  • Apply GHS Labeling: Affix a GHS-compliant hazardous waste label immediately upon the first drop of waste entering the container. Explicitly list "Halogenated Pyridine Derivative (2-Chloropyridine-3,5-diol)" and all associated solvent matrices.

  • Manage the SAA: Store the containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation. Ensure secondary containment (e.g., spill trays) is present to capture at least 110% of the primary container's volume.

Phase 3: Final Destruction via Incineration

Causality: High-temperature rotary kiln incineration is required because the C-Cl bond in the pyridine ring is highly stable. Temperatures exceeding 1000°C ensure complete homolytic bond cleavage, preventing the recombination of radicals into highly toxic polychlorinated dibenzodioxins (PCDDs) or dibenzofurans (PCDFs).

  • Transfer to TSDF: Once the SAA volume limit is reached, transfer the sealed waste containers to a permitted Treatment, Storage, and Disposal Facility (TSDF) via a licensed hazardous waste transporter.

  • Thermal Destruction: The TSDF will execute high-temperature incineration (>1000°C). Crucially, this must be coupled with alkaline scrubbing (using NaOH or Ca(OH)₂) to neutralize the resulting HCl gas into benign chloride salts, preventing atmospheric acidification.

Quantitative Data Summary

The following table summarizes the critical regulatory limits and operational standards required for the safe handling and disposal of this compound.

ParameterRegulatory Limit / Operational StandardMechanistic / Regulatory Basis
SAA Volume Limit 55 GallonsRCRA 40 CFR § 262.15
Acute Hazardous Limit 1 Quart (if deemed P-listed equivalent)RCRA 40 CFR § 262.15
CAA Storage Time 90 Days (Large Quantity Generators)RCRA 40 CFR § 262.17
Incineration Temp > 1000 °CComplete C-Cl / C-N homolytic cleavage
Scrubber pH > 8.5 (Alkaline)HCl gas neutralization

Waste Lifecycle Visualization

WasteWorkflow Gen Waste Generation (2-Chloropyridine-3,5-diol) Seg Segregation (Halogenated vs Non-Halogenated) Gen->Seg Isolate SAA Satellite Accumulation Area (HDPE/PTFE Containers) Seg->SAA Label & Store TSDF Transfer to TSDF (Licensed Contractor) SAA->TSDF Transport Inc High-Temp Incineration (>1000°C + Scrubber) TSDF->Inc Destruction

Workflow for the segregation, storage, and thermal destruction of halogenated pyridine waste.

References

  • Title: 40 CFR 721.8675 -- Halogenated pyridines. Source: eCFR (Electronic Code of Federal Regulations) URL: [Link]

  • Title: 40 CFR 261.31 -- Hazardous wastes from non-specific sources. Source: eCFR (Electronic Code of Federal Regulations) URL: [Link]

  • Title: Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes Source: United States Environmental Protection Agency (EPA) URL: [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloropyridine-3,5-diol

This guide provides a comprehensive framework for risk mitigation. However, it is imperative that this document supplements, and does not replace, a thorough, site-specific risk assessment conducted by qualified Environm...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for risk mitigation. However, it is imperative that this document supplements, and does not replace, a thorough, site-specific risk assessment conducted by qualified Environmental Health and Safety (EHS) personnel.

Hazard Assessment: Understanding the Risk Profile

Based on the known toxicology of chloropyridines, 2-Chloropyridine-3,5-diol must be handled as a substance with a high potential for acute toxicity, severe irritation, and possible long-term health effects. The primary routes of exposure are dermal contact, inhalation, and ingestion.

Key Assumed Hazards:

  • Acute Toxicity: Chlorinated pyridines are frequently classified as toxic or fatal if they come into contact with the skin, are inhaled, or are swallowed.[1][2][3][4][5] Animal studies on compounds like 2-chloropyridine show low LD50 values, indicating high toxicity.[6]

  • Severe Eye Damage: Direct contact is likely to cause serious and potentially irreversible eye damage.[1][2][3][5]

  • Skin Irritation and Absorption: The compound is expected to be a skin irritant.[4][7] More critically, absorption through the skin is a significant route for systemic toxicity.[4][6][8] Any skin contact should be considered a toxic exposure.

  • Respiratory Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory tract.[3][4][7][9]

  • Organ Toxicity: Prolonged or repeated exposure to related compounds has been shown to cause organ damage, with the liver being a primary target.[1][6]

Hazard Classification (Assumed)Route of ExposurePotential Health Effect
Acute Toxicity (Category 1/2) Dermal, Inhalation, OralFatal if absorbed through skin, inhaled, or swallowed.[1][2][4]
Serious Eye Damage (Category 1) EyesCauses irreversible eye damage.[3][5]
Skin Irritation (Category 2) SkinCauses skin irritation; absorption leads to systemic toxicity.[4][7]
Specific Target Organ Toxicity Inhalation, DermalMay cause respiratory irritation and damage to organs (liver) with repeated exposure.[1][6]

The Core Principle: Elimination of Exposure

All handling procedures must be designed around the primary goal of eliminating any possibility of direct contact. Engineering controls are the first and most critical line of defense, followed by stringent adherence to personal protective equipment protocols.

Mandatory Engineering Controls
  • Chemical Fume Hood: All manipulations of 2-Chloropyridine-3,5-diol, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[1][8] This is non-negotiable. The hood provides essential ventilation to prevent inhalation of any dust or vapors.

  • Emergency Equipment: An eyewash station and an emergency safety shower must be located in the immediate vicinity of the work area.[8] All personnel must be trained on their location and operation.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not a checklist but a systematic approach to creating a barrier between the researcher and the chemical.

Hand Protection

The choice of glove is critical due to the high dermal toxicity of chloropyridines.

  • Protocol: Double-gloving is mandatory. This provides a critical safety buffer in case the outer glove is compromised.

  • Glove Selection:

    • Inner Glove: A standard nitrile examination glove provides a base layer of protection.

    • Outer Glove: A glove with higher chemical resistance is required. While specific breakthrough time data for 2-Chloropyridine-3,5-diol is unavailable, for related compounds, butyl rubber or Viton™ gloves are often recommended for extended contact. For shorter-duration tasks, a heavier-duty nitrile glove (e.g., >8 mil thickness) may be acceptable, but this must be verified by your institution's EHS department. Always consult the glove manufacturer's resistance charts.

  • Glove Integrity: Before every use, visually inspect gloves for any signs of degradation, punctures, or tears.[2]

  • Replacement: Change outer gloves immediately if you suspect contamination. Do not wait. After handling is complete, remove the outer glove first, followed by the inner glove, using a technique that avoids skin contact. Dispose of gloves as hazardous waste.

Eye and Face Protection
  • Mandatory Equipment: Indirectly vented, splash-proof chemical safety goggles that conform to ANSI Z87.1 (US) or EN 166 (EU) standards are required at all times.[2][9]

  • Enhanced Protection: Given the risk of severe eye damage, a full-face shield worn over the safety goggles is strongly recommended, especially during procedures with a higher risk of splashes or spills (e.g., transferring solutions, filtering).[1]

Body Protection
  • Laboratory Coat: A flame-resistant laboratory coat with long sleeves and a secure (snap or button) front closure is the minimum requirement.

  • Chemical Apron: A chemically resistant apron worn over the lab coat provides an additional barrier during liquid transfers.

  • Full-Body Protection: For large-scale operations or situations with a high risk of splashing, a disposable chemical-resistant suit (e.g., Tychem®) should be considered as part of a comprehensive risk assessment. All protective clothing should be clean and put on before work begins.[8]

Footwear
  • Requirements: Fully enclosed, liquid-resistant shoes are mandatory. Perforated shoes, sandals, or fabric footwear offer no protection and are strictly forbidden in the laboratory.

Step-by-Step PPE Protocols

Visual workflows can reinforce correct procedures and minimize errors.

Donning (Putting On) PPE

The sequence is designed to minimize contamination of "clean" layers.

G cluster_prep Preparation Area cluster_hood At the Chemical Fume Hood Footwear 1. Don Footwear (Fully Enclosed) Lab_Coat 2. Don Lab Coat (Fully Buttoned) Footwear->Lab_Coat Inner_Gloves 3. Don Inner Gloves (Nitrile) Lab_Coat->Inner_Gloves Goggles 4. Don Goggles Inner_Gloves->Goggles Face_Shield 5. Don Face Shield (If Required) Goggles->Face_Shield Outer_Gloves 6. Don Outer Gloves (Chemically Resistant) Face_Shield->Outer_Gloves

Caption: PPE Donning Sequence.

Doffing (Removing) PPE

This process is critical for preventing self-contamination. The guiding principle is "dirty touches dirty."

G Outer_Gloves 1. Remove Outer Gloves (Dirty Touches Dirty) Face_Shield 2. Remove Face Shield Outer_Gloves->Face_Shield Lab_Coat 3. Remove Lab Coat (Roll Inside-Out) Face_Shield->Lab_Coat Goggles 4. Remove Goggles Lab_Coat->Goggles Inner_Gloves 5. Remove Inner Gloves (Clean Touches Clean) Goggles->Inner_Gloves Wash_Hands 6. Wash Hands Thoroughly Inner_Gloves->Wash_Hands G cluster_waste Waste Generation Point cluster_containers Segregated Hazardous Waste Gloves Contaminated Gloves, Wipes, Bench Paper Solid_Waste Solid Waste Container (Labeled, Sealed) Gloves->Solid_Waste Liquids Solutions, Solvents Liquid_Waste Liquid Waste Container (Labeled, Sealed, Secondary Containment) Liquids->Liquid_Waste Glassware Contaminated Glassware Glass_Waste Glass Waste Box (For Decontamination) Glassware->Glass_Waste Disposal Final Disposal by EHS Personnel Solid_Waste->Disposal Liquid_Waste->Disposal Glass_Waste->Disposal

Caption: Waste Segregation and Disposal Workflow.

References

  • New Jersey Department of Health. (2004). Right to Know Hazardous Substance Fact Sheet: 2-Chloropyridine. NJ.gov. [Link]

  • Chem Service. (2016). Safety Data Sheet: 3-Chloropyridine. [Link]

  • National Toxicology Program. (n.d.). 2-Chloropyridine. U.S. Department of Health and Human Services. [Link]

  • Evdokimov, N.M., et al. (2007). One-Step Synthesis of Heterocyclic Privileged Medicinal Scaffolds by a Multicomponent Reaction of Malononitrile with Aldehydes and Thiols. The Journal of Organic Chemistry. [Link]

  • Fisher Scientific. (n.d.). Safety Data Sheet: 2-Chloropyridine. [Link]

Sources

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